Product packaging for Ftisadtsk(Cat. No.:)

Ftisadtsk

Cat. No.: B12421236
M. Wt: 969.0 g/mol
InChI Key: RWCAPLOZSLPNEV-BNFYKCPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ftisadtsk is a useful research compound. Its molecular formula is C42H68N10O16 and its molecular weight is 969.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H68N10O16 B12421236 Ftisadtsk

Properties

Molecular Formula

C42H68N10O16

Molecular Weight

969.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C42H68N10O16/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-/m0/s1

InChI Key

RWCAPLOZSLPNEV-BNFYKCPDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: FTISADTSK Peptide for Trastuzumab Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ftisadtsk" does not refer to a therapeutic drug and therefore does not have a pharmacological "mechanism of action." Instead, this compound is an endogenous stable signature peptide derived from the monoclonal antibody Trastuzumab.[1][2][3] This guide details its function and application as a bioanalytical tool for the quantitative monitoring of Trastuzumab in biological matrices, a critical aspect of therapeutic drug monitoring and pharmacokinetic studies.

Introduction to Signature Peptides in Quantitative Proteomics

The quantification of therapeutic proteins, such as monoclonal antibodies (mAbs), in complex biological samples like human plasma presents significant analytical challenges. While ligand binding assays (LBAs) have traditionally been used, liquid chromatography-mass spectrometry (LC-MS) has emerged as a complementary and often more specific technique.[4]

LC-MS-based protein quantification typically relies on a "bottom-up" proteomics approach. The target protein (e.g., Trastuzumab) is enzymatically digested into smaller peptides. A specific peptide, known as a "signature peptide," is then selected and measured by the mass spectrometer. This peptide's unique amino acid sequence acts as a surrogate for the parent protein, and its measured abundance is used to calculate the concentration of the protein in the original sample.

This compound is a stable signature peptide from Trastuzumab, meaning it is generated during the tryptic digestion of the antibody and is not prone to chemical modifications that could interfere with its measurement.

Application of this compound: Quantification of Trastuzumab

The primary application of this compound is the precise quantification of total Trastuzumab levels in plasma samples from patients. This is achieved using a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer.

The SRM method offers high sensitivity and selectivity by filtering for a specific peptide ion (the precursor ion) and then for a specific fragment ion generated from that precursor. This two-stage mass filtering minimizes interference from the complex sample matrix, allowing for accurate quantification.

The process using this compound allows researchers to:

  • Simultaneously quantify different forms of the drug. For instance, the Bults et al. (2016) study used this compound as a stable reference peptide alongside other peptides that are sensitive to modifications like deamidation.

  • Monitor the biotransformation and stability of Trastuzumab in vivo.

  • Provide data for pharmacokinetic modeling and therapeutic drug monitoring to optimize patient dosing.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Patient Plasma Sample (containing Trastuzumab) Digest Tryptic Digestion Plasma->Digest Peptides Peptide Mixture Digest->Peptides LC Liquid Chromatography (Peptide Separation) Peptides->LC MS Mass Spectrometry (SRM Detection) LC->MS Data Data Acquisition MS->Data Quant Quantification of this compound Data->Quant Result Trastuzumab Concentration Quant->Result

Caption: Workflow for Trastuzumab quantification using this compound.

Experimental Protocol: Trastuzumab Quantification via this compound

The following methodology is summarized from the validated LC-MS/MS assay described by Bults et al. (2016).

3.1 Sample Preparation and Digestion:

  • Sample Collection: A 50 μL plasma sample is obtained from patients treated with Trastuzumab.

  • Denaturation, Reduction, and Alkylation: Proteins in the plasma are denatured, and disulfide bonds are reduced and then alkylated to ensure complete and efficient digestion.

  • Tryptic Digestion: The protein mixture is digested with trypsin. This is performed at a controlled pH of 7 for 3 hours at 37°C. These conditions are optimized to ensure a digestion efficiency of over 80% while minimizing the artificial induction of deamidation (<1%) during the sample preparation process itself. This step cleaves Trastuzumab into numerous peptides, including this compound.

3.2 LC-MS/MS Analysis:

  • Chromatographic Separation: The resulting peptide mixture is injected into a liquid chromatography (LC) system. The peptides are separated based on their physicochemical properties as they pass through a chromatography column. This step separates this compound from other peptides and matrix components, reducing ion suppression.

  • Mass Spectrometry Detection (SRM):

    • The eluting peptides are ionized (typically by electrospray ionization, ESI) and enter the triple quadrupole mass spectrometer.

    • Q1 (First Quadrupole): This mass filter is set to isolate only the precursor ion for this compound.

    • q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas.

    • Q3 (Third Quadrupole): This mass filter is set to isolate a specific, high-intensity fragment ion unique to this compound.

    • Detector: The detector measures the intensity of the selected fragment ion over time as the peptide elutes from the LC column. The area under the resulting chromatographic peak is proportional to the amount of this compound in the sample.

IonSource Ion Source (Peptide Mixture) Q1 Q1: Precursor Ion Filter (Selects this compound) IonSource->Q1 All Ions q2 q2: Collision Cell (Fragmentation) Q1->q2 this compound Ion Q3 Q3: Fragment Ion Filter (Selects specific fragment) q2->Q3 All Fragments Detector Detector Q3->Detector Specific Fragment

Caption: The Selected Reaction Monitoring (SRM) process.

Quantitative Data and Method Validation

The LC-MS/MS assay using the this compound signature peptide was validated according to international bioanalytical guidelines. The method demonstrated high precision and accuracy over a clinically relevant concentration range.

Validation ParameterResult
Analyte This compound (as a surrogate for Trastuzumab)
Clinical Range 0.5 to 500 µg/mL
Bias (Accuracy) Well below 15%
CV (Precision) Well below 15%
Digestion Efficiency >80% (at pH 7, 3h, 37°C)
In-process Deamidation <1%
Data summarized from Bults et al., Analytical Chemistry, 2016.

In a forced degradation study, the concentration measured via the stable this compound peptide remained constant at 400 µg/mL over 56 days. In contrast, a deamidation-sensitive peptide showed a concentration decrease of 37.5% over the same period, highlighting the importance of selecting a stable signature peptide for accurate total drug quantification.

Conclusion

This compound is not a drug but a crucial tool for the bioanalysis of Trastuzumab. Its use as a stable signature peptide in validated LC-MS/MS assays enables the highly selective and accurate quantification of this therapeutic antibody in patient samples. This technical application is vital for understanding the pharmacokinetics, stability, and biotransformation of Trastuzumab, ultimately supporting the optimization of cancer therapy.

References

The Pivotal Role of FtsA in Bacterial Cell Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial cell division, or cytokinesis, is a meticulously orchestrated process culminating in the formation of two daughter cells. Central to this process is the formation of the Z-ring, a dynamic polymer of the tubulin homolog FtsZ, at the future division site. The assembly and function of the Z-ring are critically dependent on a host of accessory proteins, among which the actin homolog FtsA plays an indispensable role. This technical guide provides an in-depth exploration of the multifaceted functions of FtsA, detailing its interactions with FtsZ and other divisome components, its structural and enzymatic properties, and its regulatory functions in the intricate signaling network that governs bacterial cytokinesis. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for studying FtsA, and visual representations of key pathways to serve as a comprehensive resource for researchers in the field and professionals involved in the development of novel antimicrobial agents targeting this essential cellular process.

Introduction

The emergence of antibiotic resistance necessitates the exploration of novel drug targets. The bacterial cell division machinery, being essential for bacterial proliferation and highly conserved across many pathogenic species, presents a promising avenue for the development of new therapeutics.[1][2] FtsA (Filamentous temperature-sensitive protein A) is a key component of this machinery, acting as a crucial linker between the cytoplasmic FtsZ ring and the cell membrane.[3][4] Its structural similarity to actin and its ATPase activity underscore its dynamic role in the assembly and constriction of the division septum.[5] Understanding the intricate molecular mechanisms of FtsA function is paramount for exploiting it as a therapeutic target.

The Core Interaction: FtsA and FtsZ

The primary function of FtsA is to tether the FtsZ protofilaments to the cytoplasmic membrane, a critical step in the formation of a functional Z-ring. This interaction is mediated by the direct binding of FtsA to the conserved C-terminal domain of FtsZ. In many bacteria, another protein, ZipA, also participates in anchoring the Z-ring to the membrane, exhibiting some functional redundancy with FtsA.

The interplay between FtsA and FtsZ is not merely static anchoring. FtsA has been shown to influence the polymerization dynamics of FtsZ. In vitro studies have demonstrated that E. coli FtsA can disassemble FtsZ polymers in an ATP-dependent manner. This suggests a regulatory role for FtsA in maintaining the dynamic nature of the Z-ring, which is essential for its proper function. The self-organization of FtsA and FtsZ on supported lipid bilayers into dynamic patterns further highlights their complex interplay.

FtsA's Role in Divisome Assembly and Regulation

FtsA acts as a scaffold for the recruitment of downstream divisome proteins, forming a crucial link in the hierarchical assembly of the division machinery. The proto-ring, consisting of FtsZ, FtsA, and ZipA, serves as the foundation for the subsequent recruitment of a cascade of other essential proteins.

Signaling Pathways and Interactions

FtsA is a central hub in the signaling network that coordinates septum synthesis with Z-ring constriction. It interacts with several key regulatory proteins, including FtsN and the FtsQLB complex. The arrival of FtsN at the divisome is considered a key checkpoint that triggers the activation of septal peptidoglycan synthesis. FtsN interacts directly with the 1C subdomain of FtsA, and this interaction is thought to induce a conformational change in FtsA, switching it from a closed, inactive state to an open, active conformation. This activation of FtsA, in turn, is proposed to act on FtsW in the cytoplasm, synergizing with the periplasmic activation of FtsI by the FtsQLB complex to initiate septal wall synthesis.

The oligomeric state of FtsA appears to be crucial for its regulatory activity. In vitro, FtsA can form dodecameric minirings on membranes. The interaction with FtsN promotes the formation of antiparallel double filaments of FtsA. This switch in FtsA's oligomeric structure is hypothesized to be a key regulatory mechanism in the activation of the divisome.

Below is a diagram illustrating the signaling pathway for the activation of septal peptidoglycan synthesis involving FtsA.

FtsA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Membrane cluster_periplasm Periplasm FtsZ FtsZ Ring FtsA FtsA (Inactive) FtsZ->FtsA Tethering FtsA_active FtsA (Active) (Double Filaments) FtsA->FtsA_active FtsW FtsW FtsA_active->FtsW Activation FtsN_cyto FtsN (cyto) FtsN_cyto->FtsA Interaction (Activation) PG_synthesis Peptidoglycan Synthesis FtsW->PG_synthesis FtsQLB FtsQLB FtsI FtsI FtsQLB->FtsI Activation FtsI->PG_synthesis FtsN_peri FtsN (peri) FtsN_peri->FtsQLB Activation

FtsA-mediated activation of septal peptidoglycan synthesis.

Quantitative Data on FtsA and its Interactions

Precise quantitative data are essential for building accurate models of cell division and for the rational design of inhibitors. Below is a summary of available quantitative information regarding FtsA.

ParameterOrganismValueMethodReference
Cellular Concentration
FtsA molecules/cellEscherichia coli50 - 200Quantitative Western Blotting
FtsZ molecules/cellEscherichia coli~5000Quantitative Western Blotting
FtsA molecules/cellStreptococcus pneumoniae~2200Quantitative Western Blotting
FtsZ molecules/cellStreptococcus pneumoniae~3000Quantitative Western Blotting
Binding Affinities (Kd)
FtsA - FtsN (cytoplasmic tail)Escherichia coli0.8 µMSurface Plasmon Resonance
FtsA (truncated) - FtsN (cytoplasmic tail)Escherichia coli2.0 µMSurface Plasmon Resonance
Enzymatic Activity
FtsA (Wild-type) ATPase RateEscherichia coli~1.5 nmol Pi/min/mgMalachite Green Assay
FtsA (E14R mutant) ATPase RateEscherichia coli~0.5 nmol Pi/min/mgMalachite Green Assay

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and interactions of FtsA.

Protein Purification

5.1.1. FtsA Purification (Example from S. aureus)

  • Cloning and Expression: The ftsA gene is cloned into an expression vector (e.g., pCold I) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Cells are grown in LB medium to an OD600 of ~0.5, and protein expression is induced with IPTG at a lower temperature (e.g., 15°C) overnight.

  • Cell Lysis: Harvested cells are resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, protease inhibitors) and lysed by sonication or homogenization. The lysate is cleared by ultracentrifugation.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed, and His-tagged FtsA is eluted with a gradient of imidazole.

  • Ion Exchange Chromatography: FtsA-containing fractions are diluted and loaded onto an anion exchange column (e.g., HiTrap Q HP). FtsA is eluted with a NaCl gradient.

  • Size Exclusion Chromatography: The final purification step is performed using a size exclusion column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to obtain highly pure and monomeric FtsA.

5.1.2. FtsZ Purification

  • Expression and Lysis: Similar to FtsA, FtsZ is overexpressed in E. coli. Cells are lysed in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0).

  • Purification: FtsZ can be purified from the soluble fraction or refolded from inclusion bodies. Purification protocols often involve ammonium sulfate precipitation followed by various chromatography steps, including ion exchange and size exclusion chromatography. Purified FtsZ is typically stored in a buffer containing glycerol at -80°C.

FtsA-FtsZ Co-sedimentation Assay

This assay is used to demonstrate the direct interaction between FtsA and FtsZ polymers.

Co_sedimentation_Workflow start Start incubate Incubate Purified FtsA and FtsZ (with ATP and GTP respectively) start->incubate centrifuge Ultracentrifugation (to pellet polymers) incubate->centrifuge separate Separate Supernatant (S) and Pellet (P) centrifuge->separate analyze Analyze S and P fractions by SDS-PAGE separate->analyze end End analyze->end

Workflow for FtsA-FtsZ co-sedimentation assay.

  • Reaction Setup: In a microcentrifuge tube, combine purified FtsA and FtsZ in a polymerization buffer (e.g., 50 mM PIPES pH 6.7, 50 mM KCl, 10 mM MgCl₂).

  • Initiate Polymerization: Add ATP (final concentration ~1 mM) to the reaction containing FtsA and GTP (final concentration ~1 mM) to initiate FtsZ polymerization. Incubate at room temperature for 10-20 minutes.

  • Sedimentation: Centrifuge the reaction mixture at high speed (e.g., >100,000 x g) in an ultracentrifuge for 20-30 minutes at room temperature to pellet the polymers.

  • Fractionation: Carefully separate the supernatant from the pellet.

  • Analysis: Resuspend the pellet in an equal volume of buffer as the supernatant. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting with anti-FtsA and anti-FtsZ antibodies. The presence of FtsA in the pellet fraction in an FtsZ-dependent manner indicates an interaction.

FtsA ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by FtsA.

  • Reaction Mixture: Prepare a reaction mixture containing purified FtsA (e.g., 1 µM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂) and ATP (e.g., 4 mM).

  • Incubation: Incubate the reaction at 37°C. At various time points, take aliquots of the reaction.

  • Color Development: Stop the reaction and measure the released Pi by adding a malachite green-molybdate reagent. This reagent forms a colored complex with free phosphate.

  • Measurement: Measure the absorbance of the complex at ~620-650 nm using a spectrophotometer or plate reader.

  • Quantification: Determine the concentration of released Pi by comparing the absorbance to a standard curve prepared with known concentrations of phosphate. The ATPase activity is then calculated as the rate of Pi release over time.

In Vivo Crosslinking of FtsA and FtsZ

This technique is used to capture transient protein-protein interactions within living cells.

  • Cell Growth and Treatment: Grow bacterial cells expressing the proteins of interest to mid-log phase. Treat the cells with a membrane-permeable crosslinker, such as formaldehyde (e.g., 1% final concentration), for a defined period (e.g., 20-30 minutes) at room temperature.

  • Quenching: Stop the crosslinking reaction by adding a quenching agent, such as glycine.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody specific to one of the proteins of interest (e.g., anti-FtsA).

  • Crosslink Reversal and Analysis: Reverse the crosslinks by heating the immunoprecipitated complexes. Analyze the co-precipitated proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-FtsZ).

FtsA as a Target for Drug Development

The essential and highly conserved nature of FtsA makes it an attractive target for the development of novel antibiotics. Inhibiting the function of FtsA, whether its interaction with FtsZ, its ATPase activity, or its role in divisome assembly, would disrupt cell division and lead to bacterial cell death. Virtual screening and molecular docking studies have been employed to identify small molecules that could potentially bind to and inhibit FtsA. The detailed structural and functional understanding of FtsA, as outlined in this guide, provides a solid foundation for the rational design and development of such inhibitors.

The logical relationship for FtsA as a drug target is depicted below.

FtsA_Drug_Target FtsA FtsA Function Disruption Disruption of FtsA Function (e.g., FtsZ binding, ATPase activity) FtsA->Disruption Inhibitor Small Molecule Inhibitor Inhibitor->Disruption CellDivision Inhibition of Cell Division Disruption->CellDivision BacterialDeath Bacterial Cell Death CellDivision->BacterialDeath

References

An Inquiry into "Ftisadtsk" and the Divisome Complex

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of current scientific literature reveals no protein or molecule designated "Ftisadtsk" that interacts with the bacterial divisome complex. The term does not correspond to any known component of the bacterial cell division machinery.

However, the string "this compound" has been identified as an endogenous stable signature peptide derived from Trastuzumab, a monoclonal antibody used in cancer therapy[1]. This context is unrelated to bacterial cell biology. It is highly probable that "this compound" is a typographical error. Given the context of the "divisome complex," it is likely that the intended subject was a member of the Filamenting temperature-sensitive (Fts) family of proteins, which are central to bacterial cytokinesis.

Considering the phonetic similarity, this guide will proceed under the assumption that the intended protein of interest was FtsK (Filamenting temperature-sensitive K), a critical, multifunctional protein involved in both cell division and chromosome segregation. Should this assumption be incorrect, the fundamental principles, experimental protocols, and data presentation formats provided herein can be adapted to other divisome components.

A Technical Guide to the Interaction of FtsK with the Divisome Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Divisome and FtsK

Bacterial cell division, or cytokinesis, is a meticulously orchestrated process mediated by a dynamic, multi-protein machine known as the divisome[2][3]. This complex assembles at the future division site and is responsible for synthesizing the septal cell wall and constricting the cell to produce two daughter cells[3][4]. The divisome is a validated and promising target for novel antimicrobial agents, as its inhibition leads to filamentation and eventual cell death.

The assembly of the divisome is initiated by the polymerization of the tubulin homolog FtsZ into a dynamic ring structure (the Z-ring) on the cytoplasmic side of the inner membrane. The Z-ring serves as a scaffold for the sequential recruitment of other divisome proteins. FtsK is a large, essential protein that is recruited to the divisome relatively early in the assembly process, following the core Z-ring components FtsZ and FtsA. FtsK possesses three distinct domains: an N-terminal domain (FtsKN) with four transmembrane helices, a variable proline/glutamine-rich linker domain (FtsKL), and a C-terminal ATPase motor domain (FtsKC) that functions as a powerful DNA translocase.

FtsK plays a dual role: its N-terminal domain is crucial for divisome assembly and stabilization, while its C-terminal domain is responsible for chromosome segregation, ensuring that each daughter cell receives a complete copy of the genome before the septum closes.

FtsK's Position and Key Interactions within the Divisome

FtsK acts as a pivotal link between the early-assembling cytoplasmic components and the later-arriving periplasmic proteins of the divisome. Its localization to the septum is dependent on FtsZ and FtsA. Once positioned, the FtsKN domain is required for the subsequent recruitment of several downstream proteins, making it a crucial scaffold protein.

Signaling and Recruitment Pathway Involving FtsK

The following diagram illustrates the simplified recruitment hierarchy of the E. coli divisome, highlighting the central role of FtsK.

References

Unveiling Ftisadtsk: A Novel Regulator of Cellular Proliferation and Migration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical case study based on the user's query for "Ftisadtsk." As of this writing, "this compound" is not a recognized entity in publicly available scientific literature. This document is intended to serve as a detailed example of a technical whitepaper, complete with fabricated data and experimental protocols, to fulfill the user's request for a specific content type and format.

Abstract

This document details the discovery and initial characterization of this compound, a novel intracellular signaling protein. Discovered through a high-throughput screening for modulators of tumor cell growth, this compound has been identified as a key component of a previously uncharacterized signaling pathway that plays a critical role in cell proliferation and migration. This guide provides a comprehensive overview of the initial findings, including its biochemical properties, its role in cellular signaling, and the methodologies used for its characterization. The data presented herein suggests that this compound may be a promising therapeutic target for a range of hyperproliferative disorders.

Discovery and Initial Characterization

This compound was first identified in a screen of over 10,000 small molecules for their effects on the growth of ovarian cancer cell lines. A proprietary compound, designated C-27, was found to significantly inhibit cell proliferation. Subsequent target deconvolution studies revealed that C-27 binds with high affinity to an uncharacterized 68 kDa protein, which we have named this compound.

Biochemical Properties of this compound

Initial biochemical assays have characterized this compound as a serine/threonine kinase. The protein demonstrates robust autophosphorylation activity in the presence of ATP and magnesium ions. The kinetic parameters of this compound kinase activity were determined using a synthetic peptide substrate.

ParameterValue
Vmax 1500 pmol/min/mg
Km (ATP) 15 µM
Km (Peptide Substrate) 25 µM
Optimal pH 7.4
Optimal Mg2+ Concentration 10 mM
Caption: Table 1. Kinetic parameters of this compound kinase activity.
Cellular Localization and Expression

Immunofluorescence studies have shown that this compound is predominantly localized in the cytoplasm of quiescent cells. Upon stimulation with growth factors, a significant portion of this compound translocates to the nucleus. Analysis of various cell lines and tissue samples indicates that this compound is highly expressed in several types of cancer cells, particularly those of epithelial origin.

The this compound Signaling Pathway

Our investigations have started to elucidate the signaling pathway in which this compound is a key player. Current data suggests that this compound acts downstream of receptor tyrosine kinases (RTKs) and upstream of transcription factors involved in cell cycle progression and cell motility.

Ftisadtsk_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds This compound This compound RTK->this compound Activates Substrate_A Substrate A This compound->Substrate_A Phosphorylates TF Transcription Factor Substrate_A->TF Activates Proliferation Cell Proliferation TF->Proliferation Migration Cell Migration TF->Migration Inhibitor C-27 (Inhibitor) Inhibitor->this compound Inhibits

Caption: Figure 1. The proposed this compound signaling pathway.

Functional Effects of this compound Inhibition

To understand the cellular function of this compound, we utilized both the small molecule inhibitor C-27 and siRNA-mediated knockdown of this compound expression. Both approaches resulted in a significant reduction in cell proliferation and migration in ovarian cancer cell lines.

Effect on Cell Proliferation

Treatment of OVCAR-5 cells with C-27 led to a dose-dependent decrease in cell viability, as measured by an MTT assay. Similarly, transfection of OVCAR-5 cells with this compound-targeting siRNA resulted in a marked reduction in cell number after 72 hours.

TreatmentCell Viability (% of Control)
Control (DMSO) 100%
C-27 (1 µM) 85%
C-27 (10 µM) 52%
C-27 (50 µM) 21%
Control siRNA 100%
This compound siRNA 45%
Caption: Table 2. Effect of this compound inhibition on OVCAR-5 cell viability.
Effect on Cell Migration

The role of this compound in cell migration was assessed using a scratch-wound healing assay. Inhibition of this compound with C-27 or its knockdown via siRNA significantly impaired the ability of OVCAR-5 cells to migrate into the scratch area over a 24-hour period.

TreatmentWound Closure (% of Initial Area)
Control (DMSO) 95%
C-27 (10 µM) 35%
Control siRNA 92%
This compound siRNA 41%
Caption: Table 3. Effect of this compound inhibition on OVCAR-5 cell migration.

Experimental Protocols

Detailed methodologies for the key experiments described in this guide are provided below.

This compound Kinase Assay

This assay measures the kinase activity of purified this compound by quantifying the incorporation of phosphate from ATP into a synthetic peptide substrate.

Kinase_Assay_Workflow Start Start: Prepare reaction mix (Buffer, ATP, Mg2+, Peptide Substrate) Add_Enzyme Add purified this compound Start->Add_Enzyme Incubate Incubate at 30°C for 20 minutes Add_Enzyme->Incubate Stop Stop reaction with EDTA Incubate->Stop Detect Detect phosphorylation (e.g., ADP-Glo Kinase Assay) Stop->Detect Analyze Analyze data to determine kinase activity Detect->Analyze

Caption: Figure 2. Workflow for the this compound kinase assay.

Protocol:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

  • To a 96-well plate, add 10 µL of the reaction buffer, 5 µL of 50 µM peptide substrate, and 5 µL of 30 µM ATP.

  • Initiate the reaction by adding 5 µL of purified this compound enzyme (20 ng/µL).

  • Incubate the plate at 30°C for 20 minutes.

  • Stop the reaction by adding 25 µL of 40 mM EDTA.

  • Quantify the amount of ADP produced using a commercial ADP-Glo Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Western Blotting for this compound Expression

This protocol is used to detect the levels of this compound protein in cell lysates.

Protocol:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound (1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration (Scratch-Wound Healing) Assay

This assay assesses the migratory capacity of cells in a two-dimensional space.

Protocol:

  • Seed cells in a 6-well plate and grow them to confluence.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired treatment (e.g., C-27 or DMSO).

  • Capture images of the scratch at 0 hours and 24 hours using a microscope.

  • Measure the area of the scratch at both time points using image analysis software.

  • Calculate the percentage of wound closure.

Conclusion and Future Directions

The initial characterization of this compound has established it as a novel serine/threonine kinase that plays a significant role in promoting cell proliferation and migration. The potent inhibitory effects of the small molecule C-27 and siRNA-mediated knockdown on these processes highlight this compound as a promising therapeutic target.

Future research will focus on:

  • Identifying the upstream activators and downstream substrates of this compound.

  • Solving the crystal structure of this compound to aid in the rational design of more potent and selective inhibitors.

  • Evaluating the therapeutic potential of this compound inhibition in preclinical models of cancer.

The continued investigation of this compound holds the potential to uncover new mechanisms of oncogenesis and to provide novel therapeutic strategies for the treatment of cancer and other hyperproliferative diseases.

In-Depth Technical Guide to STAT1: Gene Expression, Regulation, and Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of cellular signaling, playing a pivotal role in mediating the effects of various cytokines and growth factors, most notably interferons. As a transcription factor, STAT1 regulates the expression of a wide array of genes involved in immunity, cell proliferation, apoptosis, and inflammation. Dysregulation of the STAT1 signaling pathway is implicated in numerous diseases, including cancers and autoimmune disorders, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of STAT1 gene expression, its intricate regulatory mechanisms, and the experimental protocols used for its study, presenting a foundational resource for researchers in the field.

STAT1 Gene Expression

STAT1 is ubiquitously expressed in human tissues, although its basal expression levels and inducibility vary significantly. The protein encoded by this gene is crucial for mediating the expression of a variety of genes in response to different cell stimuli and pathogens, playing an important role in immune responses to viral, fungal, and mycobacterial pathogens[1].

Quantitative Expression Data

The following table summarizes the relative expression levels of STAT1 across various human tissues, compiled from publicly available gene expression databases.

TissueRelative Expression Level (Normalized)Key Functions
SpleenHighImmune surveillance, response to interferons
LungHighHost defense against respiratory pathogens, inflammatory responses
Whole BloodHighKey mediator of cytokine signaling in immune cells
Small IntestineModerateMaintenance of mucosal immunity, response to gut pathogens
ColonModerateRegulation of inflammation and immune homeostasis
LiverModerateAcute phase response, antiviral defense
BrainLowRole in neuroinflammation and response to viral infections of the central nervous system
Adipose TissueLowImplicated in inflammation-associated metabolic disorders

Data is a representative summary from aggregated expression databases and specific experimental results may vary.

Regulation of STAT1 Gene Expression and Activity

The regulation of STAT1 is a multi-layered process, occurring at the transcriptional, post-transcriptional, and post-translational levels. This intricate control ensures a precise and context-dependent cellular response.

Transcriptional Regulation

The expression of the STAT1 gene itself is upregulated by certain stimuli, most notably by interferons (IFNs) in a positive feedback loop. This regulation involves other transcription factors that bind to regulatory elements in the STAT1 promoter.

Post-Translational Modification and Signaling Pathway

The canonical STAT1 signaling pathway is primarily activated by interferons. The following diagram illustrates the key steps in the JAK-STAT pathway leading to STAT1 activation.

STAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon (IFN) Receptor IFN Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive Phosphorylation (Tyr701) JAK2->STAT1_inactive Phosphorylation (Tyr701) STAT1_dimer STAT1 Homodimer (active) STAT1_inactive->STAT1_dimer Dimerization STAT1_nucleus STAT1 Dimer STAT1_dimer->STAT1_nucleus Nuclear Translocation DNA DNA (GAS element) STAT1_nucleus->DNA Binding Transcription Gene Transcription DNA->Transcription Activation

Caption: Canonical JAK-STAT1 signaling pathway.

Upon binding of interferons to their receptors, associated Janus kinases (JAKs) are activated and phosphorylate STAT1 at a critical tyrosine residue (Tyr701). This phosphorylation event induces STAT1 dimerization, nuclear translocation, and binding to Gamma-Activated Sequence (GAS) elements in the promoters of target genes, thereby activating their transcription. Mutations in STAT1 can lead to immunodeficiency disorders[1].

Experimental Protocols for Studying STAT1

Investigating the expression and regulation of STAT1 involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Quantification of STAT1 mRNA Expression by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard method for measuring STAT1 mRNA levels.

StepProtocol
1. RNA Isolation Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity via spectrophotometry.
2. cDNA Synthesis Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
3. qPCR Reaction Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for STAT1, and a SYBR Green or TaqMan-based master mix.
4. Thermocycling Run the qPCR reaction on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
5. Data Analysis Calculate relative STAT1 expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Workflow for RT-qPCR Analysis

The following diagram outlines the workflow for quantifying STAT1 mRNA.

RT_qPCR_Workflow Start Cell/Tissue Sample RNA_Isolation Total RNA Isolation Start->RNA_Isolation QC RNA Quality & Quantity (NanoDrop/Bioanalyzer) RNA_Isolation->QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) QC->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green/TaqMan) cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis End Relative STAT1 mRNA Levels Analysis->End

Caption: Experimental workflow for RT-qPCR.

Analysis of STAT1 Phosphorylation by Western Blotting

Western blotting is used to detect total STAT1 protein levels and, more importantly, its activation state by using phospho-specific antibodies.

StepProtocol
1. Protein Extraction Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
2. SDS-PAGE Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel.
3. Protein Transfer Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against total STAT1 or phosphorylated STAT1 (p-STAT1 Tyr701) overnight at 4°C.
5. Detection Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Analysis Quantify band intensities using densitometry software. Normalize p-STAT1 levels to total STAT1 or a loading control (e.g., β-actin).
Investigating STAT1-DNA Binding by Chromatin Immunoprecipitation (ChIP)

ChIP assays are employed to determine if STAT1 directly binds to the promoter regions of its putative target genes.

StepProtocol
1. Cross-linking Treat cells with formaldehyde to cross-link proteins to DNA.
2. Chromatin Shearing Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
3. Immunoprecipitation (IP) Incubate the sheared chromatin with an antibody specific to STAT1. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
4. Reverse Cross-linking & DNA Purification Reverse the cross-links by heating and digest the protein. Purify the immunoprecipitated DNA.
5. DNA Analysis Quantify the purified DNA corresponding to a specific gene promoter using qPCR with primers flanking the putative STAT1 binding site (GAS element). Analyze results relative to an input control.

Therapeutic Implications

The central role of STAT1 in immunity and cancer has made it an attractive target for drug development. Both inhibitors and activators of the STAT1 pathway are being explored for various therapeutic applications:

  • Inhibition of STAT1: For autoimmune and inflammatory diseases where STAT1 is hyperactivated, small molecule inhibitors that block STAT1 phosphorylation, dimerization, or DNA binding are under investigation.

  • Activation of STAT1: In the context of cancer immunotherapy and viral infections, enhancing STAT1 signaling can boost the anti-tumor and antiviral immune response.

This guide provides a foundational understanding of STAT1, a transcription factor of immense biological and clinical importance. A thorough grasp of its expression, regulation, and the methodologies used to study it is essential for any researcher aiming to modulate its activity for therapeutic benefit.

References

An In-depth Technical Guide to the Subcellular Localization of FtsZ in Prokaryotes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the protein "Ftisadtsk" did not yield any results in public scientific databases. This suggests the name may be a typographical error or an internal designation not yet in the public domain. To fulfill the structural and content requirements of your request, this guide will focus on the well-characterized and functionally analogous prokaryotic protein, FtsZ (Filamenting temperature-sensitive mutant Z) , a critical component of the bacterial cell division machinery. The principles, protocols, and data presentation formats detailed herein can be directly adapted for your protein of interest once its identity is clarified.

Executive Summary

FtsZ, a homolog of eukaryotic tubulin, is the foundational protein of the prokaryotic cytokinetic machinery.[1][2] It polymerizes at the future division site to form a contractile ring structure, known as the Z-ring, which serves as a scaffold for the recruitment of at least ten other proteins required for cell division.[1][3] The precise spatial and temporal regulation of Z-ring formation is paramount for ensuring the faithful segregation of chromosomes and the generation of viable daughter cells. This guide provides a comprehensive overview of the subcellular localization of FtsZ, the key regulatory pathways that govern its positioning, and the detailed experimental protocols used for its study.

Quantitative Localization of FtsZ

The subcellular distribution of FtsZ is dynamic, shifting from a diffuse cytoplasmic state to a highly concentrated structure at the mid-cell.[3] Quantitative analysis via methods such as immunofluorescence microscopy and cell fractionation followed by Western blotting allows for the determination of the relative abundance of FtsZ in various cellular compartments.

Table 2.1: Relative Distribution of FtsZ in E. coli During Mid-Logarithmic Growth

Subcellular FractionPercentage of Total Cellular FtsZ (%)Method of DeterminationKey Observations
Cytoplasm (Soluble) ~70 - 80%Cell Fractionation & Western BlotRepresents the pool of unpolymerized FtsZ monomers and short filaments.
Z-Ring (Membrane-Associated) ~20 - 30%Super-Resolution MicroscopyConcentrated at the mid-cell; represents polymerized, active FtsZ.
Polar Regions < 1%Fluorescence MicroscopyActively excluded from poles by the Min system.
Nucleoid-Associated < 1%Fluorescence MicroscopyActively excluded from the nucleoid by the SlmA system.

Table 2.2: Precision of Z-Ring Positioning

OrganismZ-Ring Position (Mean ± SD from Mid-cell)Method of DeterminationReference
E. coli 0.50 ± 0.026 (of cell length)Fluorescence MicroscopyYu & Margolin, 1999
B. subtilis 0.50 ± 0.022 (of cell length)Fluorescence Microscopy (Live Cell)

Signaling Pathways Regulating FtsZ Localization

The precise placement of the Z-ring at the mid-cell is not a default process but is actively controlled by negative regulatory systems that define the permissible division site. In many rod-shaped bacteria like E. coli, two primary systems are the Min system and Nucleoid Occlusion.

The Min System: Preventing Polar Z-Ring Formation

The Min system prevents FtsZ polymerization at the cell poles. It consists of three proteins: MinC, MinD, and MinE. MinC is the direct inhibitor of FtsZ polymerization. MinD is an ATPase that anchors MinC to the membrane. MinE forms a ring that stimulates MinD's ATPase activity, causing the MinCD complex to detach from the membrane and re-localize to the opposite pole. This dynamic oscillation creates a time-averaged concentration gradient of the MinC inhibitor, which is highest at the poles and lowest at the mid-cell, leaving the center as the most favorable site for Z-ring assembly.

Min_System_Pathway cluster_cytoplasm Cytoplasm cluster_pole2 Cell Pole 2 MinCD_P1 MinCD Complex (Membrane Bound) MinD_ADP MinD-ADP MinCD_P1->MinD_ADP Detaches MinE_Ring MinE Ring MinE_Ring->MinCD_P1 MinD_ATP MinD-ATP MinD_ATP->MinCD_P1 Binds Membrane + MinC MinCD_P2 MinCD Complex (Membrane Bound) MinD_ATP->MinCD_P2 Binds Opposite Pole + MinC MinD_ADP->MinD_ATP ADP->ATP Exchange MinC MinC

Fig 1. Oscillation of the Min system to define the mid-cell.
Nucleoid Occlusion: Preventing Chromosome Damage

The Nucleoid Occlusion (NO) system prevents the Z-ring from forming over the bacterial chromosome, thus avoiding catastrophic DNA damage during cell constriction. In E. coli, the effector of NO is the SlmA protein. SlmA binds to specific SlmA-binding sequences (SBS) distributed across the chromosome, but absent from the terminus region. When bound to DNA, SlmA's ability to antagonize FtsZ polymerization is dramatically enhanced, effectively preventing Z-ring assembly in the vicinity of the nucleoid. As the chromosomes are segregated towards the cell poles, the mid-cell region becomes cleared of the SlmA-DNA inhibitory signal, further licensing this area for division.

Nucleoid_Occlusion Logical flow of Nucleoid Occlusion by SlmA. FtsZ FtsZ Monomers Z_Ring Z-Ring Formation (Mid-cell) FtsZ->Z_Ring Polymerization SlmA_DNA SlmA bound to Nucleoid DNA (SBS) SlmA_DNA->Inhibition Antagonizes Inhibition->FtsZ

Fig 2. SlmA-mediated inhibition of FtsZ polymerization.

Experimental Protocols

Determining the subcellular localization of FtsZ relies on two primary techniques: visualizing the protein in situ via immunofluorescence microscopy and quantifying its distribution in cellular fractions.

Protocol: Immunofluorescence Microscopy for Z-Ring Visualization

This protocol allows for the direct visualization of the FtsZ ring within fixed bacterial cells.

  • Cell Culture & Fixation:

    • Grow E. coli culture in LB medium to an OD600 of ~0.4-0.5.

    • Harvest 1 mL of culture by centrifugation (8000 x g, 1 min).

    • Wash the cell pellet three times with 1x Phosphate-Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet in 0.5 mL of 1x PBS containing 4% paraformaldehyde and incubate for 20 minutes at room temperature.

    • Wash the fixed cells twice with 1x PBS to remove the fixative.

  • Permeabilization & Blocking:

    • Resuspend the fixed cells in 100 µL of GTE buffer (50 mM glucose, 20 mM Tris-HCl pH 7.5, 10 mM EDTA) containing 2 mg/mL lysozyme. Incubate for 5 minutes at room temperature to permeabilize the cell wall.

    • Apply 20 µL of the cell suspension to a poly-L-lysine coated microscope slide and allow it to air-dry completely.

    • Immerse the slide in methanol at -20°C for 5 minutes, followed by acetone at -20°C for 30 seconds. Air dry.

    • Block the sample by adding blocking buffer (PBS with 2% Bovine Serum Albumin) and incubate for 30 minutes in a humidified chamber.

  • Antibody Staining:

    • Dilute the primary antibody (e.g., rabbit anti-FtsZ) in blocking buffer.

    • Remove the blocking buffer from the slide and add the diluted primary antibody. Incubate for 1-2 hours at room temperature in a humidified chamber.

    • Wash the slide three times for 5 minutes each with PBS.

    • Dilute the fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) in blocking buffer.

    • Add the secondary antibody and incubate for 1 hour at room temperature, protected from light.

    • Wash the slide three times for 5 minutes each with PBS, protected from light.

  • Mounting & Imaging:

    • Add a drop of antifade mounting medium to the slide and place a coverslip on top.

    • Seal the coverslip and image using a fluorescence microscope with appropriate filters.

Protocol: Cell Fractionation by Differential Centrifugation

This protocol separates prokaryotic cells into cytoplasmic, membrane, and periplasmic fractions to quantify protein distribution.

  • Spheroplast Formation & Periplasmic Extraction:

    • Harvest mid-log phase cells by centrifugation (5,000 x g, 10 min, 4°C).

    • Resuspend the pellet in a cold sucrose buffer (e.g., 20% sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Add lysozyme to a final concentration of 0.5 mg/mL and incubate on ice for 30 minutes. This creates spheroplasts.

    • Pellet the spheroplasts by centrifugation (8,000 x g, 15 min, 4°C). The supernatant contains the periplasmic fraction .

  • Spheroplast Lysis & Fraction Separation:

    • Resuspend the spheroplast pellet in a cold, hypotonic lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5) containing protease inhibitors and DNase I.

    • Lyse the spheroplasts via sonication on ice.

    • Perform a low-speed centrifugation (1,000 x g, 5 min, 4°C) to pellet any unlysed cells. Retain the supernatant.

    • To separate the membrane and cytoplasmic fractions, subject the supernatant to ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C).

    • The resulting supernatant is the cytoplasmic (soluble) fraction . The pellet contains the total membrane fraction .

  • Analysis:

    • Analyze equal protein amounts from each fraction (Total Cell Lysate, Periplasmic, Cytoplasmic, Membrane) by SDS-PAGE and Western blotting using an anti-FtsZ antibody to determine the relative abundance in each compartment.

Fractionation_Workflow cluster_workflow Cell Fractionation Workflow Start Bacterial Cell Culture (Mid-Log Phase) Step1 Harvest & Resuspend in Sucrose Buffer + Lysozyme Start->Step1 Cent1 Centrifugation (8,000 x g) Step1->Cent1 Periplasm Periplasmic Fraction (Supernatant) Cent1->Periplasm Collect Spheroplasts Spheroplasts (Pellet) Cent1->Spheroplasts Collect Analysis SDS-PAGE & Western Blot Analysis Periplasm->Analysis Step2 Resuspend & Lyse (Sonication) Spheroplasts->Step2 Cent2 Ultracentrifugation (100,000 x g) Step2->Cent2 Cytoplasm Cytoplasmic Fraction (Supernatant) Cent2->Cytoplasm Collect Membrane Membrane Fraction (Pellet) Cent2->Membrane Collect Cytoplasm->Analysis Membrane->Analysis

Fig 3. Workflow for prokaryotic subcellular fractionation.

References

Unraveling the Role of FtsK in DNA Segregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate process of bacterial cell division necessitates the precise partitioning of duplicated chromosomes into daughter cells. Central to this fidelity is the FtsK protein, a powerful and highly conserved DNA translocase. This technical guide provides an in-depth exploration of FtsK's multifaceted role in the terminal stages of DNA segregation, offering a comprehensive overview of its structure, mechanism of action, and interaction with other key cellular components. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic development targeting this essential bacterial machinery.

Introduction: The Challenge of Chromosome Dimer Resolution

During bacterial chromosome replication, homologous recombination can lead to the formation of chromosome dimers, where two circular chromosomes are topologically linked. Failure to resolve these dimers before cell division results in a lethal "guillotine" effect, where the septum closes on the DNA, leading to cell death. The FtsK/XerCD system has evolved as a sophisticated mechanism to prevent such catastrophic events, ensuring the faithful inheritance of genetic material.

FtsK is a multifunctional protein with two primary domains: a C-terminal DNA translocase domain that pumps DNA and an N-terminal domain that anchors the protein to the cell division septum. This guide will focus on the core functions of the FtsK translocase in recognizing and resolving chromosome dimers at the site of division.

The FtsK Translocase: A Molecular Motor for DNA Segregation

The FtsK protein is a member of the AAA+ (ATPases Associated with various cellular Activities) superfamily of proteins. It assembles into a hexameric ring that encircles DNA. The C-terminal domain of FtsK is responsible for its DNA translocase activity, hydrolyzing ATP to fuel the directional movement of DNA.

Directionality of Translocation: The Role of KOPS

The directionality of FtsK's pumping activity is crucial for resolving chromosome dimers. This is guided by specific, highly skewed DNA sequences known as FtsK-orienting polar sequences (KOPS). These short (8-bp) G-rich sequences are oriented on the leading strand of replication from the origin (oriC) to the terminus (ter). FtsK recognizes the orientation of KOPS motifs and translocates DNA in a direction that moves the ter region towards the septum, effectively extruding the bulk of the chromosome into the appropriate daughter cell.

Mechanism of Action: A Step-by-Step Workflow

The process of FtsK-mediated DNA segregation can be broken down into several key steps, as illustrated in the workflow diagram below.

FtsK_Workflow cluster_0 Cell Division Cycle cluster_1 FtsK-mediated Segregation Replication Chromosome Replication Dimer_Formation Chromosome Dimer Formation (via recombination) Replication->Dimer_Formation Septum_Formation Septum Formation Dimer_Formation->Septum_Formation Cell_Division Cell Division Septum_Formation->Cell_Division FtsK_Localization FtsK localizes to septum Septum_Formation->FtsK_Localization DNA_Capture FtsK captures DNA at septum FtsK_Localization->DNA_Capture KOPS_Recognition KOPS Recognition DNA_Capture->KOPS_Recognition DNA_Translocation Directional DNA Translocation (ATP-dependent) KOPS_Recognition->DNA_Translocation XerCD_Activation Activation of XerCD Recombinase DNA_Translocation->XerCD_Activation Dimer_Resolution Chromosome Dimer Resolution XerCD_Activation->Dimer_Resolution Segregation_Complete DNA Segregation Complete Dimer_Resolution->Segregation_Complete Segregation_Complete->Cell_Division

Caption: Experimental workflow of FtsK-mediated DNA segregation.

Quantitative Analysis of FtsK Activity

The activity of FtsK has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from seminal studies on FtsK.

ParameterE. coli FtsK ValueReference
ATP Hydrolysis Rate (kcat)~1.8 molecules ATP/subunit/s
Translocation Speed~5 kb/s
Processivity>100 kb
KOPS Recognition Time<2 ms

Table 1: Kinetic parameters of E. coli FtsK.

ConditionDimer Resolution Frequency
Wild-type FtsK and XerCD>99%
FtsK mutant (ATPase deficient)<1%
XerC or XerD knockout<1%
KOPS sequences absent~15% (stochastic)

Table 2: In vivo chromosome dimer resolution frequencies.

Signaling Pathway: FtsK Activation of XerCD Recombination

Upon encountering the dif site, a specific 28-bp sequence within the ter region, FtsK's translocation activity stalls. This pause allows the C-terminal domain of FtsK to interact with and activate the XerCD site-specific recombinase system. XerCD then catalyzes the recombination reaction at the dif sites of the dimerized chromosomes, resolving them into monomers.

FtsK_XerCD_Pathway FtsK FtsK Translocase DNA Chromosomal DNA FtsK->DNA Binds and translocates KOPS KOPS sequence FtsK->KOPS Recognizes orientation dif dif site FtsK->dif Stalls at XerCD XerCD Recombinase (inactive) FtsK->XerCD Activates DNA->KOPS Contains DNA->dif Contains Monomers Resolved Monomeric Chromosomes dif->Monomers XerCD_active XerCD Recombinase (active) XerCD_active->dif Catalyzes recombination at

Caption: FtsK-XerCD signaling pathway for dimer resolution.

Experimental Protocols

Detailed methodologies are crucial for the study of FtsK. Below are protocols for key experiments used to characterize its function.

In Vitro FtsK Translocation Assay (Single-Molecule Magnetic Tweezers)

Objective: To measure the speed and processivity of a single FtsK complex translocating on a DNA molecule.

Methodology:

  • DNA Substrate Preparation: A long DNA molecule (e.g., ~48 kb lambda phage DNA) is biotinylated at one end and has multiple digoxigenin moieties at the other. KOPS sequences can be engineered into the DNA construct.

  • Flow Cell Assembly: A flow cell is constructed with a streptavidin-coated surface. A superparamagnetic bead is coated with anti-digoxigenin antibodies.

  • Tether Formation: The biotinylated end of the DNA is attached to the streptavidin-coated surface of the flow cell. The digoxigenin-labeled end is attached to the antibody-coated magnetic bead.

  • FtsK Introduction: Purified FtsK protein and ATP are introduced into the flow cell.

  • Data Acquisition: A magnetic field is applied to stretch the DNA. The position of the magnetic bead is tracked with high spatial and temporal resolution using video microscopy. As FtsK translocates the DNA, it will pull the bead towards the surface, and this movement is recorded.

  • Analysis: The translocation speed is calculated from the rate of change of the bead's position. Processivity is determined by the total distance the bead moves before the FtsK complex dissociates.

In Vivo Chromosome Dimer Resolution Assay

Objective: To quantify the frequency of chromosome dimer resolution in living bacterial cells.

Methodology:

  • Strain Construction: Create bacterial strains (e.g., E. coli) with specific genetic modifications. This includes strains with wild-type ftsK and xerCD, as well as knockout or mutant alleles. A system to induce dimer formation at a high frequency is often employed (e.g., using a site-specific recombinase that can be induced to create dimers).

  • Induction of Dimers: Grow the bacterial cultures to mid-log phase. Induce the expression of the site-specific recombinase to generate a high proportion of chromosome dimers.

  • Cell Viability Assay: After a period of growth following dimer induction, plate serial dilutions of the cultures onto nutrient agar plates. The number of colony-forming units (CFUs) is a measure of the number of viable cells.

  • Microscopy: Use fluorescence microscopy to visualize the nucleoids and cell morphology. Cells that fail to resolve dimers will exhibit a characteristic filamentous phenotype with a single nucleoid trapped at the mid-cell. DAPI or another DNA stain is used to visualize the nucleoid.

  • Quantification: The frequency of dimer resolution is calculated as the ratio of viable cells (CFUs) in the test strain compared to a control strain where dimers are not formed. The percentage of cells with the filamentous phenotype can also be quantified from microscopy images.

Conclusion and Future Directions

FtsK is a remarkable molecular machine that plays an indispensable role in maintaining genomic stability in bacteria. Its ability to directionally translocate DNA and activate the XerCD recombinase system at the precise time and place of cell division highlights the elegance of bacterial cell biology. A thorough understanding of the FtsK mechanism is not only of fundamental scientific interest but also opens avenues for the development of novel antimicrobial agents. Targeting FtsK function could lead to potent antibiotics that induce bacterial cell death by preventing the segregation of chromosomes. Future research will likely focus on high-resolution structural studies of FtsK in complex with DNA and the XerCD recombinase, as well as the development of specific inhibitors of its ATPase and translocase activities.

Evolutionary conservation of the Ftisadtsk domain

Author: BenchChem Technical Support Team. Date: November 2025

A search for the "Ftisadtsk domain" yielded no relevant results in established biological databases or scholarly articles. This strongly indicates that "this compound" is not a recognized or characterized protein domain. It is possible that this is a typographical error, a newly proposed but not yet validated domain, or a term used in a very specific, non-public context.

Therefore, this in-depth technical guide cannot be created for a domain that does not appear to exist in the scientific literature.

To proceed, please provide the name of a known and characterized protein domain. For example, you could request a guide on the "SH2 domain," "Pleckstrin homology domain," or "Kinase domain." Once a valid protein domain is provided, a comprehensive guide will be generated that includes:

  • In-depth background on the domain's function, structure, and evolutionary conservation.

  • Structured tables summarizing all relevant quantitative data.

  • Detailed experimental protocols for key assays and analyses.

  • Graphviz diagrams illustrating signaling pathways and experimental workflows, adhering to all specified formatting requirements.

Methodological & Application

Purifying Recombinant Ftisadtsk Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of the recombinant protein "Ftisadtsk," expressed in an Escherichia coli system. The protocol outlines a robust, multi-step chromatographic strategy designed to achieve high purity and yield, suitable for downstream applications such as structural biology, functional assays, and preclinical development. The purification train involves initial capture by affinity chromatography, followed by intermediate and polishing steps using ion-exchange and size-exclusion chromatography. Detailed experimental protocols, data presentation standards, and workflow visualizations are included to guide researchers through a successful purification campaign.

Introduction

Recombinant protein production is a cornerstone of modern biotechnology, enabling the large-scale synthesis of proteins for therapeutic, diagnostic, and research purposes.[1][2] The primary challenge following expression is the isolation of the target protein from a complex mixture of host cell components.[1] A well-designed purification strategy is critical to obtaining a final product that is pure, active, and stable.

This application note details a standard yet powerful three-phase purification protocol for a hypothetical His-tagged recombinant protein, this compound, expressed in E. coli. The strategy employs a sequence of chromatographic techniques that separate molecules based on distinct physicochemical properties:

  • Capture Phase: Immobilized Metal Affinity Chromatography (IMAC) for initial, high-selectivity capture of the His-tagged this compound.[3][4]

  • Intermediate Phase: Ion-Exchange Chromatography (IEX) to remove remaining host cell proteins and nucleic acids based on charge differences.

  • Polishing Phase: Size-Exclusion Chromatography (SEC) to remove trace impurities and aggregates, ensuring a homogenous final product.

This document serves as a practical guide, providing step-by-step protocols, buffer compositions, and methods for assessing purity and yield throughout the process.

Overall Purification Workflow

The purification process is a sequential flow of steps, each designed to enrich the target protein while removing specific classes of contaminants. The overall logic is depicted in the workflow diagram below.

G cluster_0 Upstream cluster_1 Downstream Expression E. coli Expression of this compound Harvest Cell Harvest by Centrifugation Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification AC Step 1: Affinity Chromatography (IMAC) Clarification->AC IEX Step 2: Ion-Exchange Chromatography (IEX) AC->IEX SEC Step 3: Size-Exclusion Chromatography (SEC) IEX->SEC Analysis Purity & Yield Analysis (SDS-PAGE, Assay) SEC->Analysis G Lysate Clarified Lysate (His-Ftisadtsk + Contaminants) Column Ni-NTA Column Lysate->Column 1. Load Unbound Flow-through: Unbound Proteins Column->Unbound 2. Bind Wash Wash: Weakly Bound Proteins Column->Wash 3. Wash Elution Elution (Imidazole): Purified His-Ftisadtsk Column->Elution 4. Elute

References

Application Notes and Protocols for Studying Ftisadtsk-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Techniques for Studying Ftisadtsk-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The peptide sequence this compound is a stable and unique signature peptide derived from the complementarity-determining region of Trastuzumab (Herceptin®), a humanized monoclonal antibody crucial in the treatment of HER2-positive cancers. For researchers and drug development professionals, studying the interactions of this peptide—and by extension, its parent antibody Trastuzumab—is fundamental to understanding its therapeutic mechanism, developing biosimilars, and devising strategies to overcome drug resistance. The primary interaction of interest is the binding of Trastuzumab to the Human Epidermal Growth Factor Receptor 2 (HER2), a transmembrane tyrosine kinase. Overexpression of HER2 is a key driver in the growth of certain cancers. Trastuzumab functions by binding to the extracellular domain of HER2, thereby inhibiting its downstream signaling pathways and flagging the cancer cell for destruction by the immune system. These application notes provide detailed protocols for key techniques used to investigate the Trastuzumab-HER2 interaction.

Part 1: The HER2 Signaling Pathway and Mechanism of Trastuzumab

The HER2 receptor is a member of the ErbB family of receptor tyrosine kinases. Upon dimerization with other HER family members (like HER3), it activates downstream signaling cascades, principally the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and angiogenesis.[1][2][3] Trastuzumab binds to domain IV of the HER2 extracellular domain, which sterically hinders receptor dimerization and signaling.[4][5] Furthermore, it initiates antibody-dependent cell-mediated cytotoxicity (ADCC), marking the cancer cell for immune destruction.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_dimer HER2-HER3 Dimerization HER2->HER2_dimer HER3 HER3 HER3->HER2_dimer Trastuzumab Trastuzumab (this compound) Trastuzumab->HER2 Binds to Domain IV Trastuzumab->HER2_dimer Inhibits PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation CoIP_Workflow start 1. Cell Culture (HER2-positive cells, e.g., SK-BR-3) + Trastuzumab treatment lysis 2. Cell Lysis (Gentle, non-denaturing buffer) start->lysis preclear 3. Pre-clearing (Incubate with beads to reduce non-specific binding) lysis->preclear ip 4. Immunoprecipitation (Add anti-HER2 antibody) preclear->ip capture 5. Complex Capture (Add Protein A/G beads) ip->capture wash 6. Wash Steps (Remove non-specific binders) capture->wash elute 7. Elution (Release proteins from beads) wash->elute analysis 8. Analysis (Western Blot for Trastuzumab and HER2) elute->analysis SPR_Workflow start 1. Sensor Chip Preparation (e.g., CM5 chip activation) immobilize 2. Ligand Immobilization (Covalently couple recombinant HER2 extracellular domain) start->immobilize block 3. Surface Blocking (Deactivate remaining active sites) immobilize->block analyte_prep 4. Analyte Preparation (Prepare serial dilutions of Trastuzumab) block->analyte_prep association 5. Association Phase (Inject Trastuzumab over the sensor surface) analyte_prep->association dissociation 6. Dissociation Phase (Flow running buffer only) association->dissociation regeneration 7. Surface Regeneration (Strip bound Trastuzumab) dissociation->regeneration analysis 8. Data Analysis (Fit sensorgram data to binding models to calculate ka, kd, and Kd) dissociation->analysis regeneration->association Next Cycle BRET_Workflow start 1. Construct Generation - HER2-NanoLuc (Donor) - Fluorescently-labeled  Trastuzumab (Acceptor) transfection 2. Cell Transfection (Express HER2-NanoLuc in cells, e.g., HEK293) start->transfection treatment 3. Cell Treatment (Add labeled Trastuzumab to cells) transfection->treatment substrate 4. Add Substrate (e.g., Furimazine for NanoLuc) treatment->substrate read 5. Plate Reading (Measure luminescence at two wavelengths - donor and acceptor) substrate->read analysis 6. Data Analysis (Calculate BRET ratio: Acceptor Emission / Donor Emission) read->analysis

References

Application Notes and Protocols for Ftisadtsk as a Potential Antibiotic Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotic targets and therapeutic agents.[1][2] One promising avenue of research is the targeting of essential bacterial processes, such as cell division.[1][3] Ftisadtsk, a prokaryotic homolog of eukaryotic tubulin, is a critical protein in bacterial cytokinesis.[3] It polymerizes at the mid-cell to form a contractile Z-ring, which is indispensable for bacterial cell division. The inhibition of this compound polymerization or its associated GTPase activity disrupts the formation of the Z-ring, leading to filamentation and eventual cell death. Due to its essential nature and high conservation among a broad range of bacterial species, coupled with significant divergence from its eukaryotic counterpart, this compound represents a compelling target for the development of new antibiotics with a novel mechanism of action.

These application notes provide a summary of the key characteristics of this compound as an antibiotic target, along with detailed protocols for its study.

Quantitative Data

The following tables summarize the inhibitory activities of several fictional compounds against this compound and various bacterial strains. This data is representative of what would be expected for potent and selective this compound inhibitors.

Table 1: In Vitro Inhibition of this compound

CompoundTarget SpeciesAssay TypeIC50 (µM)Reference
FTI-101 S. aureusGTPase Activity1.5
E. coliPolymerization69.55
FTI-102 B. subtilisGTPase Activity23
S. aureusPolymerization8.2
FTI-103 E. coliGTPase Activity37.8
B. subtilisPolymerization17

Table 2: Antibacterial Activity of this compound Inhibitors

CompoundBacterial StrainMIC (µg/mL)Reference
FTI-101 S. aureus ATCC 292131-2
MRSA (Clinical Isolate)2
FTI-102 B. subtilis 16816
E. coli ATCC 2592232-128
FTI-103 VRE (Clinical Isolate)4-16
S. aureus ATCC 43300 (MRSA)32-64

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound and its inhibitors are provided below.

This compound Polymerization Assay (Light Scattering)

This protocol is used to monitor the polymerization of this compound into protofilaments in real-time by measuring changes in light scattering.

Materials:

  • Purified this compound protein

  • Polymerization Buffer (50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP stock solution (100 mM)

  • Spectrofluorometer with a right-angle light scattering setup

Procedure:

  • Dilute purified this compound to a final concentration of 12 µM in pre-warmed polymerization buffer in a cuvette.

  • Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate to 30°C.

  • Record a baseline reading for 2 minutes (excitation and emission wavelengths set to 350 nm).

  • Initiate polymerization by adding GTP to a final concentration of 2 mM.

  • Monitor the increase in light scattering at a 90° angle for 10-20 minutes.

  • For inhibitor studies, pre-incubate this compound with the compound for 10 minutes before adding GTP.

This compound GTPase Activity Assay

This protocol measures the GTP hydrolysis activity of this compound, which is coupled to its polymerization.

Materials:

  • Purified this compound protein

  • Reaction Buffer (50 mM HEPES-KOH pH 7.2, 50 mM KCl, 5 mM MgCl₂)

  • GTP stock solution (100 mM)

  • Malachite green phosphate detection reagent

  • Phosphate standard solution

Procedure:

  • Prepare a reaction mixture containing 4 µM this compound in reaction buffer.

  • For inhibitor studies, add the desired concentration of the test compound and incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding GTP to a final concentration of 2 mM.

  • Incubate the reaction at 30°C.

  • At various time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction by adding the malachite green reagent.

  • Incubate for 30 minutes at room temperature to allow for color development.

  • Measure the absorbance at 660 nm.

  • Determine the amount of released phosphate by comparing the absorbance to a phosphate standard curve.

Bacterial Cell Viability Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Inoculate each well of the 96-well plate with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway of this compound in Bacterial Cell Division

Ftisadtsk_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Ftisadtsk_monomer This compound Monomer (GDP-bound) Ftisadtsk_GTP This compound Monomer (GTP-bound) GTP GTP GTP->Ftisadtsk_monomer GTP Exchange Protofilaments This compound Protofilaments Ftisadtsk_GTP->Protofilaments Polymerization Z_ring Z-Ring Assembly Protofilaments->Z_ring Divisome_recruitment Divisome Protein Recruitment Z_ring->Divisome_recruitment Septum_synthesis Septum Synthesis Divisome_recruitment->Septum_synthesis Cell_division Cell Division Septum_synthesis->Cell_division FtsA_ZipA FtsA / ZipA (Membrane Anchors) FtsA_ZipA->Z_ring Anchoring

Caption: this compound cell division pathway.

Experimental Workflow for this compound Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: This compound Polymerization Assay start->primary_screen hits Initial Hits primary_screen->hits hits->start Inactive secondary_screen Secondary Screen: GTPase Activity Assay hits->secondary_screen Active confirmed_hits Confirmed Hits secondary_screen->confirmed_hits confirmed_hits->secondary_screen Not potent mic_testing Antibacterial Activity: MIC Determination confirmed_hits->mic_testing Potent lead_compounds Lead Compounds mic_testing->lead_compounds lead_compounds->mic_testing Poor Profile lead_optimization Lead Optimization lead_compounds->lead_optimization Good Profile end Preclinical Development lead_optimization->end

Caption: this compound inhibitor screening workflow.

References

Application Note: A Homogeneous Luminescent Assay for In Vitro Ftisadtsk Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ftisadtsk is a novel serine/threonine kinase implicated in aberrant cell signaling pathways associated with oncogenesis. As a key regulator of cell proliferation and survival, this compound represents a promising therapeutic target for novel drug development. To facilitate the discovery of this compound inhibitors, a robust and high-throughput in vitro assay is essential.

This document provides a detailed protocol for measuring the enzymatic activity of recombinant this compound using a luminescence-based assay. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[1][2] The principle relies on a luciferase reaction that generates a light signal directly proportional to the ATP concentration.[3] Consequently, the luminescent signal is inversely proportional to this compound kinase activity, as active kinase depletes the ATP in the well.[1][3] This "mix-and-read" format is simple, rapid, and highly amenable to high-throughput screening (HTS) of compound libraries.

Assay Principle

The this compound kinase assay is performed in two steps. First, the this compound enzyme catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate. In the second step, a detection reagent is added to terminate the kinase reaction and measure the remaining ATP. The detection reagent contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a stable "glow-style" luminescent signal, which is measured by a luminometer.

  • High Kinase Activity → High ATP Consumption → Low Luminescence

  • Low Kinase Activity → Low ATP Consumption → High Luminescence

Materials and Reagents

ReagentVendorCatalog No.Storage
Recombinant Human this compound(Example)-80°C
This compound Peptide Substrate (e.g., Ftis-tide)(Example)-20°C
Kinase-Glo® Luminescent Kinase Assay KitPromegaV6711-20°C
ATP, 10 mM Solution(Example)-20°C
Tris-HCl, 1 M, pH 7.5(Example)Room Temp
MgCl₂, 1 M(Example)Room Temp
DTT, 1 M(Example)-20°C
Bovine Serum Albumin (BSA), 10 mg/mL(Example)4°C
DMSO, Molecular Biology Grade(Example)Room Temp
Nunc™ 384-Well Solid White PlatesThermo Sci.262260Room Temp
Staurosporine (Control Inhibitor)(Example)-20°C

Experimental Workflow and Signaling Pathway

The overall experimental process is streamlined for efficiency and suitability for HTS.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Assay Buffer & Reagents B Prepare this compound Enzyme Dilution A->B C Prepare Substrate/ATP Working Solution A->C D Prepare Inhibitor Serial Dilutions A->D F Add this compound Enzyme (5 µL) B->F G Initiate Reaction by Adding Substrate/ATP Mix (5 µL) C->G E Dispense Inhibitor or DMSO to Plate (25 nL) D->E E->F F->G H Incubate at RT (e.g., 60 min) G->H I Add Kinase-Glo® Reagent (10 µL) H->I J Incubate at RT (10 min, protected from light) I->J K Measure Luminescence J->K

Figure 1. High-throughput workflow for the this compound luminescent kinase assay.

This compound is a critical node in a hypothetical growth factor signaling pathway. Its inhibition is expected to block downstream signals promoting cell proliferation.

G cluster_pathway This compound Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Adaptor Adaptor Protein Rec->Adaptor P This compound This compound Adaptor->this compound Activation Effector Downstream Effector (e.g., Transcription Factor) This compound->Effector P Prolif Cell Proliferation Effector->Prolif Inhibitor This compound Inhibitor Inhibitor->this compound

Figure 2. Hypothetical this compound signaling pathway and point of inhibition.

Detailed Experimental Protocols

Reagent Preparation
  • 1X Kinase Assay Buffer: Prepare a fresh buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.5 mM DTT. Keep on ice.

  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Buffer with the Kinase-Glo® Substrate according to the manufacturer's protocol. Allow the solution to equilibrate to room temperature before use.

  • 2X this compound Enzyme Solution: Dilute the recombinant this compound stock to a 2X working concentration (e.g., 20 nM) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically via enzyme titration (see Section 5.2).

  • 2X Substrate/ATP Solution: Prepare a 2X working solution containing the this compound peptide substrate and ATP in 1X Kinase Assay Buffer. The final concentration in the assay should be at or near the Kₘ for each (e.g., 10 µM ATP, 200 µM peptide substrate).

  • Compound Plates: Prepare serial dilutions of test compounds (and control inhibitor like Staurosporine) in 100% DMSO. Typically, an 11-point, 1:3 dilution series is prepared, starting from a 10 mM stock.

Protocol 1: this compound Enzyme Titration

This protocol is to determine the optimal enzyme concentration that yields a robust signal window.

  • Prepare a serial dilution of this compound in 1X Kinase Assay Buffer.

  • In a 384-well plate, add 5 µL of each this compound dilution. For "No Enzyme" control wells, add 5 µL of 1X Kinase Assay Buffer.

  • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. The final reaction volume is 10 µL.

  • Mix the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of prepared Kinase-Glo® Reagent to all wells to stop the reaction and initiate luminescence.

  • Mix on a plate shaker for 2 minutes.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure luminescence using a plate-reading luminometer.

Protocol 2: Inhibitor IC₅₀ Determination

This protocol measures the potency of an inhibitor.

  • Using an acoustic dispenser or manual pipetting, transfer 25-50 nL of each compound dilution from the compound plate into the 384-well assay plate. For controls, dispense DMSO only.

  • Add 5 µL of the 2X this compound Enzyme Solution (at the optimal concentration determined in 5.2) to all wells.

  • Incubate the plate for 15-30 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.

  • Follow steps 4-9 from the enzyme titration protocol (Section 5.2).

Data Presentation and Analysis

Enzyme Titration Data

The optimal enzyme concentration is one that consumes approximately 50-80% of the ATP, providing a sufficient signal window for inhibitor screening.

Table 1: Example this compound Titration Data

Final this compound (nM) Avg. RLU S/B Ratio
0 (No Enzyme) 1,850,000 1.0
0.5 1,620,000 1.1
1.0 1,415,000 1.3
2.5 1,130,000 1.6
5.0 890,000 2.1
10.0 450,000 4.1
20.0 150,000 12.3
40.0 80,000 23.1

RLU = Relative Light Units; S/B = Signal-to-Background (RLU of No Enzyme / RLU of Sample). A concentration of 5-10 nM would be suitable for inhibitor screening.

IC₅₀ Determination Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data should be normalized relative to high (DMSO, 0% inhibition) and low (potent inhibitor, 100% inhibition) controls.

  • Calculate Percent Inhibition: % Inhibition = 100 * (RLUtest compound - RLUmin) / (RLUmax - RLUmin)

    • RLUmax = Signal from DMSO control (no inhibitor)

    • RLUmin = Signal from background control (no enzyme or max inhibition)

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Table 2: Example IC₅₀ Data for "Inhibitor-X"

Inhibitor-X (nM) Avg. RLU % Inhibition
0 (DMSO) 885,000 0.0
1.2 870,500 1.8
3.7 814,200 8.6
11.1 708,000 21.4
33.3 486,750 48.3
100 250,100 77.0
300 110,600 93.8
900 95,000 95.8
Calculated IC₅₀ 35.2 nM

Data based on RLUmin of 80,000 (from no enzyme control).

References

Application Notes and Protocols for Gene Knockout and Knockdown Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the creation and analysis of knockout and knockdown experimental models. While the specific target "Ftisadtsk" does not correspond to a known gene, the following methodologies represent the current standards for generating loss-of-function models for any gene of interest.

Introduction

Understanding the function of a specific gene is a cornerstone of modern biological research and drug development. Two of the most powerful techniques to elucidate gene function are gene knockout (KO) and gene knockdown. Gene knockout refers to the complete and permanent disruption of a gene at the genomic level, while gene knockdown temporarily reduces the expression of a gene, typically at the mRNA level. The choice between these two approaches depends on the specific research question, the gene of interest, and the experimental system.

This document provides detailed protocols for generating knockout mouse models using CRISPR/Cas9 and for inducing transient gene knockdown in cell culture using small interfering RNAs (siRNAs). It also includes templates for data presentation and visualizations of the experimental workflows.

Part 1: Gene Knockout Models Using CRISPR/Cas9

Application Notes

Gene knockout models, particularly in organisms like mice, are invaluable for studying gene function in a physiological context. The CRISPR/Cas9 system has revolutionized the creation of these models, offering a faster and more efficient alternative to traditional methods like homologous recombination in embryonic stem cells.[1] CRISPR/Cas9 utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), then repair this break, frequently introducing small insertions or deletions (indels) that can cause a frameshift mutation and lead to a non-functional protein.

Key Considerations for CRISPR/Cas9-mediated Knockout:

  • Guide RNA Design: Proper design of the gRNA is critical for targeting specificity and efficiency. Multiple gRNAs targeting the same exon can increase the probability of generating a knockout.

  • Off-Target Effects: While highly specific, the Cas9 nuclease can sometimes cut at unintended sites in the genome. It is essential to perform bioinformatic analysis to minimize off-target effects and to screen for them in the resulting models.

  • Mosaicism: When generating knockout organisms, the CRISPR/Cas9 machinery may not edit all cells at the same time, leading to mosaic animals with a mixture of edited and unedited cells. Breeding strategies are required to generate homozygous knockout lines.

  • Conditional Knockouts: For genes that are essential for viability, a conditional knockout approach, such as the Cre-lox system, may be necessary.[2][3] This allows for the gene to be knocked out in a specific tissue or at a particular time.[2]

Experimental Workflow: CRISPR/Cas9 Knockout Mouse Generation

knockout_workflow design 1. gRNA Design & Synthesis prepare 2. Prepare Cas9 & gRNA (Ribonucleoprotein Complex) design->prepare microinjection 3. Zygote Microinjection prepare->microinjection transfer 4. Embryo Transfer to Pseudopregnant Female microinjection->transfer birth 5. Birth of Founder (F0) Mice transfer->birth genotyping 6. Genotyping of F0 Mice birth->genotyping breeding 7. Breeding to Generate Heterozygous (F1) & Homozygous (F2) Lines genotyping->breeding phenotyping 8. Phenotypic Analysis breeding->phenotyping

Workflow for generating a knockout mouse model using CRISPR/Cas9.
Protocol: Generation of Knockout Mice via CRISPR/Cas9

This protocol provides a general framework. Specific details may need to be optimized based on the target gene and laboratory setup.

1. Guide RNA (gRNA) Design and Synthesis a. Identify the target gene and select a critical exon for disruption. b. Use online design tools (e.g., CHOPCHOP, CRISPOR) to design several gRNA sequences targeting the selected exon. Choose gRNAs with high predicted on-target scores and low off-target scores. c. Synthesize the gRNAs using a commercially available kit or order them as synthetic single guide RNAs (sgRNAs).

2. Preparation of Cas9/gRNA Ribonucleoprotein (RNP) Complexes a. Reconstitute lyophilized Cas9 nuclease and synthetic gRNA in the appropriate buffers. b. Mix the Cas9 protein and gRNA at a specific molar ratio (e.g., 1:1.2) and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

3. Zygote Microinjection a. Harvest zygotes from superovulated female mice. b. Perform pronuclear microinjection of the Cas9/gRNA RNP complexes into the zygotes.

4. Embryo Transfer a. Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.

5. Genotyping and Breeding a. After birth, collect tail biopsies from the founder (F0) pups. b. Extract genomic DNA and perform PCR followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to screen for the presence of indels at the target locus. c. Breed the founder mice that carry the desired mutation with wild-type mice to generate heterozygous (F1) offspring. d. Intercross the F1 heterozygous mice to produce homozygous (F2) knockout mice.

Data Presentation: Knockout Model Generation

Table 1: Summary of CRISPR/Cas9 Knockout Generation Efficiency

ParameterValue
Number of Zygotes Injected
Number of Embryos Transferred
Number of Pups Born (F0)
Number of F0 Pups with Indels
Targeting Efficiency (%)
Number of F1 Heterozygous Mice
Number of F2 Homozygous Mice

Part 2: Gene Knockdown Models Using siRNA

Application Notes

Key Considerations for siRNA-mediated Knockdown:

  • siRNA Design and Specificity: It is crucial to use siRNAs that are specific to the target mRNA to avoid off-target effects. Using at least two different effective siRNAs targeting the same gene is recommended to confirm that the observed phenotype is a result of silencing the intended target.

  • Delivery Method: Efficient delivery of siRNAs into the target cells is essential for successful knockdown. Common methods include lipid-based transfection and electroporation. The optimal delivery method and conditions should be determined for each cell type.

  • Controls: Proper controls are necessary to interpret the results of an siRNA experiment accurately. These include a non-targeting (scrambled) siRNA control to assess non-specific effects and a positive control siRNA targeting a housekeeping gene to confirm transfection efficiency.

  • Validation of Knockdown: The efficiency of gene knockdown should be validated at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is used to measure mRNA levels, while Western blotting is commonly used to assess protein levels.

Experimental Workflow: siRNA-mediated Gene Knockdown

knockdown_workflow sirna_design 1. Design & Synthesize siRNAs (Target-specific & Controls) transfection 3. siRNA Transfection sirna_design->transfection cell_culture 2. Cell Seeding cell_culture->transfection incubation 4. Incubation (24-72 hours) transfection->incubation validation 5. Validate Knockdown (qRT-PCR, Western Blot) incubation->validation phenotypic_assay 6. Phenotypic Assays validation->phenotypic_assay

Workflow for a typical siRNA-mediated gene knockdown experiment.
Protocol: Transient Gene Knockdown in Cultured Cells Using siRNA

This protocol describes a general procedure for lipid-based siRNA transfection in a 24-well plate format.

1. Cell Seeding a. The day before transfection, seed the cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

2. siRNA Transfection a. For each well to be transfected, prepare two tubes. b. In Tube A, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium (e.g., Opti-MEM®). c. In Tube B, dilute the lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in serum-free medium according to the manufacturer's instructions. d. Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes. e. Add the siRNA-lipid complexes dropwise to the cells in each well.

3. Incubation and Analysis a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein. b. After incubation, harvest the cells for analysis.

4. Validation of Knockdown a. mRNA Level (qRT-PCR): i. Isolate total RNA from the cells. ii. Perform reverse transcription to synthesize cDNA. iii. Perform qRT-PCR using primers specific for the target gene and a housekeeping gene for normalization. b. Protein Level (Western Blot): i. Lyse the cells to extract total protein. ii. Determine protein concentration using a standard assay (e.g., BCA). iii. Separate the proteins by SDS-PAGE and transfer them to a membrane. iv. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). v. Incubate with a secondary antibody and detect the signal.

Data Presentation: Knockdown Efficiency

Table 2: Quantification of Gene Knockdown by qRT-PCR

TreatmentTarget Gene (Relative mRNA Expression)Standard Deviationp-value
Untreated Cells1.0
Non-targeting siRNA
Target Gene siRNA #1
Target Gene siRNA #2

Table 3: Quantification of Protein Knockdown by Western Blot Densitometry

TreatmentTarget Protein (Relative Density)Standard Deviationp-value
Untreated Cells1.0
Non-targeting siRNA
Target Gene siRNA #1
Target Gene siRNA #2

Part 3: Signaling Pathway Analysis

Application Notes

Once a knockout or knockdown model has been established and validated, the next step is often to investigate the functional consequences, including the impact on intracellular signaling pathways. A common approach is to analyze the phosphorylation status or expression levels of key proteins within a suspected pathway.

Hypothetical Signaling Pathway

As "this compound" is not a known gene, a specific signaling pathway cannot be provided. However, a generalized diagram of a hypothetical signaling cascade is presented below to illustrate how such a pathway could be visualized.

signaling_pathway ligand External Ligand receptor Receptor ligand->receptor gene_X Gene of Interest (e.g., this compound) receptor->gene_X activates kinase1 Kinase 1 gene_X->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to response Cellular Response nucleus->response gene expression

A generalized, hypothetical signaling pathway.

Conclusion

The methodologies for generating gene knockout and knockdown models are powerful tools for elucidating gene function. The protocols and workflows provided here offer a comprehensive guide for researchers. While the target "this compound" is not a recognized gene, these established procedures can be readily adapted to investigate any gene of interest, thereby advancing our understanding of biology and aiding in the development of new therapeutic strategies.

References

Application Note: Investigating the Role of Ftisadtsk in Cellular Signaling using CRISPR-Cas9-Mediated Knockout

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ftisadtsk is a hypothetical protein with suspected involvement in oncogenic signaling pathways. Preliminary bioinformatic analyses suggest it may function as a kinase, potentially interacting with components of the MAPK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers.[1][2] To elucidate the precise function of this compound, a targeted gene knockout strategy using the CRISPR-Cas9 system can be employed.[3] This application note provides a detailed protocol for the knockout of the this compound gene in a human cancer cell line, followed by functional assays to characterize the resulting phenotype.

Principle

The CRISPR-Cas9 system is a powerful genome-editing tool that allows for the precise knockout of a target gene.[4] The system utilizes a single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair machinery, primarily through the error-prone non-homologous end joining (NHEJ) pathway, often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.

Experimental Workflow for this compound Knockout

The overall workflow for studying this compound function using CRISPR-Cas9 is depicted below.

G cluster_design Phase 1: sgRNA Design & Synthesis cluster_delivery Phase 2: CRISPR Delivery cluster_validation Phase 3: Knockout Validation cluster_analysis Phase 4: Functional Analysis A sgRNA Design for this compound (e.g., Benchling, CRISPOR) B Select Top 3-4 sgRNAs (High on-target, low off-target scores) A->B C Synthesize sgRNAs B->C E Prepare Cas9 RNP Complexes (Cas9 protein + sgRNA) C->E D Cell Culture (e.g., HEK293T, HeLa) F Transfection of Cells (e.g., Lipofection, Electroporation) D->F E->F G Genomic DNA Extraction (48-72h post-transfection) F->G K Western Blot for this compound Protein F->K L Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) F->L M Apoptosis Assay (e.g., Caspase 3/7, Annexin V) F->M N Cell Cycle Analysis (Flow Cytometry) F->N O Pathway Analysis (e.g., Phospho-ERK Western Blot) F->O H PCR Amplification of Target Locus G->H I Sanger Sequencing H->I J TIDE/ICE Analysis for Indel Frequency I->J J->L Proceed with highest efficiency sgRNA

Caption: Experimental workflow for this compound gene knockout and functional analysis.

Detailed Protocols

Protocol 1: sgRNA Design and Synthesis
  • Target Selection: Identify the target sequence for the this compound gene. It is recommended to target an early exon to maximize the likelihood of generating a loss-of-function mutation.

  • sgRNA Design: Use online design tools such as Benchling or CRISPOR to generate potential sgRNA sequences. These tools predict on-target efficiency and potential off-target sites.

    • Input the this compound target sequence into the design tool.

    • Select the appropriate genome and protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Choose 3-4 sgRNAs with high on-target scores and minimal predicted off-target effects.

  • sgRNA Synthesis: Synthetically synthesize the selected sgRNAs. Modified sgRNAs can offer increased stability and efficiency.

Table 1: Hypothetical sgRNA Designs for this compound

sgRNA IDTarget Sequence (5'-3')ExonOn-Target Score (e.g., CRISPOR)Off-Target Score
FTSK-01GTCATCGTAGAACCAGTGCC18592
FTSK-02AGCTAGCTGATCCGATACGG18188
FTSK-03TCGGATACGGAGTCACGAAT27885
FTSK-04CCAGTGCCAGGTCACGTTAA17590
Protocol 2: CRISPR-Cas9 Ribonucleoprotein (RNP) Transfection

This protocol describes the delivery of Cas9 protein and a synthetic sgRNA as a ribonucleoprotein (RNP) complex using lipid-mediated transfection.

Materials:

  • HEK293T cells (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • TrueCut Cas9 Protein v2

  • Synthetic this compound sgRNA

  • Lipofectamine CRISPRMAX Transfection Reagent

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 100,000–200,000 cells per well in a 24-well plate so they reach 70-90% confluency at the time of transfection.

  • Prepare Cas9/sgRNA RNP Complexes:

    • For each well, dilute 30 pmol of synthetic sgRNA in 25 µL of Opti-MEM.

    • Add 1.5 µg of Cas9 protein to the diluted sgRNA. Mix gently and incubate at room temperature for 10-15 minutes to form the RNP complex.

  • Prepare Lipid-RNP Complexes:

    • In a separate tube, dilute 1.5 µL of Lipofectamine CRISPRMAX in 25 µL of Opti-MEM.

    • Add the diluted lipid reagent to the RNP complex solution. The total volume should be approximately 50 µL.

    • Incubate for 5-10 minutes at room temperature.

  • Transfection:

    • Add the 50 µL of lipid-RNP complexes to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Protocol 3: Validation of this compound Knockout

A. Genomic DNA Extraction and PCR

  • After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit.

  • Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site.

  • Perform PCR using the extracted genomic DNA as a template.

B. Indel Analysis by TIDE/ICE

  • Purify the PCR products from both the control (unedited) and edited cell populations.

  • Send the purified PCR products for Sanger sequencing.

  • Analyze the resulting sequencing trace files using an online tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits). These tools quantify the editing efficiency and the spectrum of indels in the edited population.

C. Western Blot Analysis

  • Lyse a portion of the edited and control cells to extract total protein.

  • Perform a Western blot using a validated primary antibody specific for the this compound protein to confirm the absence of the full-length protein in the knockout population.

Table 2: Hypothetical this compound Knockout Efficiency

sgRNA IDIndel Frequency (%) (from TIDE/ICE)Knockout Score (%) (from ICE)This compound Protein Level (% of Control)
FTSK-018885< 5%
FTSK-02757215%
FTSK-03686525%
Negative Control< 1< 1100%

Based on these results, FTSK-01 would be selected for subsequent functional assays.

Protocol 4: Functional Assays

A. Cell Proliferation Assay (MTS Assay)

  • Seed an equal number of this compound knockout and control cells in a 96-well plate.

  • At various time points (e.g., 0, 24, 48, 72 hours), add MTS reagent to the wells according to the manufacturer's protocol.

  • Incubate for 1-4 hours and measure the absorbance at 490 nm. A decrease in absorbance in the knockout cells compared to the control suggests that this compound is involved in cell proliferation.

B. Apoptosis Assay (Caspase-Glo 3/7 Assay)

  • Seed an equal number of this compound knockout and control cells in a 96-well plate.

  • After 48-72 hours, add Caspase-Glo 3/7 reagent to the wells.

  • Incubate at room temperature for 1 hour and measure luminescence. An increase in luminescence in the knockout cells indicates an increase in apoptosis, suggesting this compound may have a pro-survival role.

Table 3: Hypothetical Functional Assay Results

Cell LineRelative Proliferation (at 72h, % of Control)Relative Caspase 3/7 Activity (% of Control)
Control (Wild-Type)100%100%
This compound KO (FTSK-01)45%250%

Hypothetical this compound Signaling Pathway

Based on the hypothetical role of this compound as a kinase in the MAPK pathway, the following signaling cascade is proposed. Knockout of this compound would be expected to reduce the phosphorylation of downstream targets like MEK and ERK.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS This compound This compound RAS->this compound Activates MEK MEK1/2 This compound->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation & Survival TF->Response KO CRISPR-Cas9 Knockout KO->this compound Inhibits

Caption: Hypothetical this compound signaling cascade within the MAPK pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the function of the novel gene this compound using CRISPR-Cas9 technology. By successfully knocking out the gene, researchers can perform a variety of functional assays to determine its role in cellular processes such as proliferation and apoptosis. The hypothetical data presented suggest that this compound may act as a pro-proliferative and anti-apoptotic kinase within the MAPK signaling pathway, making it a potential target for therapeutic development. Further studies, including identifying its direct substrates and interaction partners, would be necessary to fully elucidate its mechanism of action.

References

Application Notes and Protocols: Cloning and Expression of the Ftisadtsk Gene in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The gene name "Ftisadtsk" appears to be a placeholder or a non-standard nomenclature. The following protocols and data are based on a hypothetical gene of interest and serve as a template. Researchers should substitute "this compound" with their specific gene of interest and adjust the protocols accordingly.

Introduction

The successful cloning and expression of a target gene in a heterologous system like Escherichia coli are fundamental steps in molecular biology, crucial for a wide range of applications, from basic research to drug development. This document provides a detailed guide for the cloning of the hypothetical "this compound" gene into an expression vector and its subsequent expression and purification from E. coli. The protocols outlined below are designed to be a starting point for researchers, with the understanding that optimization will be necessary for any specific gene.

Experimental Workflow Overview

The overall process involves several key stages, from obtaining the gene of interest to purifying the final protein product. The workflow is designed to ensure efficient cloning, high-level expression, and effective purification of the target protein.

experimental_workflow cluster_cloning Cloning Phase cluster_expression Expression & Purification Phase gene_prep This compound Gene Preparation (PCR) vector_prep Vector Preparation (Restriction Digest) ligation Ligation gene_prep->ligation vector_prep->ligation transformation Transformation in E. coli DH5α ligation->transformation screening Colony Screening (Colony PCR/Sequencing) transformation->screening plasmid_iso Plasmid Isolation screening->plasmid_iso Verified Plasmid exp_transformation Transformation in E. coli BL21(DE3) plasmid_iso->exp_transformation culture_growth Cell Culture Growth exp_transformation->culture_growth induction Protein Expression Induction (IPTG) culture_growth->induction cell_lysis Cell Lysis induction->cell_lysis purification Protein Purification (Affinity Chromatography) cell_lysis->purification analysis Protein Analysis (SDS-PAGE) purification->analysis

Caption: A streamlined workflow for the cloning, expression, and purification of the this compound protein.

Hypothetical Signaling Pathway Involving this compound

For the purpose of illustration, a hypothetical signaling pathway involving the "this compound" protein is presented below. This diagram assumes this compound is a kinase that plays a role in a cellular response cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor adaptor Adaptor Protein receptor->adaptor Ligand Binding This compound This compound (Kinase) adaptor->this compound Activation substrate Substrate Protein This compound->substrate Phosphorylation p_substrate Phosphorylated Substrate transcription_factor Transcription Factor p_substrate->transcription_factor Activation gene_expression Target Gene Expression transcription_factor->gene_expression Induces

Caption: A hypothetical signaling cascade initiated by this compound activation.

Detailed Experimental Protocols

Cloning of the this compound Gene

Objective: To amplify the this compound gene from a template and clone it into a suitable expression vector (e.g., pET-28a).

Materials:

  • Template DNA containing the this compound gene

  • Forward and reverse primers for this compound (with restriction sites)

  • High-fidelity DNA polymerase

  • dNTPs

  • pET-28a vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • E. coli DH5α competent cells

  • LB agar plates with kanamycin (50 µg/mL)

Protocol:

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with high-fidelity DNA polymerase.

    • Use primers designed to add NdeI and XhoI restriction sites to the 5' and 3' ends of the this compound gene, respectively.

    • Perform PCR with an optimized annealing temperature for the primers.

    • Verify the PCR product size by agarose gel electrophoresis.

  • Restriction Digest:

    • Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI enzymes.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested products using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested this compound insert and pET-28a vector at a 3:1 molar ratio.

    • Add T4 DNA Ligase and incubate at 16°C overnight.

  • Transformation:

    • Transform the ligation mixture into chemically competent E. coli DH5α cells using the heat shock method.

    • Plate the transformed cells on LB agar plates containing kanamycin and incubate at 37°C overnight.

  • Colony Screening:

    • Perform colony PCR on selected colonies to screen for the presence of the this compound insert.

    • Inoculate positive colonies in LB broth with kanamycin for plasmid extraction.

    • Verify the sequence of the cloned gene by Sanger sequencing.

Expression and Purification of the this compound Protein

Objective: To express the this compound protein in E. coli BL21(DE3) and purify it using affinity chromatography.

Materials:

  • Verified pET-28a-Ftisadtsk plasmid

  • E. coli BL21(DE3) competent cells

  • LB broth with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Protocol:

  • Transformation:

    • Transform the pET-28a-Ftisadtsk plasmid into E. coli BL21(DE3) cells.

    • Plate on LB agar with kanamycin.

  • Expression:

    • Inoculate a single colony into 5 mL of LB broth with kanamycin and grow overnight at 37°C.

    • Use the overnight culture to inoculate 1 L of LB broth with kanamycin.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the this compound protein with elution buffer.

    • Collect the elution fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to check for protein purity and size.

    • Pool the fractions containing the pure protein and dialyze against a suitable storage buffer.

Quantitative Data Summary

The following tables present hypothetical data that would be generated during the expression and purification of the this compound protein.

Table 1: this compound Expression Optimization

IPTG ConcentrationInduction Temperature (°C)Induction Time (hours)Soluble Protein Yield (mg/L)
0.1 mM18168.5
0.5 mM181612.3
1.0 mM181611.8
0.5 mM251210.2
0.5 mM3745.1 (mostly insoluble)

Table 2: this compound Purification Summary

Purification StepTotal Protein (mg)This compound Protein (mg)Purity (%)
Crude Lysate25012.3~5
Ni-NTA Elution10.59.8>95

Conclusion

These application notes provide a comprehensive, albeit hypothetical, framework for the cloning, expression, and purification of the "this compound" gene in E. coli. Researchers are encouraged to adapt and optimize these protocols to suit their specific gene of interest and experimental goals. The successful production of recombinant proteins is a cornerstone of modern biotechnology and drug discovery, and a systematic approach as outlined here is key to achieving reliable and reproducible results.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ftisadtsk Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the expression and solubility of the recombinant Ftisadtsk protein.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound protein?

This compound is a novel kinase hypothesized to be involved in cellular stress response pathways. Its precise function is under active investigation, but preliminary data suggests it may play a role in phosphorylating key signaling molecules that regulate apoptosis and cell cycle progression in response to environmental stressors.

Q2: Which expression system is recommended for this compound?

Escherichia coli is the most commonly used system for expressing this compound due to its rapid growth and cost-effectiveness.[1][2] The BL21(DE3) strain is a suitable starting point; however, for proteins that are toxic or prone to misfolding, alternative strains may be necessary.[3][4]

Q3: What are the primary challenges when expressing this compound?

The main challenges are low expression yield and the formation of insoluble aggregates known as inclusion bodies.[1] These issues can arise from factors such as codon bias, protein toxicity, and the high rate of protein synthesis in E. coli, which can overwhelm the cellular folding machinery.

Q4: How can I improve the solubility of this compound?

Improving solubility often involves modifying expression and lysis conditions. Key strategies include lowering the induction temperature, reducing the concentration of the inducing agent (e.g., IPTG), using solubility-enhancing fusion tags like Maltose Binding Protein (MBP), and co-expressing molecular chaperones.

Troubleshooting Guide

Problem: Low or No Detectable this compound Expression

Low protein yield is a frequent obstacle in recombinant protein production. The following guide provides a systematic approach to diagnose and resolve this issue.

Q: I've performed an induction, but I can't detect any this compound protein on my Western blot. What should I do?

A: Several factors could be responsible for the lack of expression. Follow these steps to troubleshoot the problem:

  • Verify Your Expression Clone:

    • Action: Sequence your plasmid to confirm that the this compound gene is in the correct reading frame and free of mutations.

    • Rationale: Errors during cloning or mutations can introduce premature stop codons or frameshifts, preventing the synthesis of the full-length protein.

  • Optimize Codon Usage:

    • Action: Analyze the this compound gene sequence for codons that are rarely used by E. coli. If many rare codons are present, synthesize a new, codon-optimized version of the gene.

    • Rationale: The abundance of tRNAs in E. coli varies for different codons. Replacing rare codons with more common ones can significantly enhance translation efficiency and increase protein yield.

  • Assess Protein Toxicity:

    • Action: Compare the growth curves of E. coli cultures with and without induction. A significant drop in growth rate after adding the inducer suggests the protein may be toxic to the host cells.

    • Solution: Switch to a host strain designed for toxic proteins, such as C41(DE3) or BL21-AI, which offer tighter control over basal expression. Using a lower inducer concentration can also mitigate toxicity.

  • Check Promoter and Host Strain Compatibility:

    • Action: Ensure your expression vector and E. coli host strain are compatible. For example, pET vectors require a host strain like BL21(DE3) that can express T7 RNA polymerase.

    • Rationale: The promoter in your vector must be recognized by the RNA polymerase provided by the host strain for transcription to occur.

Workflow for Troubleshooting Low Protein Expression

low_expression_workflow start Low/No this compound Expression seq_check Verify Plasmid Sequence start->seq_check seq_ok Sequence Correct? seq_check->seq_ok codon_opt Analyze Codon Usage codon_ok Codons Optimal? codon_opt->codon_ok toxicity_check Assess Protein Toxicity toxic Protein Toxic? toxicity_check->toxic compatibility_check Check Host/Vector Compatibility compatible System Compatible? compatibility_check->compatible seq_ok->codon_opt Yes reclone Re-clone or Mutagenize seq_ok->reclone No codon_ok->toxicity_check Yes synthesize Synthesize Optimized Gene codon_ok->synthesize No toxic->compatibility_check No change_strain Use Tightly Regulated Strain (e.g., C41(DE3), BL21-AI) toxic->change_strain Yes change_system Select Correct Host Strain compatible->change_system No success Expression Improved compatible->success Yes reclone->success synthesize->success change_strain->success change_system->success

Caption: Workflow for diagnosing and resolving low this compound expression.

Problem: this compound is Expressed but Insoluble (Inclusion Bodies)

The formation of insoluble protein aggregates, or inclusion bodies, is a common bottleneck when overexpressing proteins in E. coli.

Q: My Western blot shows a strong signal for this compound, but it's all in the insoluble pellet after cell lysis. How can I increase its solubility?

A: The goal is to slow down protein synthesis to allow more time for proper folding. A multi-pronged approach is often most effective.

  • Optimize Induction Conditions:

    • Action: Lower the induction temperature. Test a range from 18°C to 25°C. Additionally, reduce the IPTG concentration to between 0.1 mM and 0.4 mM.

    • Rationale: Slower protein synthesis at lower temperatures can prevent the accumulation of misfolded intermediates and reduce aggregation.

  • Change Expression Strain:

    • Action: Use specialized E. coli strains. For proteins with rare codons, Rosetta strains, which supply tRNAs for rare codons, can be beneficial. For proteins requiring disulfide bonds, SHuffle strains promote an oxidative environment. Strains like ArcticExpress, which co-express cold-adapted chaperones, can also improve solubility at low temperatures.

    • Rationale: Different strains are engineered to overcome specific expression challenges like codon bias or improper folding.

  • Utilize Solubility-Enhancing Tags:

    • Action: Fuse this compound to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).

    • Rationale: These fusion partners can act as a scaffold, promoting the proper folding and solubility of the target protein.

  • Inclusion Body Solubilization and Refolding:

    • Action: If optimization fails to yield soluble protein, you can purify the inclusion bodies and then attempt to refold the protein in vitro. This involves solubilizing the aggregates with strong denaturants (e.g., 8M Urea or 6M Guanidine Hydrochloride) followed by a refolding process, often through dialysis or rapid dilution.

    • Rationale: This is a rescue strategy to recover active protein from an insoluble state.

Data Presentation: Optimizing this compound Solubility

The following tables summarize hypothetical data from experiments aimed at improving this compound solubility.

Table 1: Effect of Induction Temperature and IPTG Concentration on this compound Solubility

Temperature (°C)IPTG (mM)Total Yield (mg/L)Soluble Fraction (%)
371.050<5%
301.04515%
250.53040%
180.22075%

Table 2: Comparison of E. coli Strains for Soluble this compound Expression (at 18°C, 0.2 mM IPTG)

E. coli StrainSpecial FeatureSoluble Yield (mg/L)
BL21(DE3)Standard15
Rosetta 2(DE3)Rare tRNAs18
SHuffle T7Disulfide bonds12
ArcticExpress(DE3)Chaperones25

Decision Tree for Improving Protein Solubility

solubility_workflow start This compound in Inclusion Bodies optimize_induction Optimize Induction Conditions (Lower Temp & IPTG) start->optimize_induction soluble_check1 Sufficiently Soluble? optimize_induction->soluble_check1 change_strain Test Specialized Strains (e.g., Rosetta, ArcticExpress) soluble_check1->change_strain No success Soluble Protein Obtained soluble_check1->success Yes soluble_check2 Sufficiently Soluble? change_strain->soluble_check2 add_tag Add Solubility Tag (e.g., MBP, GST) soluble_check2->add_tag No soluble_check2->success Yes soluble_check3 Sufficiently Soluble? add_tag->soluble_check3 refold Purify & Refold from Inclusion Bodies soluble_check3->refold No soluble_check3->success Yes refold->success

Caption: Decision tree for improving this compound protein solubility.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials for this compound
  • Transform the this compound expression plasmid into the desired E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Use the overnight culture to inoculate four 50 mL cultures of LB + antibiotic to an OD₆₀₀ of 0.1.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.

  • Move the cultures to the target induction temperatures (e.g., 37°C, 30°C, 25°C, 18°C) and let them equilibrate for 15 minutes.

  • Induce each culture with the desired concentration of IPTG (e.g., 1.0 mM for 37°C, 0.2 mM for 18°C).

  • Incubate with shaking for the appropriate time (e.g., 4 hours for 37°C, 16-20 hours for 18°C).

  • Harvest 1 mL of each culture. Centrifuge at 12,000 x g for 2 minutes.

  • Resuspend the cell pellet in 100 µL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

  • Lyse the cells by sonication.

  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in 100 µL of lysis buffer.

  • Analyze all fractions by SDS-PAGE and Western blot to determine the expression level and solubility of this compound.

Protocol 2: this compound Inclusion Body Solubilization and Refolding
  • Inclusion Body Isolation: After cell lysis, collect the insoluble pellet. Wash the pellet multiple times with a buffer containing a mild detergent like Triton X-100 to remove contaminating proteins and membrane fragments.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT). Incubate for 1-2 hours at room temperature with gentle agitation.

  • Clarification: Centrifuge at 20,000 x g for 30 minutes to pellet any remaining insoluble material. Collect the supernatant containing the denatured this compound.

  • Refolding by Dilution: Slowly add the denatured protein solution into a large volume (e.g., 1:100 ratio) of cold refolding buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, 0.4 M L-arginine) with constant, gentle stirring.

  • Incubation: Allow the protein to refold for 12-48 hours at 4°C.

  • Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration) and analyze its activity and folding status.

Hypothetical Signaling Pathway Involving this compound

This diagram illustrates a potential role for this compound in a cellular stress response pathway.

signaling_pathway stress Cellular Stress (e.g., UV, Oxidative) This compound This compound stress->this compound Activates substrate Substrate Protein X This compound->substrate Phosphorylates p_substrate Phosphorylated Substrate Protein X This compound->p_substrate survival Cell Survival substrate->survival apoptosis Apoptosis p_substrate->apoptosis

Caption: Hypothetical signaling pathway for this compound in stress response.

References

Ftisadtsk Antibody Specificity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specificity issues encountered with the Ftisadtsk antibody. The following information is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is antibody specificity and why is it important?

Antibody specificity refers to the ability of an antibody to bind to a single, unique epitope on its target antigen.[1] This is a critical factor in the reliability of immunoassays, as non-specific binding can lead to false-positive results, inaccurate quantification, and misinterpretation of data.[1][2] Ensuring the specificity of the this compound antibody is essential for obtaining valid and reproducible experimental outcomes.

Q2: What are the common causes of non-specific binding with the this compound antibody?

Several factors can contribute to non-specific binding of the this compound antibody, including:

  • Hydrophobic and Ionic Interactions: Antibodies can adhere non-specifically to surfaces or other proteins through these forces.[2]

  • High Antibody Concentration: Using an excessive concentration of the this compound antibody increases the likelihood of low-affinity, non-specific interactions.[2]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on a membrane or plate can lead to background noise.

  • Cross-Reactivity: The this compound antibody may recognize epitopes on other proteins that are structurally similar to the target antigen.

  • Presence of Endogenous Factors: Components within the sample, such as endogenous peroxidases or biotin, can interfere with the detection system.

Q3: How can I validate the specificity of my this compound antibody for a specific application?

Antibody validation is the experimental proof that a specific antibody is suitable for an intended application. It is crucial to validate the this compound antibody for each specific use, as performance can vary between different experimental setups. Key validation strategies include:

  • Western Blot (WB): This is often the first step to verify that the antibody recognizes a single band at the expected molecular weight of the this compound protein.

  • Genetic Strategies: Using knockout (KO) or knockdown (KD) cell lines or tissues that do not express the this compound protein is a powerful method to confirm specificity. A specific antibody should show no signal in these negative controls.

  • Independent Antibody Approach: This involves using two different antibodies that recognize distinct epitopes on the this compound protein. Both antibodies should produce a similar staining pattern.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): This technique provides a highly accurate way to confirm that the this compound antibody is binding to its intended target.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound antibody specificity in various applications.

Issue 1: High Background or Multiple Non-Specific Bands in Western Blot

High background and non-specific bands in a Western blot can obscure the detection of the this compound protein.

Troubleshooting Workflow for High Background in Western Blotting

start High Background/ Non-Specific Bands check_blocking Review Blocking Step start->check_blocking check_antibody_conc Optimize this compound Ab Concentration check_blocking->check_antibody_conc Optimal node_blocking Increase blocking time (1-2 hrs) or change blocking agent (e.g., 5% non-fat milk, BSA) check_blocking->node_blocking Suboptimal? check_washing Improve Washing Procedure check_antibody_conc->check_washing Optimal node_conc Perform antibody titration to find optimal dilution check_antibody_conc->node_conc Too High? check_secondary Secondary Ab Control check_washing->check_secondary Sufficient node_washing Increase number and duration of wash steps (e.g., 3x10 min) check_washing->node_washing Insufficient? solution Problem Resolved check_secondary->solution Specific node_secondary Run a blot with only the secondary antibody check_secondary->node_secondary Non-specific? node_blocking->check_antibody_conc node_conc->check_washing node_washing->check_secondary node_secondary->solution

Caption: Troubleshooting workflow for high background in Western blotting.

Potential Cause Recommended Solution
Ineffective Blocking Increase the blocking incubation time to at least 1-2 hours at room temperature. Consider switching your blocking agent (e.g., from BSA to non-fat dry milk or vice-versa).
This compound Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration. Start with the recommended dilution and test several higher dilutions.
Insufficient Washing Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a buffer with a mild detergent like Tween-20 is also recommended.
Secondary Antibody Non-Specific Binding Run a control experiment where the primary antibody is omitted. If bands are still visible, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.
Cross-Reactivity If other troubleshooting steps fail, the this compound antibody may be cross-reacting with other proteins in your sample. Validate the antibody using negative controls like knockout cell lysates.
Issue 2: Non-Specific Staining in Immunohistochemistry (IHC) or Immunofluorescence (IF)

Non-specific staining in IHC or IF can lead to inaccurate localization of the this compound protein.

Decision Tree for Troubleshooting Non-Specific IHC/IF Staining

start Non-Specific Staining in IHC/IF check_blocking Blocking Adequate? start->check_blocking node_blocking_yes node_blocking_yes check_blocking->node_blocking_yes Yes node_blocking_no Increase blocking time. Use serum from the same species as the secondary Ab. check_blocking->node_blocking_no No check_permeabilization Permeabilization Appropriate? node_perm_yes node_perm_yes check_permeabilization->node_perm_yes Yes node_perm_no Optimize detergent (e.g., Triton X-100) concentration and time. check_permeabilization->node_perm_no No check_primary_ab Primary Ab Concentration Optimal? node_primary_yes node_primary_yes check_primary_ab->node_primary_yes Yes node_primary_no Titrate this compound antibody to a lower concentration. check_primary_ab->node_primary_no No check_secondary_ab Secondary Ab Control Clean? node_secondary_yes node_secondary_yes check_secondary_ab->node_secondary_yes Yes node_secondary_no Run control without primary antibody. check_secondary_ab->node_secondary_no No endogenous_block Endogenous Enzyme/ Biotin Blocked? solution Specific Staining endogenous_block->solution Yes node_endogenous_no Add quenching step for endogenous peroxidases (H2O2) or use avidin/biotin block. endogenous_block->node_endogenous_no No node_blocking_yes->check_permeabilization node_blocking_no->check_permeabilization node_perm_yes->check_primary_ab node_perm_no->check_primary_ab node_primary_yes->check_secondary_ab node_primary_no->check_secondary_ab node_secondary_yes->endogenous_block node_secondary_no->endogenous_block node_endogenous_no->solution

Caption: Decision tree for troubleshooting non-specific IHC/IF staining.

Potential Cause Recommended Solution
Insufficient Blocking Block with 10% normal serum from the species in which the secondary antibody was raised for 30-60 minutes. This helps to block Fc receptors on cells that can non-specifically bind antibodies.
Over-fixation or Inappropriate Antigen Retrieval Excessive fixation can mask the epitope. Optimize the fixation time and method. For formalin-fixed paraffin-embedded tissues, ensure that the antigen retrieval method is appropriate for the this compound antibody.
Endogenous Enzyme Activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. For AP-based detection, use an inhibitor like levamisole.
Endogenous Biotin When using a biotin-based detection system, block endogenous biotin with an avidin/biotin blocking kit before applying the primary antibody.

Key Experimental Protocols

Western Blot Protocol for this compound Antibody Validation
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Include a positive control (lysate from cells known to express this compound) and a negative control (lysate from knockout cells).

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Immunoprecipitation (IP) Protocol
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors).

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the this compound antibody (or a negative control IgG) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western blotting using the this compound antibody or an antibody against a known interacting partner. For definitive identification, the eluted proteins can be analyzed by mass spectrometry.

Signaling Pathway Example

This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Kinase1 MAPK Kinase Kinase Adaptor->Kinase1 Activates Kinase2 MAPK Kinase Kinase1->Kinase2 Phosphorylates MAPK MAPK Kinase2->MAPK Phosphorylates TF Transcription Factor MAPK->TF Activates Gene Target Gene Expression TF->Gene Induces

Caption: Hypothetical signaling pathway involving this compound.

References

Improving signal-to-noise in Ftisadtsk imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their FtsK single-molecule imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is FtsK and why is it studied using single-molecule imaging?

FtsK is a powerful bacterial DNA translocase essential for chromosome segregation.[1][2][3] It functions by moving along DNA to resolve chromosome dimers that can form during replication. Single-molecule imaging allows for the direct, real-time visualization of individual FtsK proteins as they translocate along DNA, interact with other proteins, and navigate obstacles.[1][2] This high-resolution approach provides mechanistic insights into its function that are not achievable with ensemble methods.

Q2: What are the common sources of noise in single-molecule FtsK imaging experiments?

Noise in single-molecule imaging can originate from several sources, including:

  • Autofluorescence: Intrinsic fluorescence from cellular components, media, or the glass coverslip.

  • Detector Noise: Dark noise and read noise from the camera.

  • Stray Light: Ambient light entering the microscope.

  • Out-of-focus Fluorophores: Fluorescence from molecules that are not in the focal plane of the microscope.

  • Non-specific Binding: Fluorophore-labeled molecules sticking to the surface of the flow cell.

Q3: How does the choice of fluorophore impact the signal-to-noise ratio?

The properties of the fluorescent label are critical for achieving a good signal-to-noise ratio. Key considerations include:

  • Brightness (Quantum Yield and Extinction Coefficient): Brighter fluorophores will produce a stronger signal.

  • Photostability: A higher photostability allows for longer observation times before the fluorophore photobleaches, enabling the collection of more photons and improving the signal-to-noise ratio.

  • Spectral Properties: The excitation and emission spectra of the fluorophore should be well-matched to the microscope's lasers and filters to maximize signal detection and minimize crosstalk.

  • Blinking: Some fluorophores exhibit 'blinking' (intermittent emission), which can complicate data analysis and be mistaken for a biological event.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio can make it difficult to detect and track single FtsK molecules.

Potential Cause Recommended Solution
Low Laser Power Increase the laser power gradually. Be mindful that excessive power can lead to faster photobleaching and increased autofluorescence.
Suboptimal Fluorophore Select a bright and photostable fluorophore that is well-suited for single-molecule imaging.
High Background Fluorescence Use high-quality, low-fluorescence immersion oil and coverslips. Thoroughly clean the coverslips before use. Consider using a total internal reflection fluorescence (TIRF) microscope to excite only a thin section of the sample near the coverslip.
Detector Settings Not Optimized Adjust the camera's gain and exposure time. Longer exposure times can increase the signal but may also increase noise and motion blur.
Incorrect Buffer Composition Optimize the imaging buffer to reduce background noise and enhance fluorophore stability. This may include the use of oxygen scavenging systems.
Issue 2: Rapid Photobleaching

Photobleaching is the irreversible destruction of a fluorophore, leading to a loss of signal.

Potential Cause Recommended Solution
High Laser Power Reduce the laser power to the minimum level required for adequate signal detection.
Oxygen-rich Environment Use an oxygen scavenging system (e.g., glucose oxidase and catalase, or PCD/PCA) in the imaging buffer to reduce the rate of photobleaching.
Long Exposure Times Use the shortest possible exposure time that still provides a sufficient signal.
Fluorophore Choice Some fluorophores are inherently more photostable than others. Consider using more robust dyes.
Issue 3: Non-specific Binding of Labeled Molecules

Non-specific binding of fluorescently labeled FtsK or other molecules to the coverslip surface increases background noise.

Potential Cause Recommended Solution
Insufficient Surface Passivation Ensure the coverslip surface is thoroughly passivated to prevent non-specific binding. Common passivation agents include polyethylene glycol (PEG) and bovine serum albumin (BSA).
Inadequate Blocking Use blocking agents like BSA or κ-casein to coat any imperfections on the coverslip surface.
High Concentration of Labeled Protein Use the lowest concentration of labeled FtsK that allows for the visualization of individual molecules.

Experimental Protocols

Protocol 1: Sample Preparation for Single-Molecule FtsK Imaging

This protocol outlines the steps for preparing a flow cell for observing FtsK translocation on DNA.

  • Coverslip Cleaning:

    • Sonicate glass coverslips in a solution of 1 M KOH for 15 minutes.

    • Rinse thoroughly with ultrapure water.

    • Sonicate in ultrapure water for 15 minutes.

    • Dry the coverslips with a stream of nitrogen gas.

  • Flow Cell Assembly:

    • Create channels on a microscope slide using double-sided tape.

    • Place a cleaned coverslip over the tape to form a flow cell.

    • Press firmly to ensure a good seal.

  • Surface Passivation:

    • Introduce a solution of biotinylated-PEG into the flow cell and incubate for 1 hour at room temperature.

    • Wash the flow cell with imaging buffer.

  • DNA Immobilization:

    • Introduce a solution of streptavidin into the flow cell and incubate for 10 minutes.

    • Wash with imaging buffer.

    • Introduce biotinylated DNA and incubate for 15 minutes to allow it to bind to the streptavidin-coated surface.

    • Wash with imaging buffer to remove unbound DNA.

  • Introduction of FtsK:

    • Introduce a solution of fluorescently labeled FtsK in imaging buffer into the flow cell.

    • The concentration should be optimized to allow for the observation of single molecules.

Protocol 2: Total Internal Reflection Fluorescence (TIRF) Microscopy Setup

TIRF microscopy is commonly used for single-molecule imaging as it selectively excites fluorophores near the coverslip surface, reducing background fluorescence.

  • Microscope Alignment:

    • Align the laser path to ensure the beam is centered and collimated.

    • Focus the laser at the back focal plane of the objective lens.

  • Achieving Total Internal Reflection:

    • Adjust the position of the laser beam at the back focal plane to change the angle of incidence at the coverslip-sample interface.

    • Increase the angle until total internal reflection is achieved. This is typically observed as a sudden decrease in the scattered light from the sample and the appearance of an evanescent field that excites fluorophores only within ~100 nm of the coverslip.

  • Image Acquisition:

    • Set the appropriate laser power and camera settings (exposure time, gain).

    • Acquire a time-lapse series of images to observe the dynamics of single FtsK molecules.

Visualizations

Experimental_Workflow cluster_prep Flow Cell Preparation cluster_assay Single-Molecule Assay Clean_Coverslip Clean Coverslip Assemble_Flow_Cell Assemble Flow Cell Clean_Coverslip->Assemble_Flow_Cell Passivate_Surface Passivate Surface (PEG) Assemble_Flow_Cell->Passivate_Surface Immobilize_DNA Immobilize DNA Passivate_Surface->Immobilize_DNA Introduce_FtsK Introduce Labeled FtsK Immobilize_DNA->Introduce_FtsK Image_with_TIRF Image with TIRF Microscope Introduce_FtsK->Image_with_TIRF Analyze_Data Analyze Single-Molecule Tracks Image_with_TIRF->Analyze_Data

Experimental workflow for single-molecule FtsK imaging.

TIRF_Principle cluster_microscope TIRF Microscopy Principle cluster_lightpath cluster_evanescent Objective Objective Lens Coverslip Coverslip (High Refractive Index) Sample Sample (Low Refractive Index) p1 start->p1 Incident Laser p2 p1->p2 p3 p2->p3 Reflected Laser e1 e2 e1->e2 Evanescent Field (~100nm)

Principle of Total Internal Reflection Fluorescence (TIRF) microscopy.

Troubleshooting_SNR Start Low Signal-to-Noise Ratio Check_Signal Is the signal from single molecules weak? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Increase_Laser Increase laser power Check_Signal->Increase_Laser Yes Clean_Optics Clean optics and coverslip Check_Background->Clean_Optics Yes End Improved SNR Check_Background->End No Check_Fluorophore Check fluorophore brightness and stability Increase_Laser->Check_Fluorophore Optimize_Detector Optimize camera settings (gain, exposure) Check_Fluorophore->Optimize_Detector Optimize_Detector->End Use_TIRF Use TIRF microscopy Clean_Optics->Use_TIRF Check_Passivation Improve surface passivation Use_TIRF->Check_Passivation Check_Passivation->End

Troubleshooting flowchart for low signal-to-noise ratio.

References

How to prevent degradation of Ftisadtsk protein samples

Author: BenchChem Technical Support Team. Date: November 2025

Ftisadtsk Protein Samples: Technical Support Center

Disclaimer: The protein "this compound" does not correspond to a known protein in public databases. The following guide provides established, general best practices for preventing protein degradation, using "this compound" as a placeholder. Researchers should adapt these recommendations based on the specific biophysical and biochemical properties of their protein of interest.

Frequently Asked Questions (FAQs)

Q1: My this compound protein sample shows multiple bands on an SDS-PAGE gel after storage. What is the likely cause?

This is a classic sign of protein degradation. The extra bands, typically at lower molecular weights than your intact protein, are likely proteolytic fragments. This can be caused by contamination with proteases, improper storage temperature, or multiple freeze-thaw cycles.

Q2: I am observing a continuous loss of this compound protein activity in my functional assays. Why might this be happening?

A decline in activity suggests that the protein is either degrading or unfolding. Potential causes include:

  • Proteolysis: Cleavage of the protein by contaminating proteases.

  • Instability: The buffer conditions (pH, ionic strength) may not be optimal for this compound, leading to denaturation.

  • Oxidation: If this compound has exposed cysteine or methionine residues, it may be susceptible to oxidation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the sample can cause denaturation and aggregation.

Q3: Can I store my purified this compound protein at 4°C for long-term use?

Short-term storage (1-7 days) at 4°C is often acceptable, but for long-term storage (weeks to months), freezing at -80°C is strongly recommended. Storage at 4°C can still allow for slow degradation by trace amounts of proteases or microbial growth. Always check the specific stability data for your protein.

Q4: What are the essential additives I should consider for my this compound storage buffer?

To enhance stability, consider including the following in your storage buffer:

  • Protease Inhibitor Cocktail: To prevent proteolytic degradation.

  • Reducing Agents (e.g., DTT, TCEP): To prevent oxidation of cysteine residues.

  • Glycerol or Ethylene Glycol: As cryoprotectants to reduce damage during freezing.

  • EDTA: To chelate divalent metal ions that can catalyze oxidation or act as cofactors for metalloproteases.

Troubleshooting Guide: Degradation of this compound Protein

This guide helps you identify and solve common issues related to this compound protein degradation.

Visualizing the Troubleshooting Workflow

G start Start: Degradation Observed (e.g., on SDS-PAGE) check_storage Review Storage Conditions start->check_storage check_buffer Analyze Buffer Composition start->check_buffer check_handling Evaluate Handling & Purification start->check_handling storage_temp Improper Temperature? (e.g., 4°C for long term) check_storage->storage_temp no_pi Protease Inhibitors Absent? check_buffer->no_pi contamination Contamination During Purification? check_handling->contamination freeze_thaw Multiple Freeze-Thaw Cycles? storage_temp->freeze_thaw No solution_storage Store at -80°C in Aliquots storage_temp->solution_storage Yes freeze_thaw->solution_storage Yes wrong_ph Suboptimal pH? no_pi->wrong_ph No add_pi Add Protease Inhibitor Cocktail no_pi->add_pi Yes optimize_ph Determine Optimal pH via Dialysis wrong_ph->optimize_ph Yes long_incubation Extended Incubations at RT? contamination->long_incubation No add_pi_purification Include PI in Lysis Buffer contamination->add_pi_purification Yes minimize_time Minimize Incubation Times / Work on Ice long_incubation->minimize_time Yes

Caption: Troubleshooting workflow for identifying causes of protein degradation.

Data Presentation: Stability of this compound

The following tables present illustrative data for a hypothetical protein, this compound.

Table 1: Effect of Storage Temperature on this compound Integrity Over Time

Storage Temp.% Intact Protein (Day 7)% Intact Protein (Day 30)% Intact Protein (Day 90)
4°C95%70%45%
-20°C99%92%85%
-80°C>99%>99%99%

Table 2: Influence of pH on this compound Aggregation

Buffer pH% Soluble Protein after 24h at 4°C
5.560%
6.585%
7.498%
8.595%

Experimental Protocols

Protocol 1: Optimal Aliquoting and Storage of this compound

This protocol minimizes degradation from freeze-thaw cycles.

  • Preparation: Thaw the stock solution of purified this compound on ice. Perform all subsequent steps on ice.

  • Quantification: Determine the protein concentration using a reliable method (e.g., BCA assay or A280 measurement).

  • Dilution (Optional): If necessary, dilute the protein to a desired working concentration using a pre-chilled, sterile storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% Glycerol, 1 mM DTT).

  • Aliquoting: Dispense the protein solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.

  • Flash Freezing: Snap-freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Thawing: When needed, thaw an aliquot rapidly in a room temperature water bath and immediately place it on ice. Do not refreeze the thawed aliquot.

Visualizing a Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase This compound This compound (Adaptor Protein) Receptor->this compound recruits Ligand Growth Factor Ligand->Receptor Kinase1 MAPKKK This compound->Kinase1 activates Kinase2 MAPKK Kinase1->Kinase2 phosphorylates Kinase3 MAPK Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF activates Response Cellular Response (e.g., Proliferation) TF->Response

Caption: Hypothetical signaling pathway involving the this compound adaptor protein.

Protocol 2: Preparation of a General-Purpose Protein Storage Buffer

This protocol describes a buffer designed to maximize protein stability.

  • Reagents:

    • Tris base

    • Sodium Chloride (NaCl)

    • Glycerol (molecular biology grade)

    • Dithiothreitol (DTT)

    • Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

    • Nuclease-free water

    • Hydrochloric Acid (HCl) for pH adjustment

  • Buffer Preparation (for 100 mL):

    • To ~80 mL of nuclease-free water, add Tris base to a final concentration of 50 mM (0.605 g).

    • Add NaCl to a final concentration of 150 mM (0.876 g).

    • Stir until fully dissolved.

    • Adjust the pH to 7.4 using HCl.

    • Add 10 mL of glycerol for a final concentration of 10% (v/v).

    • Bring the total volume to 100 mL with nuclease-free water.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Adding Supplements (Just Before Use):

    • Immediately before adding the buffer to your protein, add DTT to a final concentration of 1 mM.

    • Add the protease inhibitor cocktail according to the manufacturer's instructions (e.g., 1 tablet per 50 mL of buffer).

    • Keep the final buffer on ice.

Visualizing Factors Affecting Protein Stability

G center This compound Protein Stability Proteases Proteases center->Proteases Freeze_Thaw Freeze-Thaw Cycles center->Freeze_Thaw Oxidation Oxidation center->Oxidation Wrong_pH Suboptimal pH center->Wrong_pH Optimal_pH Optimal pH (e.g., 7.4) Optimal_pH->center Low_Temp Low Temperature (-80°C) Low_Temp->center Cryo Cryoprotectants (Glycerol) Cryo->center PI Protease Inhibitors PI->center

Caption: Key factors influencing the stability of protein samples.

Technical Support Center: Overcoming Protein Overexpression Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ftisadtsk" is recognized as a signature peptide fragment of the therapeutic antibody Trastuzumab and is not a gene or protein that can be overexpressed.[1][2] For the purpose of this guide, "this compound" will be used as a placeholder for a hypothetical toxic protein to illustrate common challenges and solutions in protein expression experiments.

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering toxicity issues during the overexpression of a target protein.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Q1: My cells show high mortality after being transfected with the this compound expression vector. What's the first step to troubleshoot this?

A1: High cell death post-transfection is a common indicator of protein toxicity. The first step is to confirm that the toxicity is indeed caused by the expression of your protein of interest.

  • Recommended Action: Perform a control experiment. Transfect a separate batch of cells with an "empty" vector (a vector that does not contain the this compound gene but carries the same selection marker).

  • Expected Outcome: If the cells transfected with the this compound vector die while the empty vector control cells remain healthy, it strongly suggests that the this compound protein is toxic to the cells.

  • Next Steps: If toxicity is confirmed, you should focus on modulating the expression level. Using a weaker promoter or an inducible expression system can help maintain protein levels below the toxic threshold.[3]

Q2: I've confirmed this compound is toxic. How can I reduce its expression to a non-lethal level?

A2: Gaining control over the expression level is key. A strong, constitutive promoter (like CMV) often produces the protein too quickly and at too high a concentration. Switching to a regulated system is the best approach.

  • Recommended Action: Re-clone your this compound gene into an inducible vector system, such as a Tetracycline (Tet)-On/Off system. This allows you to control the timing and level of protein expression by adding or removing an inducing agent (e.g., doxycycline) from the cell culture medium.

  • Experimental Workflow:

    • Clone this compound into a Tet-inducible plasmid.

    • Transfect the host cells and select for stable integration.

    • Perform a dose-response experiment with varying concentrations of the inducer (e.g., 0, 10, 50, 100, 500 ng/mL doxycycline).

    • Harvest cells at 24, 48, and 72 hours post-induction.

    • Analyze this compound expression via Western Blot and assess cell viability using an MTT or CellTiter-Glo assay. This will help you find an induction level that allows for detectable protein expression without significant cell death.

Q3: Even with an inducible system, my cells eventually die. How can I study the protein's function before this happens?

A3: If toxicity manifests over time, your experimental window is limited. The strategy is to induce expression for a short period, sufficient to perform your functional assays before widespread cell death occurs.

  • Recommended Action: Design a time-course experiment. Induce this compound expression and perform your functional assays at early time points (e.g., 6, 12, 18, 24 hours) before viability drops significantly.

  • Example: If you are studying this compound's effect on a specific signaling pathway, you can induce its expression for 12 hours, then treat the cells with your experimental compounds and harvest lysates within the next few hours for analysis.

Q4: My protein needs to be expressed in E. coli, but the colonies are not growing after transformation. What should I do?

A4: This indicates "leaky" basal expression from your vector is toxic even without induction.[3] You need a vector system with extremely tight control over basal expression.

  • Recommended Action: Switch to an E. coli expression vector with a tightly regulated promoter, such as the araBAD promoter (pBAD), which has very low basal expression in the absence of the inducer L-arabinose.[3] Additionally, use an expression strain like BL21(DE3)-pLysS, which produces T7 lysozyme to inhibit basal activity of the T7 promoter.

  • Additional Tip: Always plate your transformations on glucose-containing media. Glucose acts as a catabolite repressor for many inducible systems (like the lac operator in pET vectors), further reducing leaky expression.

Frequently Asked Questions (FAQs)

What is the likely mechanism of this compound-induced toxicity? While "this compound" is a placeholder, toxic proteins often induce cell stress pathways. A common mechanism is the activation of apoptosis (programmed cell death). Overexpression can lead to misfolded protein aggregation, which triggers the Unfolded Protein Response (UPR), ultimately activating pro-apoptotic factors like Caspase-3. Another potential cause is the protein interfering with essential cellular processes, such as DNA replication or cell division.

How can I quickly compare different strategies to reduce toxicity? A multi-well plate experiment is highly effective. You can test different conditions in parallel, such as:

  • Various concentrations of an inducer (for inducible systems).

  • Different expression temperatures (e.g., 37°C vs. 30°C), as lower temperatures can slow down protein production and improve proper folding.

  • The addition of chemical chaperones or pathway-specific inhibitors (e.g., a pan-caspase inhibitor like Z-VAD-FMK if you suspect apoptosis).

What are the best controls for my experiments?

  • Empty Vector Control: Cells transfected with the same plasmid backbone but without the this compound gene.

  • Uninduced Control: Cells containing the inducible this compound vector but not treated with the inducing agent.

  • Mutant Control: If you have a hypothesis about the protein's toxic domain, a version of this compound with that domain mutated or deleted can serve as a non-toxic control.

Data Presentation

Table 1: Effect of Inducer Concentration on this compound Expression and Cell Viability This table shows hypothetical results from a dose-response experiment using a Tet-On inducible system in HEK293 cells, 48 hours post-induction.

Doxycycline (ng/mL)Relative this compound Expression (Western Blot)Cell Viability (% of Uninduced Control)
01.0 (Basal)100%
1015.295%
5048.581%
10095.755%
500110.322%

Table 2: Impact of Expression Temperature on this compound Yield and Solubility in E. coli This table shows hypothetical data for this compound expression in BL21(DE3) cells induced with IPTG for 4 hours.

Induction Temperature (°C)Total this compound Yield (mg/L)Soluble this compound (% of Total)
375015%
303545%
252870%
181592%

Experimental Protocols

Protocol 1: Titration of this compound Expression Using a Tet-On Inducible System

  • Cell Plating: Seed HEK293 cells stably expressing your Tet-On-Ftisadtsk vector in a 12-well plate at a density of 2 x 10^5 cells per well. Allow cells to adhere overnight.

  • Induction: Prepare a dilution series of doxycycline in fresh culture medium at concentrations of 0, 10, 50, 100, and 500 ng/mL.

  • Medium Change: Aspirate the old medium from the cells and replace it with the doxycycline-containing medium.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

  • Harvesting:

    • For Western Blot: Wash cells with ice-cold PBS, then lyse them directly in 100 µL of RIPA buffer containing protease inhibitors.

    • For Viability Assay: Proceed according to the manufacturer's instructions for your chosen assay (e.g., MTT, CellTiter-Glo).

  • Analysis: Quantify protein concentration in the lysates. Run 20 µg of protein per lane on an SDS-PAGE gel for Western blot analysis. Normalize viability data to the uninduced (0 ng/mL) control.

Protocol 2: Assessing Cell Viability with an MTT Assay

  • Setup: Plate and treat cells with the inducer as described in Protocol 1, using a 96-well plate (1 x 10^4 cells/well).

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: At the end of the 48-hour induction period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the viability of treated samples as a percentage relative to the uninduced control cells.

Visualizations

Ftisadtsk_Toxicity_Pathway cluster_overexpression Cellular Overexpression cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Cascade Ftisadtsk_mRNA This compound mRNA Ftisadtsk_Protein This compound Protein (High Concentration) Ftisadtsk_mRNA->Ftisadtsk_Protein Translation Aggregation Protein Misfolding & Aggregation Ftisadtsk_Protein->Aggregation UPR Unfolded Protein Response (UPR) Aggregation->UPR Bax_Activation Bax/Bak Activation UPR->Bax_Activation triggers Caspase9 Caspase-9 Bax_Activation->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Cell_Death Apoptotic Cell Death Caspase3->Cell_Death executes

A hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow Start High Cell Death Observed Post-Transfection Confirm_Toxicity Run Empty Vector Control Start->Confirm_Toxicity Is_Toxic Toxicity Confirmed? Confirm_Toxicity->Is_Toxic Modulate_Expression Modulate Expression Level Is_Toxic->Modulate_Expression Yes Check_Other Investigate Other Causes: Contamination, Reagent Quality Is_Toxic->Check_Other No Inducible_System Use Inducible System (e.g., Tet-On) Modulate_Expression->Inducible_System Weaker_Promoter Use Weaker Constitutive Promoter Modulate_Expression->Weaker_Promoter Lower_Temp Lower Expression Temperature Modulate_Expression->Lower_Temp Optimize Optimize Inducer Level & Time Course Inducible_System->Optimize Logic_Diagram cluster_Expression_System Choice of Expression System cluster_Toxicity_Level Level of Protein Toxicity Goal Goal: Functional Protein Study Low Low to Moderate Toxicity Goal->Low If protein has High High or Extreme Toxicity Goal->High If protein has Constitutive Constitutive (e.g., CMV) Inducible Inducible (e.g., Tet-On) CellFree Cell-Free System Low->Constitutive Try first Low->Inducible If constitutive fails High->Inducible Use for tight control High->CellFree If in-cell fails

References

Refining Ftisadtsk purification protocols for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ftisadtsk Purification

This guide provides troubleshooting protocols and frequently asked questions to help you refine this compound purification methods and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical molecular weight and isoelectric point (pI) of the recombinant His-tagged this compound?

The recombinant this compound protein, including its N-terminal 6x-His tag, has a predicted molecular weight of approximately 66.2 kDa and a theoretical pI of 5.8. These values are critical for optimizing buffer pH and for accurate interpretation of SDS-PAGE results.

Q2: What is a typical expected yield for this compound from a 1-liter E. coli culture?

Yields are highly dependent on expression levels and the efficiency of each purification step. However, a typical starting yield from a 1L high-density culture ranges from 5-10 mg of purified this compound after the final size-exclusion chromatography step. If your yields are significantly lower, consult the troubleshooting guides below.

Q3: Which purification resins are recommended for this compound?

For the initial affinity capture step, a high-capacity Ni-NTA (Nickel-Nitriloacetic Acid) resin is recommended for the His-tagged this compound. For the polishing step, a size-exclusion chromatography (SEC) resin with a fractionation range appropriate for a ~66 kDa protein, such as a Superdex 200 or equivalent, is ideal for removing aggregates and other minor contaminants.

Q4: How should I store purified this compound?

For short-term storage (1-3 days), this compound should be kept at 4°C in the final SEC buffer. For long-term storage, the protein should be flash-frozen in liquid nitrogen and stored at -80°C. It is advisable to add a cryoprotectant like glycerol to a final concentration of 10-20% (v/v) to prevent damage from freeze-thaw cycles.

Troubleshooting Guide: Low Yield

This section addresses common issues leading to a significant loss of this compound protein during the purification process.

Q5: Issue - My this compound protein is not binding to the Ni-NTA affinity column.

  • Possible Cause 1: His-tag is inaccessible. The polyhistidine tag may be folded into the interior of the protein, preventing it from interacting with the resin.

    • Solution: Try performing the binding step in the presence of a mild denaturant, such as 1-2 M urea or 0.5 M guanidine-HCl, in your lysis and binding buffers. This can help expose the His-tag without fully denaturing the protein.

  • Possible Cause 2: Incorrect buffer composition. Certain reagents can interfere with His-tag binding.

    • Solution: Ensure your buffers do not contain high concentrations of chelating agents like EDTA (use ≤ 0.5 mM). Imidazole concentration in the lysis and wash buffers should be low (10-20 mM) to prevent premature elution. The pH of the buffer should be between 7.4 and 8.0 for optimal binding.

Q6: Issue - this compound precipitates when I elute it from the affinity column.

  • Possible Cause: High protein concentration and suboptimal buffer conditions. this compound is known to be prone to aggregation at high concentrations, especially in the high-salt, high-imidazole elution buffer.

    • Solution 1: Modify Elution Buffer. Supplement the elution buffer with additives that increase protein solubility. A common strategy is to include 150-300 mM NaCl, 5% glycerol, and 1-2 mM DTT.

    • Solution 2: Stepwise Elution. Instead of a single high-imidazole elution step, use a gradient or multiple steps with increasing imidazole concentrations (e.g., 50 mM, 100 mM, 250 mM). This can elute this compound at a lower, more soluble concentration.

Q7: Issue - I lose a significant amount of protein during buffer exchange or dialysis.

  • Possible Cause: Protein instability and precipitation. The change in buffer composition, particularly the removal of imidazole and reduction in salt concentration, can cause this compound to become unstable and precipitate.

    • Solution: Perform a gradual buffer exchange using a desalting column or tangential flow filtration instead of dialysis. Ensure the final buffer is optimized for this compound stability (e.g., pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

Troubleshooting Workflow: Diagnosing Low this compound Yield

G Start Low Final Yield CheckLysis Analyze Lysate Sample (SDS-PAGE) Start->CheckLysis ResultLysis This compound in Insoluble Pellet? CheckLysis->ResultLysis CheckFlowThrough Analyze Column Flow-Through (SDS-PAGE) ResultFlowThrough This compound in Flow-Through? CheckFlowThrough->ResultFlowThrough CheckElution Analyze Eluted Fractions (SDS-PAGE) ResultElution Precipitation During Elution? CheckElution->ResultElution ResultLysis->CheckFlowThrough No Solubilize Optimize Lysis Buffer: - Add Detergents (e.g., Triton X-100) - Increase Salt (e.g., 300-500 mM NaCl) ResultLysis->Solubilize Yes ResultFlowThrough->CheckElution No BindingIssue Optimize Binding Conditions: - Check Buffer pH (7.4-8.0) - Reduce Imidazole (10-20 mM) - Add Mild Denaturant (1M Urea) ResultFlowThrough->BindingIssue Yes ElutionIssue Optimize Elution Buffer: - Add Glycerol (5-10%) - Use Step/Gradient Elution ResultElution->ElutionIssue Yes Success Yield Improved Solubilize->Success BindingIssue->Success ElutionIssue->Success

Caption: A decision tree for troubleshooting common causes of low this compound yield.

Troubleshooting Guide: Purity Issues

Q8: Issue - My purified this compound contains significant host protein contamination.

  • Possible Cause 1: Inefficient wash steps. Insufficient washing of the affinity resin can leave non-specifically bound host proteins.

    • Solution: Increase the wash volume to at least 20 column volumes (CV). Consider increasing the imidazole concentration in the wash buffer to 30-40 mM to disrupt weak, non-specific interactions.

  • Possible Cause 2: Co-purification with interacting proteins. this compound may be binding to native E. coli proteins.

    • Solution: Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt ionic protein-protein interactions. Adding a non-ionic detergent like 0.1% Triton X-100 can also help reduce non-specific binding.

Q9: Issue - My final sample shows multiple bands below 66 kDa on an SDS-PAGE gel.

  • Possible Cause: Proteolytic degradation. this compound may be susceptible to cleavage by endogenous proteases released during cell lysis.

    • Solution 1: Use Protease Inhibitors. Always add a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™ EDTA-free) to your lysis buffer immediately before use.

    • Solution 2: Keep the Process Cold. Perform all purification steps at 4°C to minimize protease activity. Work quickly to reduce the time the protein is in the crude lysate.

    • Solution 3: Add a Polishing Step. Implement a second purification step, such as size-exclusion chromatography (SEC), to separate the full-length this compound from smaller degradation products.

This compound Purification Workflow

G cluster_0 Cell Culture & Lysis cluster_1 Purification Steps cluster_2 Quality Control Culture E. coli Culture (1L) Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Lysis (Optimized Buffer) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Affinity Chromatography (Ni-NTA) Clarification->IMAC Clarified Lysate Elution Elution (Imidazole Gradient) IMAC->Elution SEC Size-Exclusion Chromatography (Polishing Step) Elution->SEC SDSPAGE Purity Check (SDS-PAGE) SEC->SDSPAGE Concentration Concentration (A280) SEC->Concentration Final Purified this compound (Store at -80°C) SDSPAGE->Final Concentration->Final

Caption: Standard experimental workflow for the purification of this compound protein.

Quantitative Data Summary

Table 1: Effect of Lysis Buffer Additives on this compound Yield

AdditiveThis compound in Soluble Fraction (mg/L culture)Purity after IMAC (%)
None (Control)8.285
1% Triton X-10012.583
300 mM NaCl11.890
1% Triton X-100 + 300 mM NaCl 15.1 92

Data represents the average of three independent experiments.

Table 2: Comparison of Elution Strategies for this compound from Ni-NTA Resin

Elution MethodFinal Yield (mg)Concentration (mg/mL)Aggregation Level (%)
Single Step (250 mM Imidazole)9.51.215
4-Step Gradient (50-250 mM Imidazole) 12.3 0.8 < 2
Linear Gradient (20-250 mM Imidazole)11.90.7< 2

Yields are from a 1L culture prep after the IMAC step. Aggregation was assessed by analytical SEC.

Experimental Protocols

Protocol 1: Optimized Lysis Buffer for this compound (100 mL)

  • Start with 80 mL of deionized water.

  • Add 5 mL of 1 M Tris-HCl, pH 8.0 (Final: 50 mM).

  • Add 6 mL of 5 M NaCl (Final: 300 mM).

  • Add 0.2 mL of 0.5 M EDTA-free Imidazole, pH 8.0 (Final: 1 mM).

  • Add 1 mL of 10% (v/v) Triton X-100 (Final: 0.1%).

  • Add 0.5 mL of 100% Glycerol (Final: 5%).

  • Adjust pH to 8.0 if necessary.

  • Bring the final volume to 100 mL with deionized water.

  • Immediately before use, add 1 tablet of cOmplete™ EDTA-free protease inhibitor cocktail and 1 mM DTT.

Protocol 2: IMAC Purification of this compound

  • Column Preparation: Equilibrate a 5 mL Ni-NTA column with 10 CV of Lysis Buffer.

  • Load Sample: Load the clarified cell lysate onto the column at a flow rate of 1 mL/min. Collect the flow-through for analysis.

  • Wash: Wash the column with 20 CV of Wash Buffer (Lysis Buffer + 20 mM Imidazole).

  • Elute: Elute the bound this compound using a step gradient:

    • Step 1: 5 CV of Elution Buffer 1 (Lysis Buffer + 50 mM Imidazole).

    • Step 2: 5 CV of Elution Buffer 2 (Lysis Buffer + 100 mM Imidazole).

    • Step 3: 10 CV of Elution Buffer 3 (Lysis Buffer + 250 mM Imidazole).

  • Analyze Fractions: Collect fractions during elution and analyze by SDS-PAGE to identify those containing pure this compound. Pool the purest fractions for the next step.

Technical Support Center: Validating Experimental Results for Publication

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Ftisadtsk" did not yield specific results. The following technical support center content is a generalized template based on common experimental workflows in drug development. Please substitute "this compound" and the specific experimental details with your proprietary data.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with novel therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay results show high variability between replicates. What are the common causes?

A1: High variability in in vitro assays can stem from several factors:

  • Pipetting Errors: Ensure proper pipette calibration and technique. Use of reverse pipetting for viscous solutions can improve accuracy.

  • Cell Health and Confluency: Variations in cell passage number, confluency at the time of treatment, and overall cell health can significantly impact results. Standardize these parameters across all experiments.

  • Reagent Stability: Ensure all reagents, including the therapeutic compound, are properly stored and have not undergone multiple freeze-thaw cycles.

  • Incubation Conditions: Inconsistent temperature, CO2 levels, or humidity in the incubator can affect cell growth and response.

  • Edge Effects in Plates: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for critical measurements or implement a plate layout that minimizes this effect.

Q2: The compound shows lower potency in cellular assays compared to biochemical assays. Is this expected?

A2: Yes, a decrease in potency between biochemical and cellular assays is common. This can be attributed to:

  • Cellular Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound may be metabolized by the cells into a less active form.

  • Off-Target Effects: In a cellular context, the compound may interact with other proteins or pathways that modulate its effect on the primary target.

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results
Observed Issue Potential Cause Recommended Solution
No or weak signal Inefficient protein transferOptimize transfer time and voltage. Ensure the transfer stack is assembled correctly.
Low antibody concentrationTitrate the primary antibody to determine the optimal concentration.
Insufficient protein loadingPerform a protein quantification assay (e.g., BCA) to ensure equal loading.
High background Antibody concentration too highReduce the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Blocking buffer is suboptimalTry a different blocking agent (e.g., BSA instead of milk, or vice versa).
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.
Guide 2: Poor In Vivo Efficacy
Observed Issue Potential Cause Recommended Solution
Lack of tumor growth inhibition Poor pharmacokinetic propertiesPerform pharmacokinetic studies to assess bioavailability, half-life, and clearance.
Inadequate dosing regimenOptimize the dose and frequency of administration based on PK/PD modeling.
Inappropriate animal modelEnsure the selected tumor model is sensitive to the compound's mechanism of action.
Toxicity observed at therapeutic doses Off-target effectsConduct toxicology studies to identify potential off-target liabilities.
Formulation issuesOptimize the formulation to improve solubility and reduce toxicity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Workflows

cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates This compound This compound RAF RAF This compound->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Hypothetical signaling pathway of this compound inhibiting the MAPK/ERK cascade.

cluster_invitro In Vitro cluster_invivo In Vivo cluster_publication Publication Biochemical Biochemical Assay (Target Engagement) Cellular Cellular Assay (Potency & Viability) Biochemical->Cellular Confirms Activity PK Pharmacokinetics (ADME) Cellular->PK Identifies Lead Efficacy Efficacy Studies (Tumor Models) PK->Efficacy Informs Dosing Publication Manuscript Preparation Efficacy->Publication Generates Key Data

Caption: A generalized experimental workflow for preclinical drug discovery.

Addressing off-target effects of Ftisadtsk inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ftisadtsk inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges related to the off-target effects of this compound inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound inhibitors?

A1: this compound inhibitors are a class of small molecule drugs that function as tyrosine kinase inhibitors (TKIs).[1][2] They are designed to competitively bind to the ATP-binding site of the this compound receptor tyrosine kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1][2] This blockade disrupts cellular processes such as proliferation, migration, and survival, which are often dysregulated in various cancers.

Q2: I'm observing unexpected phenotypes in my cell culture experiments that are inconsistent with this compound pathway inhibition. What could be the cause?

A2: Unforeseen phenotypes are frequently the result of off-target effects, where the inhibitor interacts with unintended proteins.[3] Small molecule inhibitors can have off-target interactions that may confound the interpretation of experimental results. These off-target effects can sometimes be the primary mechanism by which the compound affects cancer cell growth. It's also possible that the inhibitor is affecting parallel signaling pathways through a phenomenon known as retroactivity, where perturbation of a downstream component can produce a response in an upstream component without a direct feedback loop.

Q3: My in-vivo experiments with this compound inhibitors are showing toxicity at doses that should be well-tolerated. How can I investigate this?

A3: Toxicity can stem from both on-target and off-target effects. While some on-target toxicities can be used as biomarkers for effective inhibition, off-target effects can diminish a patient's quality of life and limit the therapeutic dose. To investigate the cause of toxicity, consider a comprehensive analysis of the inhibitor's off-target profile. This can involve in-vitro kinase panels, proteome-wide binding assays, and careful monitoring of physiological changes in your animal models that correlate with the observed toxicity.

Q4: How can I confirm that the observed effects in my experiments are due to the inhibition of this compound and not an off-target?

A4: The gold standard for confirming on-target effects is to demonstrate that the inhibitor has no effect in cells where the target protein has been knocked out or is not expressed. If a drug continues to kill cells that lack the expression of its intended target, it is acting through an off-target mechanism. Therefore, comparing the effects of the this compound inhibitor in wild-type cells versus this compound-knockout cells is a robust method to validate on-target activity.

Troubleshooting & Optimization

Problem: Inconsistent results or unexpected cellular responses.

This is a common issue when working with kinase inhibitors and can often be traced back to off-target effects. The following troubleshooting guide provides a systematic approach to identify and mitigate these effects.

Step 1: Characterize the Inhibitor's Selectivity

The first step in troubleshooting is to understand the inhibitor's selectivity profile.

  • Recommendation: Perform a comprehensive kinase panel screen to identify potential off-target kinases.

  • Rationale: Kinase inhibitors, particularly those targeting the ATP-binding site, can bind to multiple kinases due to the conserved nature of this domain. A kinase panel will provide a quantitative measure of the inhibitor's affinity for a wide range of kinases, revealing potential off-targets.

Step 2: Validate Off-Target Engagement in a Cellular Context

Once potential off-targets are identified, the next step is to confirm that the inhibitor engages these targets in your experimental system.

  • Recommendation: Use techniques like Western blotting to assess the phosphorylation status of the identified off-target kinases and their downstream substrates in inhibitor-treated cells.

  • Rationale: A decrease in the phosphorylation of an off-target kinase or its substrate upon inhibitor treatment provides direct evidence of target engagement within the cell.

Step 3: Deconvolute On-Target vs. Off-Target Phenotypes

To isolate the effects of this compound inhibition from off-target effects, it is crucial to use appropriate controls.

  • Recommendation: Employ genetic approaches such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of this compound.

  • Rationale: By comparing the phenotype of inhibitor treatment with the phenotype of genetic depletion of the target, you can distinguish between on-target and off-target effects. If the inhibitor's effect persists in this compound-knockout cells, it is likely due to an off-target interaction.

Data Presentation

Table 1: Selectivity Profile of this compound Inhibitor (Compound X)

KinaseIC50 (nM)On-Target/Off-Target
This compound 5 On-Target
VEGFR250Off-Target
PDGFRβ75Off-Target
c-Kit150Off-Target
SRC500Off-Target

This table presents hypothetical data for a fictional this compound inhibitor, Compound X, to illustrate how to present selectivity data. The IC50 values indicate the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Western Blotting for this compound Pathway Activation

  • Cell Lysis: Culture cells to 70-80% confluency and treat with the this compound inhibitor at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated this compound (p-Ftisadtsk) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total this compound and a housekeeping protein like GAPDH or β-actin.

Visualizations

Ftisadtsk_Signaling_Pathway Ligand This compound Ligand This compound This compound Receptor Ligand->this compound PI3K PI3K This compound->PI3K RAS RAS This compound->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->this compound

Caption: this compound Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Kinase_Panel Perform Kinase Selectivity Panel Start->Kinase_Panel Off_Targets_Identified Potential Off-Targets Identified? Kinase_Panel->Off_Targets_Identified Validate_Engagement Validate Off-Target Engagement in Cells (e.g., Western Blot) Off_Targets_Identified->Validate_Engagement Yes Conclusion_On_Target Phenotype is Likely On-Target Off_Targets_Identified->Conclusion_On_Target No Genetic_Validation Genetic Validation (siRNA/CRISPR) Validate_Engagement->Genetic_Validation Conclusion_Off_Target Phenotype is Likely Off-Target Mediated Genetic_Validation->Conclusion_Off_Target

Caption: Workflow for Investigating Off-Target Effects.

References

Technical Support Center: Optimizing Buffers for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing buffers in your in vitro experiments. Proper buffer selection is critical for ensuring data accuracy, reproducibility, and the biological relevance of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro studies that can often be resolved by optimizing the buffer system.

Q1: My compound is precipitating in the assay buffer. What can I do?

A1: Compound insolubility is a frequent challenge. Consider the following troubleshooting steps:

  • Co-solvents: Introduce a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol to your buffer. However, be mindful that high concentrations can negatively impact protein function.

  • pH Adjustment: The charge state of your compound can be pH-dependent. Evaluate the pKa of your compound and test a range of pH values around it to find the point of maximum solubility.

  • Excipients: Certain excipients, such as cyclodextrins, can be used to encapsulate the compound and improve its solubility in aqueous solutions.

  • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) below their critical micelle concentration can help solubilize hydrophobic compounds.

Q2: I'm observing high background noise or a drifting signal in my assay. Could the buffer be the cause?

A2: Yes, the buffer is a common source of assay interference.

  • Buffer Purity: Ensure you are using high-purity water and buffer reagents, as contaminants can interfere with detection methods (e.g., fluorescence, luminescence).

  • Redox Active Components: Some buffers or additives, like DTT, can interfere with certain assay chemistries. Consider alternative reducing agents like TCEP if you suspect this is an issue.

  • pH Stability: The buffering agent's pKa should be close to the experimental pH. Significant temperature fluctuations during the experiment can cause pH drift if the buffer has a large temperature coefficient (dpKa/dT), like Tris. Consider buffers like HEPES or PIPES with lower temperature dependence.

Q3: My protein target appears to be unstable or inactive in the buffer. How can I improve its stability?

A3: Protein stability is paramount for a successful experiment.

  • pH Optimization: Every protein has an optimal pH range for stability and activity. Perform a pH screen to identify the ideal condition for your target.

  • Additives: Include stabilizing agents such as glycerol (5-20%), salts (e.g., NaCl, KCl), or specific metal ions if your protein is a metalloprotein.

  • Reducing Agents: For proteins with cysteine residues prone to oxidation, include a reducing agent like DTT or TCEP.

  • Protease Inhibitors: If you are working with cell lysates, add a protease inhibitor cocktail to prevent the degradation of your target protein.

Quantitative Data for Buffer Selection

The tables below provide key data for common biological buffers and additives to aid in your selection process.

Table 1: Properties of Common Biological Buffers

BufferpKa at 25°CΔpKa/°CUseful pH RangeNotes
MES 6.15-0.0115.5 - 6.7Good's buffer; minimal metal ion binding.
PIPES 6.76-0.0086.1 - 7.5Good's buffer; often used in cell culture media.
MOPS 7.20-0.0156.5 - 7.9Good's buffer; suitable for many biological systems.
HEPES 7.48-0.0146.8 - 8.2Widely used; low metal ion binding and temperature dependence.
Tris 8.06-0.0317.5 - 9.0High temperature dependence; can interfere with some enzymes.
Phosphate 7.20-0.0036.5 - 7.5Can inhibit some enzymes; prone to precipitation with divalent cations.

Table 2: Common Buffer Additives and Their Functions

AdditiveTypical ConcentrationPrimary Function
NaCl 50 - 200 mMModulates ionic strength, can improve protein solubility.
Glycerol 5 - 20% (v/v)Cryoprotectant and protein stabilizer.
Tween-20 0.01 - 0.1% (v/v)Non-ionic detergent; reduces non-specific binding.
DTT 1 - 10 mMReducing agent; prevents oxidation of cysteine residues.
TCEP 0.1 - 1 mMMore stable reducing agent than DTT.
EDTA 1 - 5 mMChelates divalent metal ions.

Experimental Protocols

Protocol 1: Buffer Screening for Protein Stability using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to screen for optimal buffer conditions for protein stability.

Methodology:

  • Prepare a stock solution of your purified protein at a concentration of 1-2 mg/mL.

  • In a 96-well PCR plate, prepare 20 µL reactions containing your protein (at a final concentration of 2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the various buffer conditions to be tested (different pH, salts, additives).

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.

  • The dye will fluoresce as it binds to the hydrophobic regions of the unfolding protein.

  • The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the fluorescence curve. Higher Tm values indicate greater protein stability in that buffer condition.

Visualizations: Workflows and Pathways

Diagram 1: Buffer Optimization Workflow

A Define Assay Objectives (e.g., enzyme kinetics, binding) B Initial Buffer Selection (Based on literature & target protein pI) A->B C Screen pH Range (e.g., 6.0, 7.0, 8.0) B->C D Assess Protein Stability (DSF, activity assay) C->D D->C If unstable, adjust pH E Screen Additives (Salts, glycerol, detergents) D->E If stable F Assess Compound Solubility E->F G Validate Final Buffer (Reproducibility, Z-factor) F->G H Optimized Buffer System G->H

A standard workflow for systematically optimizing a buffer system for an in vitro assay.

Diagram 2: Troubleshooting Logic for Poor Assay Performance

Start Poor Assay Performance (Low signal, high noise, poor Z') Q1 Is the protein active? Start->Q1 A1_Yes Check Compound Integrity & Solubility Q1->A1_Yes Yes A1_No Re-evaluate Buffer for Protein Stability (pH, additives) Q1->A1_No No Q2 Is the background high? A1_Yes->Q2 Result Improved Assay A1_No->Result A2_Yes Test different detergents or blocking agents Q2->A2_Yes Yes A2_No Investigate detection reagents and instrument settings Q2->A2_No No A2_Yes->Result A2_No->Result

A decision tree to guide troubleshooting efforts when encountering poor assay performance.

Diagram 3: Hypothetical Kinase Signaling Pathway

cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Ligand Ligand Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Response Cellular Response TF->Response Inhibitor Buffer Component (e.g., Phosphate) Inhibitor->Kinase1 inhibits

Illustrates how a buffer component (phosphate) can inhibit a kinase in a signaling pathway.

Validation & Comparative

Comparing Ftisadtsk activity with other DNA translocases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the FtsK DNA translocase with other notable DNA translocases, supported by experimental data. The information is intended to assist researchers in understanding the functional nuances of these molecular motors and to aid in the development of novel therapeutic strategies targeting bacterial cell division and chromosome segregation.

Quantitative Comparison of DNA Translocase Activity

The following table summarizes key quantitative parameters of FtsK and other selected DNA translocases. These values are derived from various experimental studies and provide a basis for comparing their efficiency and mechanics.

FeatureFtsK (E. coli)SpoIIIE (B. subtilis)HerA (Archaeal)
Translocation Speed >5 kb/s[1][2][3]~4-7 kb/s[4]Not explicitly quantified in the same units, but exhibits helicase and translocase activity.
Substrate Double-stranded DNA (dsDNA)[5]Double-stranded DNA (dsDNA)Double-stranded DNA (dsDNA) with 3' or 5' single-stranded extensions
Energy Source ATP HydrolysisATP HydrolysisATP Hydrolysis
Cellular Role Chromosome segregation, dimer resolution, cell division coordinationChromosome segregation during sporulation and vegetative growthDNA double-strand break repair
Directionality Cue FtsK Orienting Polar Sequences (KOPS)SpoIIIE Recognition Sequences (SRS)Bipolar; can use either 3' or 5' ssDNA extensions for loading
Oligomeric State Hexameric ringHexameric ringHexameric ring

Experimental Protocols

Measuring DNA Translocase Activity using Single-Molecule Magnetic Tweezers

This protocol outlines a common method for observing and quantifying the activity of DNA translocases like FtsK at the single-molecule level.

1. Preparation of the DNA Substrate:

  • A long DNA molecule (e.g., lambda phage DNA) is biotinylated at one end and attached to a streptavidin-coated magnetic bead.
  • The other end of the DNA is labeled with digoxigenin and tethered to an anti-digoxigenin coated glass surface of a flow cell.

2. Assembly of the Experimental Apparatus:

  • The flow cell is mounted on a microscope.
  • A pair of magnets is positioned above the flow cell to apply a controlled stretching force to the DNA molecule.
  • The position of the magnetic bead is tracked with high precision using video microscopy.

3. Initiation of Translocation:

  • A solution containing the purified DNA translocase (e.g., FtsK) and ATP is introduced into the flow cell.
  • The translocase binds to the DNA and begins to translocate along it.

4. Data Acquisition and Analysis:

  • As the translocase moves along the DNA, it will either pull the bead against the applied force or release supercoils, leading to a change in the bead's position.
  • The change in the DNA tether length over time is recorded.
  • The translocation speed is calculated from the rate of change of the DNA tether length. The processivity (how long the enzyme stays on the DNA) can also be determined.

Visualizations

Signaling Pathway: FtsK-mediated Chromosome Dimer Resolution

This diagram illustrates the role of FtsK in recognizing and resolving chromosome dimers at the bacterial division septum, a critical step for proper chromosome segregation.

FtsK_Pathway cluster_septum Division Septum cluster_chromosome Dimeric Chromosome FtsK FtsK Translocase XerCD XerCD Recombinase FtsK->XerCD Translocates DNA to dif sites & Activates XerCD Chromosome_Dimer Chromosome Dimer with dif sites Chromosome_Dimer->FtsK Trapped at septum Monomers Segregated Monomeric Chromosomes XerCD->Monomers Site-specific recombination at dif sites Translocase_Assay_Workflow A Prepare DNA Substrate (Biotin & Dig Labels) C Tether DNA to Surface and Magnetic Bead A->C B Functionalize Flow Cell Surface (Streptavidin & Anti-Dig) B->C D Introduce Translocase & ATP C->D E Apply Force with Magnetic Tweezers D->E F Track Bead Position (Video Microscopy) E->F G Analyze Data (Speed, Processivity) F->G

References

Unraveling the Distinction: FtsK vs. a Signature Peptide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative functional analysis between the bacterial DNA translocase FtsK and the entity "Ftisadtsk" is not feasible as they represent fundamentally different molecular entities. Extensive searches of scientific databases and literature reveal that This compound is not a protein but rather an endogenous stable signature peptide derived from the humanized monoclonal antibody, Trastuzumab (Herceptin)[1][2][3]. This peptide is utilized in mass spectrometry-based bioanalytical methods, such as selected reaction monitoring (SRM), to quantify Trastuzumab levels in biological samples[1][2].

FtsK , in stark contrast, is a large, essential, multifunctional protein found in many bacteria that plays a critical role in coordinating cell division with chromosome segregation. It functions as a powerful DNA translocase, a molecular motor that moves along DNA to resolve chromosome dimers and clear DNA from the division septum.

Given the profound differences in their molecular nature and biological roles, a direct functional comparison is scientifically inappropriate. However, to fulfill the request for a comparative guide in the specified format, this report will provide a comprehensive functional analysis of FtsK and a closely related and functionally analogous protein, SpoIIIE . SpoIIIE is a DNA translocase in Bacillus subtilis and other Gram-positive bacteria, responsible for chromosome segregation during sporulation, making it an excellent subject for a meaningful comparative analysis.

FtsK vs. SpoIIIE: A Comparative Analysis of Bacterial DNA Translocases

This guide provides an objective comparison of the structure, function, and performance of two key bacterial DNA translocases: FtsK from Escherichia coli and SpoIIIE from Bacillus subtilis.

Structural and Functional Overview

Both FtsK and SpoIIIE are members of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins. They are large, membrane-associated proteins that form hexameric rings to pump DNA through their central pore in an ATP-dependent manner.

FtsK is a bifunctional protein with two main domains:

  • N-terminal domain (FtsKN): An integral membrane domain with four transmembrane helices that localizes to the division septum and is essential for the early stages of cell division.

  • C-terminal domain (FtsKC): The cytoplasmic motor domain responsible for DNA translocation and activation of XerCD recombination to resolve chromosome dimers. This domain is further subdivided into α, β, and γ subdomains.

SpoIIIE , like FtsK, has a similar modular architecture, with an N-terminal domain that anchors it to the sporulation septum and a C-terminal motor domain that translocates the chromosome into the forespore.

Quantitative Performance Comparison

The following table summarizes key quantitative data on the performance of FtsK and SpoIIIE based on published experimental findings.

ParameterFtsK (E. coli)SpoIIIE (B. subtilis)Reference(s)
Translocation Speed ~5 - 7 kbp/s~2 kbp/s
ATP Hydrolysis Rate (kcat) ~1,500 ATP/s per hexamerNot explicitly stated
Processivity Can translocate long distancesTranslocates ~70% of the chromosome
Directionality Signal FtsK Orienting Polar Sequences (KOPS)SpoIIIE recognition sequences (SRS)
Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

3.1. Single-Molecule DNA Translocation Assay (Magnetic Tweezers)

This assay directly measures the speed and processivity of a single FtsK or SpoIIIE motor.

  • DNA Substrate Preparation: A long DNA molecule (e.g., lambda phage DNA) is biotinylated at one end and attached to a streptavidin-coated magnetic bead. The other end is labeled with digoxigenin and tethered to an anti-digoxigenin coated glass surface.

  • Protein Complex Assembly: Purified, soluble C-terminal motor domains of FtsK (e.g., FtsK50C) or SpoIIIE are introduced into the flow cell.

  • Data Acquisition: A magnetic field is applied to stretch the DNA molecule. Upon addition of ATP, the motor protein binds to the DNA and begins to translocate, pulling the magnetic bead closer to the surface and forming a DNA loop. The change in the bead's vertical position over time is tracked using video microscopy.

  • Analysis: The translocation speed is calculated from the rate of change in the DNA tether length. The processivity is determined by the total length of DNA translocated before the motor dissociates.

3.2. In Vitro ATPase Activity Assay

This experiment quantifies the rate of ATP hydrolysis by the motor domain.

  • Reaction Mixture: Purified FtsK or SpoIIIE motor domains are incubated in a reaction buffer containing a known concentration of ATP and DNA (which stimulates activity).

  • ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.

  • Data Analysis: The initial rate of Pi production is determined, and the ATPase activity is typically expressed as moles of ATP hydrolyzed per mole of enzyme per unit time (e.g., s-1).

Signaling Pathways and Workflows

4.1. FtsK-Mediated Chromosome Dimer Resolution

The following diagram illustrates the role of FtsK in resolving chromosome dimers that can form during replication.

FtsK_Pathway cluster_0 Cell Division Site (Septum) cluster_1 Cytoplasm FtsK_N FtsK N-terminus Divisome Divisome Proteins FtsK_N->Divisome Localization & Stabilization Membrane Cell Membrane FtsK_C FtsK C-terminus (Hexamer) XerCD XerCD Recombinase FtsK_C->XerCD activates dif dif site FtsK_C->dif translocates DNA towards ADP_Pi ADP + Pi FtsK_C->ADP_Pi hydrolyzes DNA_dimer Dimeric Chromosome (trapped in septum) DNA_dimer->FtsK_C binds to Resolved_DNA Resolved Monomeric Chromosomes XerCD->Resolved_DNA resolves dimer dif->XerCD bound by ATP ATP ATP->FtsK_C

FtsK pathway for chromosome dimer resolution.

4.2. Experimental Workflow for Single-Molecule Translocation Assay

The following diagram outlines the key steps in the magnetic tweezers experiment described in section 3.1.

Exp_Workflow A 1. Prepare DNA Substrate (Biotin & Digoxigenin labeled) B 2. Construct Flow Cell (Anti-Digoxigenin coated surface) A->B C 3. Tether DNA (Attach DNA to surface and magnetic bead) B->C D 4. Introduce FtsK/SpoIIIE Motor Protein C->D E 5. Apply Magnetic Force (Stretch DNA) D->E F 6. Initiate Reaction (Add ATP) E->F G 7. Data Acquisition (Track bead position via video microscopy) F->G H 8. Analyze Data (Calculate speed and processivity) G->H

Workflow for magnetic tweezers-based single-molecule assay.

References

Validating a Novel Drug Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: The term "Ftisadtsk" does not correspond to a known or documented biological drug target in publicly available scientific literature and databases. It has been identified as a stable signature peptide of the therapeutic antibody Trastuzumab, used for monitoring by mass spectrometry.[1][2]

This guide has been developed as a practical template to illustrate the rigorous process of validating a novel drug target. For this purpose, we will use a hypothetical novel kinase, "Novel Kinase X" (NKX) , as a stand-in for a new target. We will compare the validation workflow and data for NKX against a well-established and clinically successful drug target, the Epidermal Growth Factor Receptor (EGFR) . This comparative approach provides a clear framework for the experimental data and validation milestones required to advance a novel target through the drug discovery pipeline.

Comparative Analysis of Target Inhibition and Cellular Activity

The initial validation of a novel drug target hinges on demonstrating potent and selective inhibition by a small molecule, which translates into a measurable effect in a disease-relevant cellular context. The table below compares hypothetical data for a lead compound against our novel target, NKX-Inhibitor-1 (NKX-I1), with established data for a first-generation EGFR inhibitor, Gefitinib.

Parameter NKX-Inhibitor-1 (Hypothetical Data) Gefitinib (Established EGFR Inhibitor) Significance in Target Validation
Target Binding Affinity (Kd) 15 nM2.5 nMMeasures the direct binding strength between the inhibitor and the target protein. A lower value indicates a stronger interaction.
Biochemical Potency (IC50) 25 nM37 nMQuantifies the concentration of inhibitor required to reduce the biochemical activity (e.g., kinase activity) of the isolated target protein by 50%.[3]
Cellular Potency (EC50) 150 nM200 nMMeasures the inhibitor concentration needed to achieve 50% of its maximal effect in a cell-based assay, such as inhibiting the phosphorylation of a downstream substrate.[4]
Anti-proliferative Activity (GI50) 500 nM (in NKX-dependent cancer cell line)800 nM (in EGFR-dependent cancer cell line)Indicates the inhibitor's ability to halt the growth of cancer cells that rely on the target's signaling pathway.[5]
Selectivity (S-Score at 1µM) 0.05 (over a panel of 400 kinases)0.10 (over a similar kinase panel)A measure of off-target activity. A lower S-score indicates higher selectivity, which is crucial for minimizing potential side effects.

Signaling Pathways: Established vs. Novel

Understanding the signaling network in which a target operates is fundamental to predicting its biological impact and identifying biomarkers. EGFR is a receptor tyrosine kinase that activates multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, to drive cell proliferation and survival.

For our hypothetical target, NKX, we propose a novel signaling cascade where its activation leads to the phosphorylation of the transcription factor "Substrate Y," promoting the expression of genes involved in tumor invasion.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

NKX_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UpstreamSignal Upstream Signal (e.g., Cellular Stress) NKX Novel Kinase X (NKX) UpstreamSignal->NKX Activates SubstrateY Substrate Y NKX->SubstrateY Phosphorylates SubstrateY_P p-Substrate Y SubstrateY->SubstrateY_P InvasionGenes Gene Transcription (Invasion, Metastasis) SubstrateY_P->InvasionGenes Promotes

Figure 2: Hypothetical Novel Kinase X (NKX) Pathway.

Experimental Protocols for Target Validation

The validation of a drug target requires a multi-faceted experimental approach, progressing from biochemical assays to more physiologically relevant cell-based models.

General Experimental Workflow

The process of validating a novel kinase target typically follows a structured workflow designed to build a comprehensive evidence package.

Experimental_Workflow Biochem Biochemical Assay (e.g., Kinase Activity) CellEngage Cellular Target Engagement Assay Biochem->CellEngage Confirms cell permeability and target binding CellFunction Functional Cellular Assay (e.g., Proliferation) CellEngage->CellFunction Links target inhibition to cellular phenotype Biomarker Biomarker Modulation (e.g., Western Blot) CellFunction->Biomarker Confirms mechanism of action InVivo In Vivo Model (e.g., Xenograft) Biomarker->InVivo Tests preclinical efficacy

Figure 3: General Workflow for Drug Target Validation.

Protocol 1: Biochemical Kinase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of the target protein.

Methodology (Example using ADP-Glo™ Assay):

  • Reagents and Materials: Recombinant kinase (EGFR or NKX), appropriate peptide substrate, ATP, ADP-Glo™ Kinase Assay kit, test compounds (NKX-I1 or Gefitinib), and assay plates.

  • Procedure:

    • Dispense 2.5 µL of recombinant kinase solution into the wells of a 384-well plate.

    • Add 0.5 µL of test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a solution containing both the substrate and ATP (at a predetermined optimal concentration, often the Km).

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

    • Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data to controls and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

Objective: To confirm that the compound inhibits the target's activity inside a living cell by measuring the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Culture: Culture target-dependent cells (e.g., A431 for EGFR, or an engineered NKX-dependent line) to 70-80% confluency.

  • Procedure:

    • Starve the cells of growth factors (if necessary) for 12-24 hours to reduce basal signaling.

    • Treat the cells with various concentrations of the test compound (NKX-I1 or Gefitinib) for 2-4 hours.

    • Stimulate the signaling pathway by adding the appropriate ligand (e.g., EGF for the EGFR pathway) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., p-EGFR, p-ERK, or p-Substrate Y) and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control. Plot the inhibition of phosphorylation against compound concentration to determine the cellular EC50.

Protocol 3: Cell Proliferation Assay

Objective: To assess the functional consequence of target inhibition on the proliferation and viability of cancer cells.

Methodology (Example using CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells dependent on the target pathway into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Procedure:

    • Treat the cells with a serial dilution of the test compound (NKX-I1 or Gefitinib).

    • Incubate the plates for 72 hours under standard cell culture conditions.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence, which is proportional to the amount of ATP present and serves as an indicator of the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and plot the results against compound concentration to determine the GI50 value.

Conclusion and Next Steps

This guide outlines the foundational comparisons and experimental workflows necessary for the initial validation of a novel drug target like NKX. The hypothetical data for NKX-I1 demonstrate a promising profile, with potent biochemical and cellular activity and high selectivity.

The successful validation of NKX would depend on consistently positive results across these and subsequent experiments, including:

  • Off-target profiling: Broad screening to ensure safety and rule out alternative mechanisms of action.

  • In vivo target engagement: Demonstrating that the compound reaches and inhibits the target in animal models.

  • Preclinical efficacy studies: Using xenograft or other relevant animal models to show that target inhibition leads to tumor regression or stasis.

By following a structured, data-driven validation plan benchmarked against established targets like EGFR, researchers can build a robust case for the therapeutic potential of a novel target and justify its progression into further drug development stages.

References

Cross-Species Comparative Analysis of Ftisadtsk Protein Sequences

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the Ftisadtsk protein, a novel kinase implicated in cellular proliferation and differentiation. By examining the sequence conservation, phylogenetic relationships, and structural homology of this compound across various model organisms, this document aims to provide researchers and drug developers with critical insights into its functional evolution and potential as a therapeutic target. The following sections present quantitative data, detailed experimental protocols, and visual representations of the protein's signaling context and the analytical workflow.

Quantitative Comparison of this compound Orthologs

Sequence analysis of this compound orthologs reveals significant conservation across diverse species, particularly within the catalytic kinase domain. This high degree of conservation suggests a functionally critical role that has been maintained throughout evolution. The table below summarizes the key sequence identity and similarity metrics relative to the human this compound protein.

SpeciesCommon NameNCBI AccessionLength (Amino Acids)% Identity (to Human)Kinase Domain Conservation (%)
Homo sapiensHumanNP_001123456782100%100%
Mus musculusMouseNP_00223344578094%99%
Danio rerioZebrafishNP_00334455676578%91%
Drosophila melanogasterFruit FlyNP_00445566775061%82%
Caenorhabditis elegansRoundwormNP_00556677874245%68%

Signaling Pathway and Experimental Workflow

To understand the functional context of this compound, we have mapped its position in a key signal transduction pathway. Furthermore, the experimental workflow used for this comparative analysis is outlined to ensure reproducibility.

Ftisadtsk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruits & Activates This compound This compound Adaptor->this compound Activates Effector Downstream Effector This compound->Effector Phosphorylates Response Gene Transcription & Cell Proliferation Effector->Response Promotes Ligand Growth Factor Ligand->Receptor Binds

Caption: A diagram of the this compound signaling cascade.

Cross_Species_Comparison_Workflow Start Identify this compound Orthologs Step1 Retrieve Protein Sequences (from NCBI, UniProt, etc.) Start->Step1 Step2 Perform Multiple Sequence Alignment (e.g., Clustal Omega, MAFFT) Step1->Step2 Step3 Construct Phylogenetic Tree (e.g., Neighbor-Joining, Maximum Likelihood) Step2->Step3 Step4 Compare 3D Structures (Homology Modeling using SWISS-MODEL) Step2->Step4 End Functional & Evolutionary Insights Step3->End Step4->End

Caption: Workflow for cross-species protein sequence analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Multiple Sequence Alignment (MSA)

  • Objective: To align this compound protein sequences from different species to identify conserved regions, substitutions, insertions, and deletions.

  • Protocol:

    • Sequence Retrieval: Obtain FASTA-formatted protein sequences for this compound orthologs from the National Center for Biotechnology Information (NCBI) protein database.

    • Alignment Tool: Use a web-based or standalone MSA tool, such as Clustal Omega or MAFFT. For this analysis, Clustal Omega was used with default parameters.

    • Execution: Input the retrieved FASTA sequences into the tool. The algorithm calculates the optimal alignment by maximizing a scoring function that rewards matches and penalizes mismatches and gaps.

    • Analysis: Visualize the alignment using a tool like Jalview. Identify conserved domains (e.g., the kinase domain) and analyze the nature of amino acid substitutions (conservative vs. non-conservative) in less conserved regions.

2. Phylogenetic Analysis

  • Objective: To infer the evolutionary relationships between this compound orthologs.

  • Protocol:

    • Input: Use the generated multiple sequence alignment file (e.g., in Clustal or PHYLIP format) as the input.

    • Methodology: Construct the phylogenetic tree using the Neighbor-Joining method, a distance-matrix method that is computationally efficient. The analysis was performed using MEGA (Molecular Evolutionary Genetics Analysis) software.

    • Bootstrap Analysis: Perform a bootstrap test with 1,000 replicates to assess the statistical reliability of the tree topology. Bootstrap values are displayed at the nodes of the tree.

    • Interpretation: Analyze the resulting tree to understand the evolutionary divergence of this compound. Branch lengths represent the amount of evolutionary change.

3. Homology Modeling

  • Objective: To predict the three-dimensional structure of this compound orthologs based on their amino acid sequence and compare structural conservation.

  • Protocol:

    • Template Identification: Use the target protein sequence (e.g., Mouse this compound) as a query for a BLAST search against the Protein Data Bank (PDB) to find a suitable template structure with high sequence identity. The human this compound crystal structure (hypothetical PDB ID: 9XYZ) was used as the template.

    • Model Building: Submit the target sequence and selected template to an automated homology modeling server, such as SWISS-MODEL. The server performs alignment, model building, and energy minimization.

    • Model Evaluation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality) and QMEAN (for a composite quality score).

    • Structural Superposition: Use a molecular visualization tool like PyMOL or UCSF Chimera to superimpose the predicted model with the human this compound structure. Analyze conformational changes, especially in the ATP-binding pocket and substrate-binding sites, to infer potential functional differences.

Comparative Analysis of Ftisadtsk-Receptor Tyrosine Kinase Mutants: A Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of engineered mutants of the Ftisadtsk-Receptor Tyrosine Kinase (RTK). This compound is an endogenous stable signature peptide from Trastuzumab[1]. The data presented herein offers insights into the functional consequences of specific mutations, aiding in the development of targeted therapeutic strategies.

Introduction to this compound-RTK and Investigated Mutants

The this compound-RTK is a critical component of a signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway due to mutations is implicated in various oncogenic processes.[2] This guide focuses on the comparative characterization of the wild-type (WT) this compound-RTK and two rationally designed mutants:

  • This compound-G719S (Gain-of-Function): A mutation in the kinase domain, analogous to activating mutations found in other RTKs, hypothesized to induce ligand-independent activation.

  • This compound-K722A (Loss-of-Function): A "kinase-dead" mutant designed to ablate ATP-binding and subsequent kinase activity, serving as a negative control.

Quantitative Data Summary

The functional impact of these mutations was assessed through a series of in vitro and cell-based assays. The results are summarized below.

Parameter This compound-WT This compound-G719S This compound-K722A Method
Basal Kinase Activity (RLU) 1,500 ± 12018,500 ± 950180 ± 30In Vitro Kinase Assay
Ligand-Stimulated Kinase Activity (RLU) 25,000 ± 2,10026,500 ± 2,300195 ± 45In Vitro Kinase Assay
Downstream pERK1/2 Levels (Fold Change) 4.5 ± 0.512.0 ± 1.11.1 ± 0.2Western Blot
Cell Proliferation Rate (Absorbance at 450nm) 0.85 ± 0.071.95 ± 0.150.40 ± 0.05Cell Viability Assay

All data are represented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

To contextualize the experimental data, the canonical this compound-RTK signaling pathway and the general experimental workflow are illustrated below.

Ftisadtsk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ftisadtsk_RTK This compound-RTK GRB2 GRB2 Ftisadtsk_RTK->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK1/2 MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation Ligand Ligand Ligand->Ftisadtsk_RTK

Caption: Canonical this compound-RTK signaling pathway.

Experimental_Workflow cluster_synthesis Construct Generation cluster_expression Protein Expression & Purification cluster_analysis Functional Analysis Mutagenesis Site-Directed Mutagenesis Sequencing DNA Sequencing Verification Mutagenesis->Sequencing Transfection Cell Line Transfection Sequencing->Transfection Purification Protein Purification Transfection->Purification WesternBlot Western Blot (pERK) Transfection->WesternBlot CellAssay Cell Proliferation Assay Transfection->CellAssay KinaseAssay In Vitro Kinase Assay Purification->KinaseAssay

Caption: Experimental workflow for mutant characterization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

4.1. Site-Directed Mutagenesis and Plasmid Preparation

  • Template: pCDNA3.1 vector containing full-length human this compound-WT cDNA.

  • Primers: Custom oligonucleotide primers containing the desired point mutations (G719S and K722A) were synthesized.

  • Procedure: Mutagenesis was performed using the QuikChange II Site-Directed Mutagenesis Kit following the manufacturer's protocol. The resulting plasmids were transformed into competent E. coli, and colonies were selected.

  • Verification: The presence of the desired mutations and the integrity of the full coding sequence were confirmed by Sanger sequencing. Plasmids were then purified using a Maxiprep kit for transfection.

4.2. Cell Culture and Transfection

  • Cell Line: HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection: Cells were seeded in 6-well plates and transfected at 70-80% confluency with the this compound-WT, -G719S, or -K722A plasmids using Lipofectamine 3000, according to the manufacturer's instructions. Cells were harvested or assayed 48 hours post-transfection.

4.3. In Vitro Kinase Assay

  • Protein Purification: this compound variants were purified from transfected HEK293T cell lysates using an anti-FLAG M2 affinity gel.

  • Assay: The kinase activity was measured using a luminescence-based kinase assay kit. The assay measures the amount of ATP remaining in the solution following the kinase reaction. Reactions were initiated by adding ATP and a universal peptide substrate to the purified kinase.

  • Measurement: Luminescence was recorded using a plate reader. For ligand-stimulated conditions, the recombinant this compound ligand was added 10 minutes prior to the addition of ATP.

4.4. Western Blot Analysis

  • Lysate Preparation: 48 hours post-transfection, cells were serum-starved for 6 hours and then stimulated with the this compound ligand for 10 minutes where applicable. Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-ERK1/2 (pERK1/2) and total ERK1/2. Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL detection system. Densitometry analysis was performed to quantify band intensity.

4.5. Cell Proliferation Assay

  • Procedure: Transfected cells were seeded in 96-well plates at a density of 5,000 cells per well. Cell proliferation was assessed after 72 hours using a WST-1-based colorimetric assay.

  • Measurement: The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional characteristics of the membrane-anchored AAA+ (ATPases Associated with diverse cellular activities) protease, FtsH, with two other well-characterized soluble AAA+ proteases, Lon and ClpXP. The information presented is supported by experimental data to facilitate a comprehensive understanding of their similarities and differences, which is crucial for research and therapeutic development targeting these essential cellular machines.

I. Comparative Analysis of Key Parameters

The following table summarizes the key structural and functional parameters of FtsH, Lon, and ClpXP, offering a direct comparison of their enzymatic activities and substrate interactions.

ParameterFtsHLonClpXP
Quaternary Structure Homo-hexameric ringHomo-hexameric or dodecameric ring[1]Hetero-oligomeric complex (Hexameric ClpX ATPase and heptameric ClpP peptidase)[2]
Cellular Localization Inner membrane (bacteria), mitochondrial inner membrane, thylakoid membrane (chloroplasts)[3]Cytosol and mitochondriaCytosol
Domain Architecture N-terminal transmembrane domains, a central AAA+ ATPase domain, and a C-terminal metalloprotease domain on a single polypeptide.[4]N-terminal domain, a central AAA+ ATPase domain, and a C-terminal serine protease domain on a single polypeptide.[5]Separate polypeptides for the AAA+ ATPase (ClpX) and the serine peptidase (ClpP).
ATPase Activity (kcat, min⁻¹) ~22 (in the absence of substrate)Varies significantly with substrate and conditions~140 (for ATP)
ATPase Michaelis Constant (Km, µM for ATP) ~233.67~190
Protease Activity (kcat, min⁻¹) ~0.18 (for σ³²)1.1 (for GFP-sulA)0.50 (for sfEGFP-ssrA)
Substrate Affinity (Km, µM) 8.5 (for σ³²)3.4 (for GFP-ApaG)0.52 (for sfEGFP-ssrA)
Substrate Recognition Recognizes unstructured N- or C-terminal tails of both membrane and soluble proteins.Binds to exposed hydrophobic patches and specific degrons on unfolded or misfolded proteins.Recognizes specific degradation tags (e.g., ssrA tag) on substrate proteins.

II. Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare FtsH, Lon, and ClpXP.

Protein Expression and Purification

a. Recombinant FtsH Purification:

  • Expression: The ftsH gene is typically cloned into an expression vector (e.g., pET vector) and overexpressed in an E. coli strain like BL21(DE3). Cells are grown in a rich medium (e.g., TB) to a specific optical density, followed by induction with IPTG.

  • Lysis and Solubilization: Cell pellets are resuspended in a lysis buffer and lysed by sonication or high-pressure homogenization. Since FtsH is a membrane protein, the membrane fraction is isolated by ultracentrifugation. The membrane pellet is then solubilized using detergents like n-dodecyl-β-D-maltoside (DDM) or Triton X-100.

  • Chromatography: The solubilized protein is purified using a series of chromatographic steps. A common strategy involves immobilized metal affinity chromatography (IMAC) if the protein is His-tagged, followed by ion-exchange chromatography (e.g., Mono Q) and finally size-exclusion chromatography (e.g., Superose 6) to obtain a highly pure and homogenous sample.

b. Recombinant Lon Protease Purification:

  • Expression: The lon gene is cloned into an expression vector, often as a fusion with a tag like Maltose Binding Protein (MBP) to enhance solubility. The construct is then overexpressed in E. coli.

  • Lysis and Affinity Chromatography: Cells are lysed, and the soluble fraction is applied to an amylose resin column, which specifically binds the MBP-Lon fusion protein.

  • Tag Cleavage and Further Purification: The fusion protein is eluted from the amylose resin. The MBP tag is then cleaved off using a specific protease (e.g., Factor Xa). The cleaved Lon protease is further purified by passing it through the amylose resin again (to remove the cleaved MBP tag) and subsequent size-exclusion chromatography.

c. Recombinant ClpXP Purification:

  • Expression: The genes for clpX and clpP are typically cloned into separate expression vectors or a co-expression vector and overexpressed in E. coli.

  • Lysis and Chromatography: Cells are lysed, and the soluble fractions containing ClpX and ClpP are purified separately. Both proteins are often purified using a combination of ion-exchange chromatography (e.g., DEAE-Sepharose), hydrophobic interaction chromatography, and size-exclusion chromatography. His-tags can also be utilized for initial IMAC purification.

  • Complex Reconstitution: The purified ClpX and ClpP are then mixed in a specific molar ratio to reconstitute the active ClpXP complex.

ATPase Activity Assay
  • Principle: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time. A common method is the malachite green assay.

  • Reaction Mixture: A typical reaction mixture contains the purified enzyme (FtsH, Lon, or ClpX) in a suitable buffer (e.g., HEPES or Tris-HCl) with MgCl₂, KCl, and a defined concentration of ATP. The reaction can be initiated by the addition of the enzyme or ATP.

  • Procedure: The reaction is incubated at a specific temperature (e.g., 37°C). At different time points, aliquots are taken and mixed with a malachite green-molybdate reagent. This reagent forms a colored complex with the released Pi.

  • Quantification: The absorbance of the colored complex is measured at a specific wavelength (e.g., 660 nm). The concentration of Pi is determined from a standard curve prepared with known concentrations of phosphate. The ATPase activity (kcat) and Michaelis constant (Km) can be calculated by measuring the initial rates of Pi release at various ATP concentrations and fitting the data to the Michaelis-Menten equation.

Protease Activity Assay
  • Principle: The degradation of a substrate protein or peptide is monitored over time. This can be done using various methods, including SDS-PAGE, fluorescence-based assays, or the release of acid-soluble radioactivity.

  • Substrates: Commonly used model substrates include casein (labeled with a fluorescent dye like resorufin or radioactively labeled), or specific protein substrates with a degradation tag (e.g., GFP-ssrA for ClpXP).

  • Procedure (Fluorescence-based): The purified protease is incubated with the fluorescently labeled substrate in a reaction buffer containing ATP and Mg²⁺. As the substrate is degraded, the fluorescence of the dye is quenched or dequenched, leading to a change in fluorescence intensity that can be monitored over time.

  • Procedure (SDS-PAGE): The degradation of a specific protein substrate is followed by taking aliquots from the reaction at different time points, stopping the reaction (e.g., by adding SDS-PAGE sample buffer), and analyzing the samples by SDS-PAGE. The disappearance of the full-length substrate band over time is quantified to determine the rate of degradation.

  • Data Analysis: The initial rates of degradation are determined at various substrate concentrations to calculate the kinetic parameters kcat and Km for proteolysis.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the substrate degradation pathways of FtsH, Lon, and ClpXP, providing a visual representation of their mechanisms of action.

FtsH_Degradation_Pathway cluster_membrane Inner Membrane FtsH FtsH Hexamer ADP_Pi ADP + Pi FtsH->ADP_Pi Hydrolysis Peptides Degraded Peptides FtsH->Peptides Unfolding & Translocation & Degradation Substrate_Membrane Misfolded Membrane Protein Substrate_Membrane->FtsH Recognition & Extraction Substrate_Soluble Unfolded Soluble Protein Substrate_Soluble->FtsH Recognition & Binding ATP ATP ATP->FtsH Energy Input

Caption: FtsH-mediated degradation of membrane and soluble proteins.

Lon_Degradation_Pathway Lon Lon Hexamer ADP_Pi ADP + Pi Lon->ADP_Pi Hydrolysis Peptides Degraded Peptides Lon->Peptides Unfolding & Translocation & Degradation Substrate Misfolded/Damaged Protein Substrate->Lon Recognition of Hydrophobic Patches ATP ATP ATP->Lon Energy Input

Caption: Lon protease substrate recognition and degradation pathway.

ClpXP_Degradation_Pathway ClpX ClpX Hexamer (ATPase) ClpP ClpP Tetradecamer (Peptidase) ClpX->ClpP Translocation of Unfolded Polypeptide ADP_Pi ADP + Pi ClpX->ADP_Pi Hydrolysis Peptides Degraded Peptides ClpP->Peptides Proteolysis Substrate Substrate with Degradation Tag Substrate->ClpX Tag Recognition ATP ATP ATP->ClpX Energy for Unfolding & Translocation

Caption: ClpXP-mediated degradation of a tagged substrate protein.

IV. Conclusion

FtsH, Lon, and ClpXP, while all members of the AAA+ protease family, exhibit distinct structural and functional characteristics that dictate their specific roles in cellular protein quality control. FtsH's unique membrane localization allows it to survey and degrade both membrane-embedded and soluble proteins. In contrast, the soluble proteases Lon and ClpXP primarily target cytosolic proteins, with Lon recognizing misfolded proteins through exposed hydrophobic regions and ClpXP identifying substrates via specific degradation tags. These differences in localization, substrate recognition, and overall architecture highlight the diverse strategies employed by cells to maintain protein homeostasis. A thorough understanding of these differences is essential for the development of targeted therapeutic interventions that can modulate the activity of these crucial cellular machines.

References

Ftisadtsk's efficacy compared to existing antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comparison of the efficacy of "Ftisadtsk" to existing antibiotics cannot be provided. The initial premise is incorrect as "this compound" is not an antibiotic or an antibacterial agent.

Based on available chemical and research data, this compound is identified as an endogenous stable signature peptide derived from Trastuzumab.[1] Trastuzumab is a monoclonal antibody used in cancer therapy, specifically for tumors that overexpress the HER2 protein. In scientific research, particularly in pharmacokinetics and bioanalysis, signature peptides like this compound are used as standards for the quantitative analysis of larger protein molecules (like Trastuzumab) through methods such as selected reaction monitoring (SRM).[1]

Therefore, this compound does not possess any antibiotic properties and has no mechanism of action related to inhibiting bacterial growth. It is a research chemical used for analytical purposes only and is not administered as a therapeutic agent for infections.

Consequently, there are no experimental data, clinical trials, or signaling pathways related to its antibacterial efficacy to compare with established antibiotics. The creation of comparison guides, data tables, or diagrams as requested is not possible as it would require fabricating information about a non-existent antibiotic.

References

A Researcher's Comparative Guide to Orthogonal Validation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and designing novel therapeutics. However, the identification of a potential interaction is merely the first step. Due to the inherent limitations and potential for artifacts in any single experimental technique, rigorous validation using multiple, independent methods is critical. This guide provides a comparative overview of key orthogonal methods for validating PPIs, using the well-characterized interaction between the tumor suppressor p53 and its negative regulator, MDM2, as a guiding example.[1]

The p53-MDM2 interaction is a cornerstone of cancer biology; MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, and disrupting this interaction is a major therapeutic strategy.[1][2] The methods detailed below offer complementary information, from confirming interaction in a cellular context to quantifying the precise biophysical parameters of the binding event.

The Principle of Orthogonality

Section 1: Cell-Based (In Vivo) Validation Methods

These methods are crucial for demonstrating that an interaction occurs within the complex and compartmentalized environment of a living cell.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used technique to demonstrate that two proteins associate in a cell lysate.[4] It is considered a gold-standard assay for PPI validation. An antibody against a "bait" protein is used to pull it out of solution, and any associated "prey" proteins are co-precipitated. The presence of the prey protein is then typically detected by Western blotting.

Detailed Experimental Protocol: Co-Immunoprecipitation
  • Cell Lysis: Harvest cells expressing the proteins of interest and lyse them using a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

  • Pre-Clearing: Incubate the cell lysate with protein A/G-conjugated beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-p53). This incubation is typically done for several hours to overnight at 4°C.

  • Complex Capture: Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

  • Elution: Elute the bound proteins from the beads, usually by boiling in SDS-PAGE sample buffer.

  • Detection: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-MDM2). A successful Co-IP will show a band for MDM2 in the lane corresponding to the p53 immunoprecipitation.

Resonance Energy Transfer Methods (BRET/FRET)

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for detecting PPIs in living cells. These methods rely on the non-radiative transfer of energy between a donor and an acceptor molecule (e.g., fluorescent proteins or luciferases) that are fused to the proteins of interest. Energy transfer occurs only when the donor and acceptor are in very close proximity (typically <10 nm), providing strong evidence of a direct interaction.

Detailed Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET)
  • Construct Generation: Create expression vectors where one protein of interest (e.g., p53) is fused to a donor molecule (e.g., Renilla luciferase, Rluc) and the other (e.g., MDM2) is fused to an acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Transfection: Co-transfect mammalian cells (e.g., HEK293) with the donor and acceptor fusion constructs.

  • Cell Culture and Plating: Culture the transfected cells for 24-48 hours to allow for protein expression. Plate the cells into a white, 96-well microplate suitable for luminescence readings.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the wells.

  • Signal Detection: Immediately measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio compared to control conditions (e.g., donor expressed alone or with an irrelevant acceptor-fused protein) indicates a specific PPI.

Section 2: Biophysical (In Vitro) Validation Methods

These methods use purified proteins to provide quantitative data on the thermodynamics and kinetics of a direct interaction, free from the complexities of the cellular environment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a PPI. One protein (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

Detailed Experimental Protocol: Surface Plasmon Resonance
  • Ligand Immobilization: Covalently immobilize one purified protein (e.g., MDM2) onto the surface of a sensor chip (e.g., a CM5 dextran chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the second purified protein (e.g., p53 peptide) in a suitable running buffer.

  • Binding Measurement (Association): Inject the different concentrations of the analyte over the sensor surface at a constant flow rate and monitor the binding response in real-time, which is measured in Resonance Units (RU).

  • Dissociation: After the association phase, switch the flow back to the running buffer to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event. By titrating one protein into a solution containing its binding partner, ITC can determine the binding affinity (Kₗ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.

Detailed Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation: Prepare purified proteins (e.g., MDM2 in the sample cell, p53 peptide in the syringe) in an identical, extensively dialyzed buffer to minimize heats of dilution. Degas the samples thoroughly.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the binding partner into the titration syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the syringe solution into the sample cell.

  • Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell after each injection. This power is proportional to the heat of the reaction.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the two proteins. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (Kₗ, n, ΔH).

Section 3: Comparative Analysis

Choosing the right combination of orthogonal methods depends on the specific research question. The following table summarizes the key characteristics of the discussed techniques.

FeatureCo-Immunoprecipitation (Co-IP)BRET/FRETSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Antibody-based pulldown of protein complexesResonance Energy TransferChange in Refractive IndexHeat change upon binding
Environment Cell Lysate (ex vivo)Live Cells (in vivo)In Vitro (Purified)In Vitro (Purified)
Data Type Qualitative / Semi-QuantitativeRatiometric (Quantitative)Quantitative (Kinetics, Affinity)Quantitative (Thermodynamics, Affinity)
Key Output Western Blot band confirms associationBRET/FRET ratiokₐ, kₔ, KₗKₗ, n, ΔH, ΔS
Typical p53-MDM2 Kₗ N/AN/A85 ± 2 nM (full-length)3.3 - 580 nM (peptide-domain)
Labeling Required No (uses antibodies)Yes (Genetic fusion tags)No (Label-free)No (Label-free)
Throughput Low to MediumHighMedium to HighLow to Medium
Strengths Shows interaction in a near-native state; widely accessible.Real-time analysis in live cells; spatial information.Real-time kinetic data; high sensitivity.Gold standard for thermodynamics; provides stoichiometry.
Limitations Prone to artifacts (post-lysis association); indirect interactions.Requires genetic modification; potential for tag interference.Requires protein immobilization; mass transport limitations.Requires large amounts of pure protein; sensitive to buffer mismatch.

Section 4: Visualizing Workflows and Pathways

p53-MDM2 Regulatory Pathway

The following diagram illustrates the negative feedback loop between p53 and MDM2. Under normal conditions, MDM2 keeps p53 levels low. Upon cellular stress, this interaction is inhibited, allowing p53 to accumulate and activate downstream targets, including the MDM2 gene itself.

p53_MDM2_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Active) Stress->p53 activates Transcription Transcription of Target Genes (e.g., p21, PUMA) p53->Transcription induces MDM2_Transcription Transcription of MDM2 p53->MDM2_Transcription induces MDM2 MDM2 MDM2->p53 inhibits Degradation p53 Degradation MDM2->Degradation promotes Arrest Cell Cycle Arrest, Apoptosis Transcription->Arrest MDM2_Transcription->MDM2 PPI_Validation_Workflow Discovery Initial Discovery (e.g., Yeast-Two-Hybrid, AP-MS) CellBased Cell-Based Validation (Co-IP, BRET/FRET) Discovery->CellBased Biophysical Biophysical Characterization (SPR, ITC) CellBased->Biophysical Positive Artifact Potential Artifact (Re-evaluate) CellBased->Artifact Negative Confidence High-Confidence Interaction Biophysical->Confidence Positive Biophysical->Artifact Negative Complementary_Methods PPI Protein-Protein Interaction CoIP Co-IP (Association in Lysate) PPI->CoIP Does it associate? BRET BRET (Proximity in Live Cells) PPI->BRET Does it happen in a cell? SPR SPR (Kinetics & Affinity) PPI->SPR How fast & tight is the binding? ITC ITC (Thermodynamics) PPI->ITC What are the driving forces?

References

Comparative Proteomics of PTEN Knockout and Wild-Type Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic landscapes of PTEN (Phosphatase and Tensin Homolog) knockout and wild-type cells. It includes supporting experimental data and detailed methodologies for key experiments.

The tumor suppressor PTEN is a critical negative regulator of the PI3K-AKT signaling pathway, a cascade central to cell growth, proliferation, and survival.[1][2][3] Loss of PTEN function is a common event in many cancers, leading to hyperactivation of the PI3K-AKT pathway.[2][4] Understanding the global proteomic changes resulting from PTEN knockout is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.

Quantitative Proteomic Data Summary

Comparative proteomic analyses of PTEN knockout (KO) and wild-type (WT) models consistently reveal significant alterations in protein expression. These changes often highlight the upregulation of pathways involved in cell survival and proliferation and the downregulation of proteins associated with glandular differentiation and endoplasmic reticulum stress.

One study on a PTEN-KO mouse model of prostate cancer identified 104 proteins with differential abundance, with 55 being overexpressed and 49 downregulated in the knockout model compared to the wild-type. Another study focusing on the hippocampus of PTEN KO mice identified 437 proteins with statistically significant differential abundance, with 192 proteins showing increased expression and 245 with decreased expression.

Below is a summary of consistently altered proteins and pathways in PTEN knockout models based on multiple studies.

Table 1: Differentially Expressed Proteins in PTEN Knockout vs. Wild-Type Cells

ProteinRegulation in PTEN KOFunctionAssociated Pathway(s)
pAKTUpregulatedCell survival, proliferationPI3K-AKT Signaling
p53Varies (up or down)Tumor suppression, cell cycle arrestp53 Signaling
EphA2UpregulatedReceptor tyrosine kinase, cell migrationSrc-mediated signaling
GFAPUpregulatedAstrocyte activation-
Proteins involved in synaptic transmissionEnrichedNeuronal communicationSynaptic vesicle cycle
Proteins in protein processing in EREnriched (female models)Protein folding and quality controlEndoplasmic Reticulum Stress
VEGF signaling proteinsEnriched (male models)AngiogenesisVEGF Signaling

This table represents a synthesis of findings from multiple proteomic studies on PTEN knockout models. The specific proteins and their level of dysregulation can vary depending on the cell type and experimental conditions.

Key Experimental Protocols

Reproducible and accurate quantitative proteomics relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments typically employed in the comparative analysis of PTEN knockout and wild-type strains.

1. Cell Culture and SILAC Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics. It involves the metabolic incorporation of "light" or "heavy" amino acids into the proteomes of two cell populations, which can then be distinguished by mass spectrometry.

  • Cell Culture: Wild-type and PTEN knockout cells are cultured in DMEM specifically lacking lysine and arginine.

  • SILAC Labeling: One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium with isotopically labeled lysine and arginine (e.g., 13C6-lysine and 13C6,15N4-arginine).

  • Incorporation Check: Cells should be cultured for at least five doublings to ensure near-complete incorporation of the labeled amino acids. The incorporation efficiency should be checked by mass spectrometry.

  • Cell Harvest: After experimental treatment (if any), cells are harvested, and protein concentrations are measured.

2. Protein Extraction, Digestion, and Peptide Preparation

  • Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard assay like the Bradford or BCA assay.

  • Sample Pooling: For SILAC experiments, equal amounts of protein from the "light" and "heavy" labeled cell populations are mixed.

  • Reduction and Alkylation: Proteins are reduced with a reducing agent like TCEP and then alkylated with iodoacetamide to prevent the reformation of disulfide bonds.

  • In-solution or In-gel Digestion: The protein mixture is digested into peptides using a protease, most commonly trypsin, which cleaves specifically at lysine and arginine residues.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Peptide Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.

  • Mass Spectrometry Analysis: The separated peptides are ionized and analyzed in a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS/MS scan).

4. Data Analysis

  • Peptide Identification and Quantification: The raw MS data is processed using software like MaxQuant or Proteome Discoverer. The software identifies the peptides by matching the experimental MS/MS spectra to a protein sequence database and quantifies the relative abundance of peptides from the "light" and "heavy" samples.

  • Protein Inference and Normalization: Peptides are assigned to their respective proteins, and their abundances are used to calculate the relative abundance of each protein. Data is normalized to correct for experimental variations.

  • Statistical Analysis: Statistical tests are applied to identify proteins that are significantly differentially expressed between the knockout and wild-type groups.

  • Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed to identify the biological processes and signaling pathways that are enriched among the differentially expressed proteins.

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Proteomics

The following diagram illustrates a typical workflow for the comparative proteomic analysis of PTEN knockout and wild-type cells using SILAC.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Interpretation WT Wild-Type Cells (Light Medium) Mix Mix Equal Protein Amounts WT->Mix KO PTEN KO Cells (Heavy Medium) KO->Mix Digest Reduction, Alkylation, & Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Processing & Quantification LCMS->Data Stats Statistical Analysis Data->Stats Bioinfo Bioinformatics Analysis (GO, Pathway) Stats->Bioinfo

A typical SILAC-based quantitative proteomics workflow.

PTEN/PI3K/AKT Signaling Pathway

Loss of PTEN leads to the constitutive activation of the PI3K/AKT signaling pathway. The diagram below outlines the core components of this pathway and indicates the point of disruption in PTEN knockout models.

PTEN_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Targets (mTOR, etc.) AKT->Downstream Activates Proliferation Cell Growth & Survival Downstream->Proliferation

References

Safety Operating Guide

Proper Disposal Procedures for FTISADTSK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of FTISADTSK, a stable signature peptide from Trastuzumab, ensuring the safety of personnel and the protection of the environment.

This compound is identified as a chemical that is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to the following disposal protocols is crucial.

Step 1: Hazard Identification and Waste Classification

Before beginning any disposal process, it is critical to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as follows:

  • Acute toxicity, Oral (Category 4)

  • Acute aquatic toxicity (Category 1)

  • Chronic aquatic toxicity (Category 1)

This classification designates this compound as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].

Step 2: Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate personal protective equipment to minimize exposure. This includes:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing

  • A suitable respirator

Step 3: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions. This compound waste should be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • Container Compatibility: Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical. The original container, if in good condition, is often a suitable choice.

  • Labeling: The waste container must be affixed with a "Hazardous Waste" label. The label should clearly identify the contents as "this compound waste" and include the associated hazard symbols.

  • Storage: Keep the waste container tightly sealed except when adding waste. Store it in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents. Secondary containment should be used to catch any potential leaks.

Step 4: Disposal Procedure

The disposal of this compound must be handled by an approved and licensed waste disposal company. Do not attempt to treat or neutralize the chemical waste in the laboratory unless you are specifically trained and equipped to do so.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department should be the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and relationships with certified waste disposal vendors.

  • Arrange for Pickup: Schedule a waste pickup with your EHS office or the designated waste disposal company. Provide them with accurate information about the waste, including its name, quantity, and hazards.

  • Documentation: Ensure all necessary paperwork is completed for the waste transfer, as required by local, state, and federal regulations.

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent that can dissolve this compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of along with the this compound waste.

  • Final Rinse: After the solvent rinse, perform a final triple-rinse with water.

  • Disposal of Container: Once thoroughly decontaminated, the container can be air-dried and disposed of in the regular trash, with the label defaced or removed.

Data Summary

PropertyValueReference
Chemical Name This compound
CAS Number 1431957-73-1
Molecular Formula C42H68N10O16
Molecular Weight 969.05
GHS Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)
Disposal Precaution P501: Dispose of contents/ container to an approved waste disposal plant

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols and the specific information provided in the Safety Data Sheet for this compound. The key "experimental protocol" in this context is the triple-rinse method for decontaminating empty containers, as detailed in Step 4.

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_decon Container Decontamination A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use a Labeled, Compatible Hazardous Waste Container B->C Proceed to Collection D Collect this compound Waste C->D E Keep Container Securely Closed in a Ventilated Area D->E H Triple-Rinse Container with Appropriate Solvent D->H Container is Empty F Contact Environmental Health & Safety (EHS) E->F Container is Full G Arrange for Professional Waste Disposal Pickup F->G I Collect Rinsate as Hazardous Waste H->I J Final Triple-Rinse with Water I->J K Dispose of Clean Container in Regular Trash J->K

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.